molecular formula C10H10O2 B072180 3-Phenylbut-2-enoic acid CAS No. 1199-20-8

3-Phenylbut-2-enoic acid

Cat. No.: B072180
CAS No.: 1199-20-8
M. Wt: 162.18 g/mol
InChI Key: PEXWJYDPDXUVSV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbut-2-enoic acid is a versatile cinnamic acid derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a phenyl-substituted unsaturated carboxylic acid structure, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals, fragrances, and fine chemicals. Its α,β-unsaturated carbonyl system is a key functional group that acts as a Michael acceptor, enabling its use in nucleophilic addition reactions and cyclization processes to create heterocyclic compounds. Researchers utilize this compound as a precursor in the study of structure-activity relationships (SAR), particularly in the development of compounds with anti-inflammatory, antioxidant, or anticancer properties. Its rigid, planar structure is also valuable for probing enzyme active sites and designing enzyme inhibitors. This reagent is provided with high purity to ensure consistent and reliable results in your investigative workflows, supporting advancements in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXWJYDPDXUVSV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-20-8
Record name 2-Butenoic acid, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Phenylbut-2-enoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenylbut-2-enoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable α,β-unsaturated carboxylic acid in organic synthesis. The document delves into the molecule's structural and physicochemical properties, including its E/Z stereoisomerism. A detailed, field-proven protocol for its synthesis via the Knoevenagel-Doebner condensation is presented, complete with a mechanistic explanation. The guide further explores the compound's spectroscopic signature, key chemical reactions, and its significant role as a synthetic precursor. Notably, it highlights the application of the structurally related cinnamic acid scaffold in the synthesis of bioactive molecules, using the pharmaceutical agent Baclofen, a γ-aminobutyric acid (GABA) analogue, as a key case study. This paper is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile chemical intermediate.

Introduction: A Versatile Synthetic Intermediate

This compound, also known as 3-phenylcrotonic acid or β-methylcinnamic acid, is an organic compound that merges the structural features of an aromatic ring, a conjugated double bond, and a carboxylic acid. This unique combination of functional groups makes it a reactive and highly versatile intermediate in synthetic organic chemistry. The conjugated system allows for a variety of addition reactions, while the carboxylic acid moiety provides a handle for transformations into esters, amides, and other derivatives. Its prochiral nature also makes it a useful starting material for the synthesis of chiral pharmaceuticals.[1] This guide offers an in-depth exploration of its chemical properties, a robust synthetic protocol, and its utility as a precursor for more complex molecular architectures, particularly those with relevance to the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereoisomerism

This compound is an α,β-unsaturated carboxylic acid. The presence of a trisubstituted double bond gives rise to geometric isomerism, resulting in two stereoisomers: the (E)-isomer (trans-), where the phenyl group and the carboxyl group are on opposite sides of the double bond, and the (Z)-isomer (cis-), where they are on the same side. The (E)-isomer is generally the more thermodynamically stable of the two.

Caption: Geometric isomers of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent reactions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name (E)-3-phenylbut-2-enoic acid[2]
Synonyms 3-Phenylcrotonic acid, β-Methylcinnamic acid[2]
CAS Number 1199-20-8 (unspecified stereochemistry), 704-80-3 ((E)-isomer)[2]
Appearance White to off-white solid[3]
Boiling Point 281.93 °C (Predicted)[1]
Storage Temperature Room temperature, keep in dark place, inert atmosphere[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is key to confirming the structure and determining the E/Z isomeric ratio. For the (Z)-isomer, the vinylic proton appears as a quartet at ~5.88 ppm.[4] The aromatic protons typically appear as a multiplet between 7.2-7.4 ppm, and the methyl protons resonate as a doublet around 2.19 ppm.[4] The carboxylic acid proton will be a broad singlet at a downfield shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum will show a peak for the carbonyl carbon around 170 ppm. The olefinic carbons (C2 and C3) will appear in the 116-159 ppm range. The aromatic carbons will resonate between ~125-141 ppm, and the methyl carbon will be upfield, around 27 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference(s)
2500-3300 (broad)O-H stretchCarboxylic Acid (dimer)[5]
3000-3100C-H stretch (sp²)Aromatic & Vinylic[5]
2850-2960C-H stretch (sp³)Methyl[5]
~1680-1710C=O stretch (conjugated)Carboxylic Acid[5]
~1625-1640C=C stretchAlkene[5]
~1450-1600C=C stretchAromatic Ring[5]
Mass Spectrometry (MS)

In mass spectrometry using electron ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z ratio of 162. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 117, and further fragmentation of the phenyl-alkene backbone.

Synthesis and Reactivity

Synthetic Methodologies

This compound is accessible through several classic organic reactions. The Knoevenagel-Doebner condensation is a particularly effective method. This reaction involves the condensation of a ketone (acetophenone) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The reaction proceeds through an aldol-type addition followed by dehydration and subsequent decarboxylation to yield the α,β-unsaturated acid. Using a base system like triethylamine with a catalytic amount of piperidine offers a high-yielding and more environmentally benign alternative to traditional pyridine-based systems.

Knoevenagel-Doebner Mechanism sub Substrates: Acetophenone Malonic Acid enolate Enolate Formation (from Malonic Acid) sub->enolate Base base Base Catalyst: Triethylamine Piperidine add Nucleophilic Addition to Acetophenone enolate->add inter β-Hydroxy Dicarboxylic Acid Intermediate add->inter dehyd Dehydration inter->dehyd unsat Unsaturated Dicarboxylic Acid Intermediate dehyd->unsat decarb Decarboxylation (Heat) unsat->decarb prod Product: (E)-3-Phenylbut-2-enoic Acid decarb->prod

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol for Synthesis

This protocol is based on the principles of the Knoevenagel-Doebner condensation, adapted for the synthesis of this compound.

Materials:

  • Acetophenone

  • Malonic Acid

  • Triethylamine (TEA)

  • Piperidine

  • Toluene

  • Hydrochloric Acid (6M)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malonic acid (1.2 eq) and toluene.

  • Addition of Base: Add triethylamine (1.3 eq) to the flask and stir for 5 minutes to ensure mixing.

  • Addition of Reactants: Slowly add acetophenone (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone starting material is consumed.

  • Workup - Part 1 (Solvent Removal): After completion, allow the mixture to cool to room temperature. Remove the toluene and excess triethylamine under reduced pressure using a rotary evaporator.

  • Workup - Part 2 (Acidification): To the resulting residue, add 6M hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate salt and causes the product to precipitate.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether via rotary evaporation. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure (E)-3-phenylbut-2-enoic acid.

Synthesis Workflow start 1. Combine Malonic Acid, Acetophenone, TEA, Piperidine in Toluene reflux 2. Heat to Reflux (3-5 hours) start->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT monitor->cool rotovap1 5. Remove Solvent (Rotary Evaporator) cool->rotovap1 acidify 6. Acidify with 6M HCl to pH 1-2 rotovap1->acidify extract 7. Extract with Diethyl Ether (3x) acidify->extract dry 8. Dry Organic Layer (MgSO₄) & Filter extract->dry rotovap2 9. Remove Ether (Rotary Evaporator) dry->rotovap2 recrystallize 10. Recrystallize Crude Solid rotovap2->recrystallize product Pure (E)-3-Phenylbut-2-enoic Acid recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Key Chemical Reactions

The structure of this compound allows for several key transformations:

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) via Fischer esterification (acid-catalyzed reaction with an alcohol).

  • Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to yield 3-phenylbutanoic acid.

  • Michael Addition: The electron-withdrawing nature of the carboxyl group activates the double bond for conjugate addition (Michael addition) by various nucleophiles to the β-carbon.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the reaction conditions must be chosen carefully to avoid side reactions at the double bond.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

This compound and its derivatives are valuable intermediates in organic synthesis. The α,β-unsaturated acid motif is a common feature in many natural products and biologically active molecules. Its utility lies in its ability to be transformed into various other functional groups, extending carbon chains, and serving as a scaffold for building molecular complexity.

Bioactive GABA Analogues: The Case of Baclofen

A compelling application demonstrating the importance of this structural class is in the synthesis of γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] Molecules that can modulate the GABA system are of significant therapeutic interest.

Baclofen, a clinically used muscle relaxant and antispasmodic agent, is a potent agonist of the GABA-B receptor.[7][8] It is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, which is a β-substituted GABA analogue.[9] While not synthesized directly from this compound itself, its synthesis exemplifies the strategic use of a closely related precursor, 4-chlorocinnamic acid (which can be formed in situ from 4-chlorobenzaldehyde and malonic acid via a Knoevenagel reaction).[7] This underscores the value of the α,β-unsaturated phenyl-acid scaffold as a key starting point for accessing therapeutically important GABA analogues.

GABA Analogues cluster_0 GABA & Analogue cluster_1 Synthetic Precursor Scaffold gaba γ-Aminobutyric Acid (GABA) HOOC CH₂ CH₂ CH₂ NH₂ baclofen Baclofen (β-(4-Cl-Phenyl)-GABA) HOOC CH₂ CH(C₆H₄Cl) CH₂ NH₂ gaba->baclofen Analogue of precursor α,β-Unsaturated Phenyl Acid Scaffold HOOC CH=C(R) (C₆H₄X) precursor->baclofen Leads to

Caption: Structural relationship between GABA, Baclofen, and the precursor scaffold.

Safety and Handling

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Reference(s)
Acute ToxicityGHS07WarningH302: Harmful if swallowed.[1]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]
STOT SE 3GHS07WarningH335: May cause respiratory irritation.[1]
Safe Handling and Storage Protocols
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use non-sparking tools and ensure adequate ventilation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place under an inert atmosphere for long-term stability.[3]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical advice.

Conclusion

This compound is a chemical intermediate of significant value, characterized by its versatile reactivity and stereochemical properties. This guide has detailed its fundamental chemical and physical characteristics, provided a robust and accessible synthetic protocol via the Knoevenagel-Doebner condensation, and outlined its spectroscopic features. The application of the core α,β-unsaturated phenyl-acid structure as a foundational scaffold for synthesizing complex, biologically active molecules, such as the GABA-B agonist Baclofen, highlights its importance for professionals in medicinal chemistry and drug development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

An In-depth Technical Guide to (E)-3-Phenylbut-2-enoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenylbut-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural features, including a phenyl group and a conjugated system, make it a versatile building block for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, its physicochemical properties, and an exploration of its potential applications in drug discovery and development, grounded in the biological activities of structurally related compounds.

IUPAC Name: (E)-3-phenylbut-2-enoic acid[1]

CAS Numbers:

  • 704-80-3 (for the (E)-isomer)[2][3]

  • 1199-20-8 (for 3-phenylbut-2-enoic acid, stereochemistry not specified)[1]

Synthesis of (E)-3-Phenylbut-2-enoic Acid

The synthesis of (E)-3-phenylbut-2-enoic acid can be efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, favoring the formation of the (E)-alkene, and its operational simplicity, making it a preferred method in organic synthesis.[4][5] The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, acetophenone, to form an intermediate ester, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated esters from ketones.[6][7]

Part 1: Synthesis of Ethyl (E)-3-phenylbut-2-enoate

Materials:

  • Acetophenone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure the complete formation of the phosphonate carbanion.

  • Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure ethyl (E)-3-phenylbut-2-enoate.

Part 2: Hydrolysis to (E)-3-Phenylbut-2-enoic Acid

Materials:

  • Ethyl (E)-3-phenylbut-2-enoate

  • Ethanol

  • 10% aqueous Sodium hydroxide (NaOH) solution

  • 2 M aqueous Hydrochloric acid (HCl) solution

  • Ethyl acetate

Procedure:

  • Dissolve the purified ethyl (E)-3-phenylbut-2-enoate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add 10% aqueous NaOH solution (excess) to the flask.

  • Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until all the starting ester has been consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify with 2 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (E)-3-phenylbut-2-enoic acid as a white solid.[8]

Synthesis Workflow Diagram

G cluster_0 Part 1: Ester Synthesis (HWE) cluster_1 Part 2: Hydrolysis A 1. Prepare Phosphonate Ylide (NaH, Triethyl phosphonoacetate in THF) B 2. Add Acetophenone A->B C 3. Reaction (Stir Overnight) B->C D 4. Aqueous Work-up (NH4Cl Quench, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Ethyl (E)-3-phenylbut-2-enoate E->F G 6. Saponification (NaOH, Ethanol) F->G Intermediate H 7. Acidification (HCl) G->H I 8. Extraction & Recrystallization H->I J (E)-3-Phenylbut-2-enoic Acid I->J

Caption: Horner-Wadsworth-Emons synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-phenylbut-2-enoic acid is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [2]
Appearance Solid[2]
Melting Point 48-49 °C[9]
Boiling Point 302.9 ± 11.0 °C at 760 mmHg (Predicted)[9]
Solubility Information not readily available
pKa ~3-4 (Estimated for similar structures)[10]
LogP 2.16 (Predicted)[9]

Spectroscopic Data:

  • ¹H NMR: Expected signals include those for the methyl group, the vinylic proton, the aromatic protons of the phenyl group, and the carboxylic acid proton.

  • ¹³C NMR: The carbon spectrum should show distinct peaks for the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.[1]

Applications in Drug Discovery and Development

While specific drug development programs centered on (E)-3-phenylbut-2-enoic acid are not extensively documented in publicly available literature, the broader class of phenylbutenoic acid derivatives has shown significant promise in various therapeutic areas. The insights gained from these related compounds provide a strong rationale for the investigation of (E)-3-phenylbut-2-enoic acid and its analogues as potential drug candidates.

Potential Mechanisms of Action and Therapeutic Targets

The biological activities of structurally similar compounds, such as 4-phenylbutyric acid (4-PBA), suggest that (E)-3-phenylbut-2-enoic acid may exert its effects through multiple mechanisms.

1. Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known inhibitor of histone deacetylases (HDACs).[11] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism is a cornerstone of its anticancer activity.[12] Given the structural similarities, (E)-3-phenylbut-2-enoic acid could potentially exhibit similar HDAC inhibitory properties.

2. Chemical Chaperone Activity: 4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[13][14] This is particularly relevant in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are characterized by the accumulation of protein aggregates. By alleviating endoplasmic reticulum (ER) stress and promoting protein folding, chemical chaperones can have a neuroprotective effect.[15] The lipophilic nature of the phenyl group in (E)-3-phenylbut-2-enoic acid could facilitate its interaction with misfolded proteins.

Potential Therapeutic Applications

Based on the known biological activities of related compounds, (E)-3-phenylbut-2-enoic acid and its derivatives could be investigated for the following therapeutic applications:

  • Oncology: As a potential HDAC inhibitor, it could be explored for its anticancer properties, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10]

  • Neurodegenerative Diseases: Its potential as a chemical chaperone suggests it could be a candidate for the treatment of neurodegenerative disorders by preventing protein aggregation and reducing ER stress-induced neuronal cell death.[15]

  • Inflammatory Diseases: Some phenylbutenoic acid derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of enzymes involved in inflammatory pathways.[10]

Signaling Pathway Diagram

G cluster_0 Potential Mechanisms of (E)-3-phenylbut-2-enoic acid cluster_1 HDAC Inhibition cluster_2 Chemical Chaperone Activity A (E)-3-phenylbut-2-enoic acid B HDACs A->B Inhibits F Misfolded Proteins A->F Prevents Aggregation Of C Histone Hyperacetylation B->C D Gene Expression Modulation (e.g., Tumor Suppressors) C->D E Anticancer Effects (Apoptosis, Anti-proliferation) D->E G Protein Aggregation F->G H ER Stress G->H I Neuroprotection H->I

Caption: Potential signaling pathways and mechanisms.

Conclusion

(E)-3-Phenylbut-2-enoic acid is a readily synthesizable compound with a range of interesting physicochemical properties. While its full biological potential is yet to be unlocked, the well-documented activities of its structural analogues, particularly in the realms of oncology and neurodegenerative diseases, provide a compelling foundation for future research. This technical guide serves as a valuable resource for scientists and researchers, offering a detailed synthetic protocol and a framework for exploring the therapeutic applications of this promising molecule. Further investigation into its mechanism of action and efficacy in various disease models is warranted to fully elucidate its potential in drug discovery and development.

References

The Rising Therapeutic Potential of Phenylbutenoids: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of phenylbutenoids, a class of polyphenolic compounds demonstrating significant promise in medicinal chemistry. Primarily found in plants of the Zingiberaceae family, such as Zingiber cassumunar, these molecules are gaining attention for their diverse and potent biological activities.[1][2][3] This document moves beyond a simple catalog of effects to provide a causal analysis of their mechanisms of action, present validated experimental protocols for their study, and explore future directions in their development as therapeutic agents.

Introduction to Phenylbutenoids

Phenylbutenoids are characterized by a core structure featuring an aromatic phenyl group linked to a four-carbon butene chain.[3] They exist in nature as both monomers and dimers, with this structural diversity contributing to their wide range of biological effects.[3][4] For decades, traditional medicine, particularly in Southeast Asia, has utilized rhizomes of plants like Zingiber cassumunar (known as Plai or Bangle) to treat ailments such as inflammation, pain, and respiratory issues.[1][5] Modern scientific investigation is now validating this traditional use, uncovering the specific molecular interactions that underpin the therapeutic properties of these compounds. The primary active constituents often isolated and studied include (E)-(3,4-dimethoxyphenyl)butadiene (DMPBD), (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol (compound D), and (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (compound D acetate).[5]

Chapter 1: Anti-inflammatory and Immunomodulatory Activities

One of the most well-documented activities of phenylbutenoids is their potent anti-inflammatory effect.[1] This activity is not merely a general suppression but is mediated through the targeted modulation of key inflammatory signaling cascades.

Mechanism of Action: Targeting Key Inflammatory Hubs

Phenylbutenoids exert their anti-inflammatory effects by intervening at critical points in the inflammatory response, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[5][6] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated in immune cells such as macrophages.

Phenylbutenoids have been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5] By keeping NF-κB sequestered in the cytoplasm, they effectively halt the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[5][6]

Furthermore, these compounds inhibit the phosphorylation of key proteins in the MAPK pathway, namely p38 and ERK, as well as the protein kinase Akt.[5][6] These kinases are crucial for transducing inflammatory signals, and their inhibition contributes significantly to the overall anti-inflammatory profile of phenylbutenoids.[6] Certain phenylbutenoid monomers and dimers are also known to be effective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins.[7][8]

Caption: Phenylbutenoid Anti-inflammatory Signaling Pathway
Quantitative Data on Anti-inflammatory Activity

The efficacy of phenylbutenoids and their extracts has been quantified using various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity.

Compound / ExtractTargetIC50 ValueCell LineReference
Phenylbutenoid Extract (PE)Nitric Oxide (NO)7.2 µg/mLRAW264.7[5]
Phenylbutenoid Extract (PE)TNF-α23.4 µg/mLRAW264.7[5]
Phenylbutenoid Extract (PE)IL-1β19.8 µg/mLRAW264.7[5]
DMPBDNitric Oxide (NO)16.3 µg/mLRAW264.7[5]
DMPBDTNF-α37.2 µg/mLRAW264.7[5]
DMPBDIL-1β17.7 µg/mLRAW264.7[5]
Phenylbutenoid Dimer 11 COX-2 (PGE2 production)2.71 µMRAW264.7[8]
Phenylbutenoid Dimer 18 COX-2 (PGE2 production)3.64 µMRAW264.7[8]
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol provides a self-validating system to screen phenylbutenoids for anti-inflammatory activity by quantifying their ability to inhibit NO production.

  • Cell Culture:

    • Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 2 x 10⁴ cells/well.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of test phenylbutenoids in DMSO and dilute to final concentrations (e.g., 0.1 to 100 µg/mL) in cell culture medium.[5] Ensure the final DMSO concentration is non-toxic (typically <0.1%).

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) group.

    • Incubate for a further 24 hours.

  • Nitrite Measurement (Griess Assay):

    • NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

    • Self-Validation: Simultaneously perform a cell viability assay (e.g., MTT) with the same compound concentrations to ensure that the observed NO inhibition is not due to cytotoxicity.[5]

Chapter 2: Anticancer Properties

Emerging evidence highlights the potential of phenylbutenoids, particularly phenylbutenoid dimers, as anticancer agents.[9] Their activity appears selective, targeting metabolic vulnerabilities within cancer cells.

Mechanism of Action: Exploiting Cancer Cell Metabolism

A key anticancer mechanism identified for the phenylbutenoid dimer NMac1 involves the targeting of mitochondrial oxidative phosphorylation (OXPHOS).[9] This is particularly relevant for aggressive cancers that rely on OXPHOS for energy, especially under nutrient-limited conditions.[9]

NMac1 acts as an inhibitor of OXPHOS complex I.[9] This inhibition leads to a cascade of events specifically detrimental to cancer cells under glucose starvation:

  • Decreased ATP Synthesis: Inhibition of the electron transport chain cripples the cell's primary energy production machinery.

  • AMPK Activation: The resulting drop in cellular ATP levels leads to the significant activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential is observed, indicating compromised mitochondrial integrity.

  • Suppression of Proliferation: The severe energy crisis ultimately halts cancer cell proliferation and can lead to cell death.[9]

This mechanism suggests a promising therapeutic window, as the cytotoxic effects are potent under glucose-restricted conditions, mimicking the tumor microenvironment, while potentially sparing healthy cells in glucose-replete environments.[9]

G cluster_conditions Tumor Microenvironment cluster_cell Metastatic Cancer Cell cluster_mito Mitochondrion Glucose_Starvation Glucose Starvation OXPHOS OXPHOS Complex I Glucose_Starvation->OXPHOS increases reliance on ATP_Synthase ATP Synthase OXPHOS->ATP_Synthase ATP ATP OXPHOS->ATP decreases ATP_Synthase->ATP synthesis AMPK AMPK ATP->AMPK activates Proliferation Cell Proliferation & Survival ATP->Proliferation AMPK->Proliferation inhibits NMac1 Phenylbutenoid Dimer (NMac1, NMac24) NMac1->OXPHOS inhibits

Caption: Anticancer Mechanism of Phenylbutenoid Dimers
Structure-Activity Relationship (SAR) Insights

Initial SAR studies have been conducted to optimize the anticancer potency of phenylbutenoid dimers. Through the synthesis and screening of analogues based on the NMac1 backbone, a derivative named NMac24 was identified as having more effective anti-proliferative activity in 3D spheroid models, highlighting the potential for medicinal chemistry to enhance the natural scaffold.[9]

Quantitative Data on Cytotoxic Activity

Phenylbutenoids have demonstrated cytotoxic effects against various human cancer cell lines.

CompoundCell LineIC50 ValueReference
Compound 3 HepG2 (Liver Cancer)12.0 µM[10]
Compound 8 HepG2 (Liver Cancer)293.2 µM[10]
cis-isomer 2 HepG2 (Liver Cancer)122.9 µM[11]
cis-isomer 3 HepG2 (Liver Cancer)127.3 µM[11]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, MDA-MB-231) into a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[5]

  • Compound Application:

    • Treat cells with serial dilutions of the phenylbutenoid compounds for a specified duration (e.g., 24, 48, or 72 hours).[5] Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell viability by 50%.

Chapter 3: Antioxidant Activity

Many of the pathologies where phenylbutenoids show promise, including inflammation and cancer, are associated with oxidative stress. It is therefore unsurprising that these polyphenolic compounds possess significant antioxidant properties.[1][5]

Assessing Antioxidant Capacity

The antioxidant activity of phenylbutenoids can be rigorously evaluated using several standard in vitro assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.13 mM).[12]

  • Reaction Mixture:

    • In a 96-well plate, add 100 µL of the methanolic DPPH solution to 100 µL of various concentrations of the test phenylbutenoid (also dissolved in methanol).

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measurement: Measure the absorbance at approximately 520 nm.[12]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.

Chapter 4: Other Notable Biological Activities

Beyond the major areas of inflammation and cancer, phenylbutenoids exhibit other therapeutic activities that warrant investigation.

α-Glucosidase Inhibition: A Potential Anti-Diabetic Role

Several phenylbutenoids isolated from Cassumunar ginger have shown potent α-glucosidase inhibitory activity, in some cases significantly more potent than the commercially available drug, acarbose.[3][14] α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can slow down carbohydrate absorption and reduce post-prandial blood glucose spikes, a key strategy in managing type 2 diabetes.[3]

Quantitative Data on α-Glucosidase Inhibition
CompoundIC50 Value (µM)Source OrganismReference
Dehydrozingerone (6 )8.3Zingiber purpureum[14]
Compound 8 39.5Zingiber cassumunar[10]
Compound 4 151.5Zingiber cassumunar[10]
Acarbose (Positive Control)168.0 - 190.6-[10][14]

Chapter 5: Challenges and Future Directions

While the therapeutic potential of phenylbutenoids is clear, several challenges must be addressed to translate these natural products into clinical candidates.

  • Pharmacokinetics and Bioavailability: There is a significant lack of pharmacokinetic data for naturally occurring phenylbutenoids. It is critical to distinguish these compounds from the synthetic NSAID "phenylbutazone," which has a completely different pyrazolidinedione structure and whose well-documented pharmacokinetics and toxicity profiles are not applicable.[15][16] Future research must focus on the absorption, distribution, metabolism, and excretion (ADME) of lead phenylbutenoids like DMPBD and NMac1 to understand their in vivo behavior.[17][18]

  • Synthetic Optimization: The promising results from initial SAR studies, such as the development of NMac24, demonstrate the value of synthetic chemistry in enhancing the potency and selectivity of the natural phenylbutenoid scaffold.[4][9] Future work should focus on creating libraries of analogues to further probe SAR and improve drug-like properties.

  • Toxicity: Comprehensive toxicological studies are required. While the anticancer mechanisms suggest a potential for selective toxicity towards cancer cells, thorough in vitro and in vivo assessments are necessary to establish a safe therapeutic window.[9][16]

Conclusion

Phenylbutenoids represent a compelling class of natural products with a diverse portfolio of validated biological activities. Their potent anti-inflammatory, anticancer, and anti-diabetic properties, grounded in specific molecular mechanisms, make them highly attractive leads for drug discovery. The path forward requires a multidisciplinary approach, combining natural product chemistry, synthetic optimization, and rigorous pharmacological and toxicological evaluation to fully harness the therapeutic potential of these remarkable compounds.

References

A Comprehensive Spectroscopic Guide to 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3-Phenylbut-2-enoic acid, a valuable intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for the characterization of this and similar α,β-unsaturated carboxylic acids. The focus is on providing a holistic view of the molecule through the lenses of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Structural Elucidation: A Spectroscopic Overview

This compound (also known as 3-phenylcrotonic acid) is a C10H10O2 molecule that exists as two geometric isomers, (E) and (Z). The spectroscopic properties of these isomers are distinct, allowing for their unambiguous identification. This guide will primarily focus on the more stable (E)-isomer and will draw comparisons with the (Z)-isomer where relevant. The molecular structure and numbering scheme used for spectral assignments are shown below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation and isomeric assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the protons in the molecule.

Data for (E)-3-Phenylbut-2-enoic acid:

Data for (Z)-3-Phenylbut-2-enoic acid:

A published ¹H NMR spectrum for the (Z)-isomer provides a valuable reference.[1]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-25.88quartet1.3
H-4 (CH₃)2.19doublet1.4
H-6, H-7, H-8, H-9, H-107.22-7.35multiplet-
H-11 (COOH)~12.0 (broad)singlet-

Interpretation and Causality:

  • Olefinic Proton (H-2): In the (Z)-isomer, the vinyl proton (H-2) appears as a quartet at 5.88 ppm due to coupling with the methyl protons (H-4).[1] For the (E)-isomer, this proton is expected to be further downfield due to the anisotropic effect of the cis-phenyl group.

  • Methyl Protons (H-4): The methyl protons appear as a doublet around 2.19 ppm, coupled to the vinyl proton.[1]

  • Aromatic Protons (H-6 to H-10): The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).

  • Carboxylic Acid Proton (H-11): The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a chemical shift greater than 10 ppm, often around 12 ppm. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon atoms.

Predicted Data for (E)-3-Phenylbut-2-enoic acid:

Based on data from similar compounds and spectral prediction tools, the following are the expected chemical shifts for the (E)-isomer.

CarbonPredicted Chemical Shift (δ) ppm
C-1 (COOH)~171
C-2~118
C-3~155
C-4 (CH₃)~16
C-5 (ipso-C)~142
C-6, C-10 (ortho-C)~126
C-7, C-9 (meta-C)~129
C-8 (para-C)~129

Interpretation and Causality:

  • Carbonyl Carbon (C-1): The carboxylic acid carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 171 ppm.

  • Olefinic Carbons (C-2 and C-3): The sp² hybridized carbons of the double bond appear in the vinylic region. C-3, being attached to the phenyl group, is more deshielded than C-2.

  • Methyl Carbon (C-4): The methyl carbon gives a signal in the aliphatic region, typically around 16 ppm.

  • Aromatic Carbons (C-5 to C-10): The six carbons of the phenyl ring will show four distinct signals due to symmetry (ipso, ortho, meta, and para). The ipso-carbon (C-5) is a quaternary carbon and will have a lower intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid and the carbon-carbon double bond, in conjugation with the phenyl ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic acid dimer)
~1690StrongC=O stretch (α,β-unsaturated carboxylic acid)
~1630MediumC=C stretch (conjugated)
~1420MediumO-H bend
~1300MediumC-O stretch
~3050MediumC-H stretch (Aromatic and vinylic)
~2950MediumC-H stretch (Aliphatic)

Interpretation and Causality:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad absorption band for the O-H stretch, which is due to strong intermolecular hydrogen bonding, forming a dimer.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is very strong and sharp. Its position at a lower wavenumber (~1690 cm⁻¹) compared to a saturated carboxylic acid (~1710 cm⁻¹) is indicative of conjugation with the C=C double bond.

  • C=C Stretch: The stretching vibration of the carbon-carbon double bond is also observed, and its intensity is enhanced by conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data for (E)-3-Phenylbut-2-enoic acid:

Data from the NIST Mass Spectrometry Data Center for the GC-MS analysis of (E)-3-phenylbut-2-enoic acid shows the following major peaks:[2]

m/zRelative IntensityProposed Fragment
162High[M]⁺ (Molecular Ion)
161High[M-H]⁺
117Medium[M-COOH]⁺
115High[M-H-H₂O-CO]⁺ or [C₉H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Interpretation and Fragmentation Pathway:

The fragmentation of (E)-3-Phenylbut-2-enoic acid under electron ionization (EI) is expected to follow characteristic pathways for α,β-unsaturated carboxylic acids and phenyl-substituted compounds.

G M [C₁₀H₁₀O₂]⁺˙ m/z = 162 M_minus_H [M-H]⁺ m/z = 161 M->M_minus_H -H• M_minus_COOH [M-COOH]⁺ m/z = 117 M->M_minus_COOH -•COOH m115 [C₉H₇]⁺ m/z = 115 M_minus_H->m115 -H₂O, -CO tropylium [C₇H₇]⁺ m/z = 91 M_minus_COOH->tropylium -C₂H₂ G cluster_0 NMR Data Acquisition sample_prep Sample Preparation instrument_setup Instrument Setup (Shimming, Tuning) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis and Interpretation processing->analysis

References

Physical properties like melting point and boiling point of 3-Phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Phenylbut-2-enoic Acid

For professionals in research, chemical synthesis, and drug development, a thorough understanding of a molecule's physical properties is foundational. These characteristics not only govern a compound's behavior under various conditions but also serve as critical indicators of its purity and identity. This guide provides a detailed examination of the melting and boiling points of this compound, a compound of interest in organic synthesis.

As an α,β-unsaturated carboxylic acid, this compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. This stereoisomerism is a crucial factor, as it gives rise to distinct physical properties for each isomer, influencing their solid-state packing and intermolecular interactions.

Physicochemical Data Summary

The physical properties of this compound are dependent on its isomeric form. The available data for the (E)-isomer and the structurally related 3-phenylbut-3-enoic acid are summarized below. Data for the (Z)-isomer is less commonly reported in standard databases.

CompoundCAS NumberMolecular FormulaPhysical FormMelting Point (°C)Boiling Point (°C)
(E)-3-Phenylbut-2-enoic acid704-80-3C₁₀H₁₀O₂SolidNot specified in resultsNot specified in results
This compound (isomer unspecified)1199-20-8C₁₀H₁₀O₂Solid[1]Not specified in results281.93 (Predicted)
3-Phenylbut-3-enoic acid5155-87-3C₁₀H₁₀O₂Solid48 - 49[2]302.9 ± 11.0 (Predicted)[2]

Note: The CAS number 1199-20-8 is often associated with the (E)-isomer in chemical databases.[3]

Theoretical Framework: The Science Behind Phase Transitions

Understanding the theoretical basis of melting and boiling points is essential for interpreting experimental data and predicting molecular behavior.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid, where both phases coexist in equilibrium.[4] For a crystalline solid like this compound, this transition requires sufficient kinetic energy to overcome the intermolecular forces holding the molecules in a fixed lattice structure.

  • Intermolecular Forces: As a carboxylic acid, this compound molecules can form strong hydrogen bonds with each other, typically creating dimeric structures. These, along with van der Waals forces between the phenyl rings and alkyl portions, contribute to a relatively high melting point compared to non-polar compounds of similar molecular weight.

  • Purity and Melting Range: A pure crystalline compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the structure. This results in two observable effects: a depression of the melting point and a broadening of the melting range (e.g., 3-5°C or more).[4][5] Therefore, melting point determination is a fundamental technique for assessing the purity of a synthesized compound.[6]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing the liquid to transition into a gaseous state.[7][8]

  • Influencing Factors: The boiling point is primarily influenced by the strength of intermolecular forces.

    • Molecular Weight: Higher molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[8]

    • Polarity: The carboxylic acid group in this compound makes it a polar molecule capable of strong hydrogen bonding. This requires significantly more energy to overcome compared to non-polar molecules, resulting in a high boiling point.[9]

    • External Pressure: The boiling point is pressure-dependent. A decrease in atmospheric pressure (e.g., at higher altitudes or under vacuum) lowers the boiling point.[8]

Experimental Determination Protocols

Accurate determination of melting and boiling points relies on precise and methodical experimental techniques. The following protocols are standard in organic chemistry research.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.

Methodology:

  • Sample Preparation: Place a small amount of the dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[10] This ensures uniform heat transfer throughout the sample.

  • Capillary Tube Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (1-2 mm in height) should enter the tube.[10]

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to compact the sample tightly at the bottom.[5] A well-packed sample prevents air pockets and ensures accurate measurement.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[6]

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts. Allow the apparatus to cool significantly.

  • Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, slow the heating rate to 1-2°C per minute.[5] This slow rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.

  • Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.

Trustworthiness through Mixed Melting Point: To confirm the identity of a synthesized sample suspected to be this compound, a mixed melting point determination is performed. A 50:50 mixture of the sample and an authentic standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If it is a different compound, the standard will act as an impurity, causing a significant depression and broadening of the melting range.[4][5]

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow prep 1. Sample Preparation (Crush to fine powder) load 2. Capillary Loading (1-2 mm height) prep->load pack 3. Sample Compaction (Tap to pack tightly) load->pack setup 4. Insert into Apparatus (e.g., Mel-Temp) pack->setup approx 5. Rapid Heating (Find approximate MP) setup->approx cool 6. Cool Apparatus approx->cool accurate 7. Slow Heating (1-2°C/min near MP) cool->accurate record 8. Record T1 and T2 (Start and end of melting) accurate->record

Caption: Workflow for melting point determination.

Protocol for Boiling Point Determination (Microscale Method)

For research purposes where sample quantities may be limited, the microscale method using a fusion tube and an inverted capillary is highly effective.[7][9]

Methodology:

  • Sample Preparation: Add a small amount (a few drops) of liquid this compound (if melted) or a solution in a high-boiling solvent into a small fusion tube.

  • Capillary Insertion: Take a capillary tube and seal one end in a flame.[7][9] Place this sealed capillary tube, open-end down, into the fusion tube containing the liquid.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (such as a Thiele tube filled with mineral oil or an aluminum heating block).[7] The heating medium ensures slow and uniform temperature distribution.

  • Observation: Begin heating the apparatus gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

  • Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates that the temperature is at or slightly above the boiling point.

  • Final Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Diagram: Boiling Point Determination Workflow (Microscale)

BoilingPointWorkflow prep 1. Add Liquid to Fusion Tube capillary 2. Insert Inverted Sealed Capillary prep->capillary setup 3. Attach to Thermometer capillary->setup heat_bath 4. Place in Heating Bath (e.g., Thiele Tube) setup->heat_bath heat 5. Heat Gently heat_bath->heat observe 6. Observe Rapid Bubbles (At/Above BP) heat->observe cool 7. Cool Slowly observe->cool record 8. Record Temperature (Liquid enters capillary) cool->record

Caption: Microscale workflow for boiling point determination.

Conclusion

The melting and boiling points of this compound are key physical constants that are indispensable for its identification, purification, and handling in a laboratory or industrial setting. The strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid moiety, result in a high boiling point and a solid state at room temperature. The distinct properties arising from its (E) and (Z) isomers underscore the importance of stereochemical control in synthesis. The experimental protocols detailed herein provide a reliable framework for researchers to accurately measure these properties, ensuring the integrity and quality of their scientific work.

References

A Technical Guide to 3-Phenylbut-2-enoic Acid as a Prochiral Substrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and materials science. Prochiral molecules, which can be converted from achiral to chiral in a single transformation, represent critical starting points for establishing stereogenic centers. This technical guide provides an in-depth examination of 3-phenylbut-2-enoic acid, an α,β-unsaturated carboxylic acid, as a model prochiral carbonyl compound. We will explore the fundamental principles of prochirality, detail methodologies for its stereoselective reduction, and discuss the significance of its chiral product, 3-phenylbutanoic acid. This document is intended for researchers, chemists, and drug development professionals seeking to leverage asymmetric synthesis for the creation of enantiomerically pure compounds.

The Principle of Prochirality: A Gateway to Chirality

In the realm of stereochemistry, the concept of prochirality is fundamental to understanding how chiral molecules are formed from achiral precursors.[1] A molecule is defined as prochiral if it can be transformed from an achiral state to a chiral one in a single chemical step.[2][3] This potential for chirality is a key strategic element in asymmetric synthesis.

Prochiral sp² Carbons and Enantiotopic Faces

Trigonal planar, sp²-hybridized carbon atoms, such as those in carbonyls and alkenes, are not chiral centers themselves. However, if such a carbon is bonded to three different substituents, it is considered a prochiral center.[4] The two sides or "faces" of the plane are distinct in their spatial relationship to the substituents. These faces are termed "enantiotopic," as attack by a reagent from one face will produce one enantiomer, while attack from the opposite face will produce the other.

To distinguish between these faces, the Cahn-Ingold-Prelog (CIP) priority rules are applied. The three substituents on the sp² carbon are ranked from highest (1) to lowest (3). If the sequence from 1 to 2 to 3 proceeds in a clockwise direction, the face is designated as the Re face (from the Latin Rectus, for right). If the sequence is counter-clockwise, it is the Si face (from the Latin Sinister, for left).[2][4] The reduction of an achiral ketone to a chiral alcohol is a classic example of this principle in action.[5]

This compound: A Model Prochiral Substrate

This compound (also known as β-methylcinnamic acid) is an α,β-unsaturated carboxylic acid that serves as an excellent case study.[6][7] The C2 carbon of the double bond is a prochiral, sp²-hybridized center. The addition of a hydride (H⁻) across this double bond (specifically, a 1,4-conjugate addition followed by protonation) creates a new stereocenter at the C3 position, yielding chiral 3-phenylbutanoic acid.

The ability to selectively deliver a hydride to either the Re or Si face of the C2-C3 double bond is the central challenge and goal of its asymmetric reduction.

Caption: Analysis of the prochiral C3 center in this compound.

Strategies for Asymmetric Reduction

The enantioselective reduction of α,β-unsaturated carboxylic acids can be achieved through several powerful catalytic methods. The choice of strategy depends on factors such as substrate compatibility, desired enantioselectivity, and scalability.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient method for producing chiral molecules, a field for which William S. Knowles and Ryōji Noyori were awarded the Nobel Prize in Chemistry in 2001.[8] This process typically involves a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.[9][10] The chiral ligand creates a three-dimensional environment that forces the substrate to bind in a specific orientation, leading to the addition of hydrogen across one face of the double bond with high selectivity.[8]

The enantioselectivity is determined not necessarily by the initial preferred binding of the substrate to the catalyst, but often by the differing reaction rates of the subsequent diastereomeric catalyst-substrate adducts.[11][12]

Key Catalyst Systems:

  • Rhodium/Iridium with Chiral Diphosphine Ligands: Catalysts like Rh(I) and Ir(I) complexes with chiral phosphine ligands are effective for the hydrogenation of prochiral olefins.[13]

  • Copper(I) Hydride (CuH) Catalysis: More recently, CuH-catalyzed systems have emerged as powerful methods for the 1,4-reduction of α,β-unsaturated carboxylic acids.[14][15] These reactions often proceed with high enantioselectivity and functional group tolerance.[14]

Causality Note: This protocol outlines a general procedure. The choice of metal, ligand, solvent, and pressure is critical and must be optimized for each specific substrate to achieve high enantioselectivity. The anhydrous and anaerobic conditions are essential to prevent catalyst deactivation and side reactions.

  • Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand (e.g., a derivative of BINAP) and the metal precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed, anhydrous solvent (e.g., dichloromethane or methanol) and stirred to form the active catalyst complex.

  • Reaction Setup: The substrate, this compound, is added to a high-pressure reactor. The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas.

  • Hydrogenation: The pre-formed catalyst solution is introduced into the reactor via syringe. The reactor is pressurized with hydrogen (typically 1-50 atm) and stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up: After the reaction, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the product, 3-phenylbutanoic acid.

  • Analysis: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

G start Start: Glovebox catalyst 1. Catalyst Formation (Metal Precursor + Chiral Ligand in degassed solvent) start->catalyst reaction 3. Hydrogenation (Inject Catalyst, Pressurize H₂, Stir at Temp.) catalyst->reaction reactor_prep 2. Reactor Preparation (Add Substrate, Purge N₂ then H₂) reactor_prep->reaction workup 4. Work-up & Purification (Depressurize, Evaporate, Column Chromatography) reaction->workup analysis 5. Analysis (Chiral HPLC/GC for ee%) workup->analysis end End: Enantiopure Product analysis->end

Caption: Standard workflow for a catalytic asymmetric hydrogenation experiment.

Chiral Auxiliary-Mediated Synthesis

An alternative to catalytic methods is the use of a chiral auxiliary.[16] This strategy involves temporarily attaching a chiral molecule to the substrate.[17] This auxiliary acts as a "steric director," blocking one face of the prochiral center and forcing the reagent to attack from the unhindered face.[18] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[16]

Workflow:

  • Attachment: The prochiral substrate (this compound) is covalently bonded to a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative).[16]

  • Diastereoselective Reaction: The resulting adduct undergoes reduction. The steric bulk of the auxiliary directs the incoming hydride to one of the two diastereotopic faces, creating the desired stereocenter.

  • Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to release the enantiomerically enriched product and recover the auxiliary.

The following table summarizes representative results for the asymmetric reduction of α,β-unsaturated carbonyl compounds, illustrating the effectiveness of modern catalytic systems.

Catalyst SystemSubstrate TypeReductantTemp (°C)Yield (%)ee (%)Reference
[Ir(cod)(P-SR)]BF₄α-AcylaminoacrylatesH₂25>95up to 96[13]
L*CuHβ-Aryl unsat. carboxylic acidsSilane2570-9590-99[14]
Chiral N,N'-dioxide–Sc(III)EnonesKBH₄-20~99up to 95[19]

The Product: Chiral 3-Phenylbutanoic Acid

The successful asymmetric reduction of this compound yields enantiomerically pure (R)- or (S)-3-phenylbutanoic acid.[20][21] This chiral carboxylic acid is a valuable building block in organic synthesis.[22]

Properties of 3-Phenylbutanoic Acid:

  • CAS Number: 4593-90-2 (racemic)[20]

  • Molecular Formula: C₁₀H₁₂O₂[22]

  • Molecular Weight: 164.20 g/mol [21]

  • Appearance: Solid with a melting point of 36-40 °C[20]

Chiral acids and their derivatives are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific stereochemistry of a drug molecule is often crucial for its pharmacological activity and safety profile. 3-Phenylbutanoic acid serves as a metabolite in certain biological pathways and its chiral nature makes it a target for enantioselective metabolism studies.

Conclusion

This compound provides a clear and compelling example of a prochiral substrate whose structure is ideally suited for asymmetric synthesis. By understanding the principles of prochirality and applying powerful techniques like catalytic asymmetric hydrogenation, chemists can effectively control the stereochemical outcome of a reaction to produce single-enantiomer products. The methodologies described herein are not merely academic exercises; they represent foundational technologies that empower drug development professionals and materials scientists to design and create complex, functional molecules with atomic-level precision. The continued development of new catalysts and synthetic strategies for transformations like these will undoubtedly remain a vibrant and impactful area of chemical research.

References

The Therapeutic Potential of 3-Phenylbut-2-enoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenylbut-2-enoic acid, a member of the phenyl-alkenoic acid class of compounds, is emerging as a molecule of significant interest in therapeutic research. While comprehensive studies on this specific molecule are in their nascent stages, its structural similarity to well-characterized histone deacetylase (HDAC) inhibitors like 4-phenylbutyric acid (PBA) provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the current understanding of related compounds to project the therapeutic applications of this compound, focusing on its probable mechanism of action as an HDAC inhibitor and its potential in oncology and neurology. We further provide detailed, field-proven experimental protocols for researchers to validate these hypotheses and explore the full therapeutic landscape of this promising compound.

Introduction: The Epigenetic Promise of a Small Molecule

The field of epigenetics has unveiled a new frontier in drug discovery, where the modulation of gene expression, rather than the alteration of the genetic code itself, offers novel therapeutic strategies. Histone deacetylases (HDACs) are a class of enzymes central to this paradigm, playing a crucial role in regulating chromatin structure and gene transcription.[1] Dysregulation of HDAC activity is a hallmark of numerous pathologies, including a wide array of cancers and neurological disorders.[1]

This compound belongs to a class of short-chain fatty acids that have garnered attention for their potential as HDAC inhibitors.[2] While its close analog, 4-phenylbutyric acid (PBA), is a well-documented pan-HDAC inhibitor, the specific therapeutic profile of this compound remains an area of active investigation.[3] This guide will extrapolate from the known bioactivities of its structural relatives to build a comprehensive overview of its therapeutic potential.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of histone deacetylases. HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting HDACs, this compound is hypothesized to induce histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressors and cell cycle inhibitors.[1]

Impact on Cellular Signaling in Cancer

The downstream effects of HDAC inhibition are multifaceted and impact several key signaling pathways implicated in cancer progression.

  • Cell Cycle Arrest: A primary consequence of HDAC inhibition is the upregulation of cyclin-dependent kinase inhibitors, most notably p21.[4][5] Increased p21 expression leads to cell cycle arrest, primarily at the G1 and G2/M phases, thereby halting the proliferation of cancer cells.[6]

  • Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[6][7]

  • Modulation of Key Signaling Pathways: The anti-tumor effects of HDAC inhibitors are also linked to the modulation of critical signaling cascades. While direct studies on this compound are pending, related compounds are known to influence pathways such as PI3K/Akt and MAPK, which are central to cell survival and proliferation.[8][9]

This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates p21 p21 (CDKN1A) Histones->p21 Upregulates Transcription Bcl2 Bcl-2 Histones->Bcl2 Downregulates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits CellCycleArrest->Proliferation Inhibits

Caption: Proposed Mechanism of Anti-Cancer Activity.

Therapeutic Applications

Oncology

The primary therapeutic application for this compound, based on its presumed HDAC inhibitory activity, is in the treatment of cancer. The ability to induce cell cycle arrest and apoptosis in tumor cells makes it a candidate for both monotherapy and combination therapy to enhance the efficacy of existing chemotherapeutic agents.[5] Derivatives of phenylbutyrate have shown efficacy in suppressing the proliferation of various cancer cell lines, including glioblastoma.[6]

Neurological Disorders

Short-chain fatty acids that can cross the blood-brain barrier are of significant interest for the treatment of neurological diseases.[10] The neuroprotective effects of these compounds are attributed to their ability to modulate neuroinflammation and promote neuronal survival, in part through HDAC inhibition.[11][12] Potential applications for this compound could include neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where epigenetic dysregulation is increasingly implicated.

Anti-inflammatory Applications

Related phenyl-alkenoic acids have demonstrated anti-inflammatory properties that appear to be independent of cyclooxygenase (COX) inhibition.[13] This suggests a potential mechanism involving the modulation of inflammatory signaling pathways, such as NF-κB, and the inhibition of pro-inflammatory cytokine production.[14][15] This opens up possibilities for the use of this compound in chronic inflammatory conditions.

Quantitative Data on Related HDAC Inhibitors

While specific IC50 values for this compound are not yet widely published, the following table provides data for related compounds to offer a comparative perspective on potency.

CompoundTargetIC50Source
(S)-11 (a phenylbutyrate derivative)HDAC16 nM[4]
BG45HDAC30.289 µM[16]
BRD3308HDAC30.064 µM[17]
Entinostat (MS-275)HDAC10.19 µM[17]
RGFP966HDAC30.08 µM[17]

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Synthesis of (E)-3-Phenylbut-2-enoic acid

A common method for the synthesis of β,β-disubstituted acrylic acids like this compound is the Horner-Wadsworth-Emmons reaction, followed by hydrolysis.

Materials:

  • Ketone (e.g., Acetophenone)

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Prepare the phosphonate ylide by reacting triethyl phosphonoacetate with NaH in anhydrous THF.

  • React the ylide with the corresponding ketone (acetophenone for this compound) to form the ethyl ester.

  • Hydrolyze the resulting ester using NaOH in ethanol.

  • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

  • Purify the product by recrystallization.

start Triethyl phosphonoacetate + NaH ylide Phosphonate Ylide start->ylide ester Ethyl 3-phenylbut-2-enoate ylide->ester ketone Acetophenone ketone->ester hydrolysis NaOH, EtOH ester->hydrolysis acid (E)-3-Phenylbut-2-enoic acid hydrolysis->acid

Caption: Synthetic workflow for this compound.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit HDAC activity from a nuclear extract.

Materials:

  • HDAC Inhibitor Drug Screening Kit (Fluorometric)

  • HeLa Nuclear Extract (as a source of HDACs)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates (black)

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add HeLa nuclear extract, assay buffer, and the HDAC fluorometric substrate.

  • Add varying concentrations of this compound to the wells. Include a positive control (e.g., Trichostatin A) and a no-inhibitor control.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the lysine developer and incubate for another 15-30 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, PC-3)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a predetermined time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

Future Directions and Conclusion

While the therapeutic potential of this compound is currently inferred from the activities of its structural analogs, the foundational evidence is compelling. Its presumed role as an HDAC inhibitor positions it as a strong candidate for further investigation in oncology, neurology, and inflammatory diseases. The immediate research priorities should focus on:

  • Determining the IC50 values of this compound against a panel of HDAC isoforms to understand its selectivity profile.

  • Elucidating the specific signaling pathways it modulates in various cancer cell lines.

  • Conducting in vivo studies in animal models of cancer and neurological disorders to assess its efficacy and safety.

References

A Review of Literature on the Synthesis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cinnamic acid and its derivatives are a pivotal class of naturally occurring compounds that serve as fundamental building blocks in pharmaceutical, cosmetic, and fine chemical industries.[1][2] Their molecular scaffold, featuring a phenyl ring, a carboxylic acid function, and an α,β-unsaturated double bond, offers multiple sites for chemical modification, leading to a vast library of bioactive molecules.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[5][6][7][8][9][10] This technical guide provides a comprehensive review of the principal synthetic methodologies for preparing cinnamic acid derivatives, ranging from classical condensation reactions to modern catalytic and green chemistry approaches. By explaining the causality behind experimental choices, presenting detailed protocols, and summarizing key data, this document aims to serve as an authoritative resource for professionals engaged in chemical synthesis and drug development.

The Cinnamic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-phenyl-2-propenoic acid framework, the core of cinnamic acid, is a key intermediate in the shikimate and phenylpropanoid pathways in plants, leading to a multitude of essential aromatic compounds.[1] In drug development, it is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The structural diversity of its derivatives underpins their varied bioactivities.[5] Modifications to the phenyl ring, the carboxyl group, or the alkene bond can significantly enhance potency and selectivity for specific therapeutic targets, such as matrix metalloproteinases (MMPs) in cancer therapy or microbial cell membranes.[11][12] This inherent versatility has made the synthesis of novel cinnamic acid derivatives a subject of intense and ongoing research.[13][14]

Key Biological Activities of Cinnamic Acid Derivatives:

  • Anticancer: Exhibit antiproliferative, antiangiogenic, and antitumorigenic potency against various cancer cell lines, including breast, colon, and lung cancers.[5][6][11]

  • Antimicrobial: Show significant activity against a broad spectrum of bacteria and fungi, often by disrupting cell membranes, inhibiting ATPase activity, or preventing biofilm formation.[5][8][12][15][16]

  • Anti-inflammatory: Modulate key inflammatory pathways, such as inhibiting the activation of NF-κB signaling, which reduces the production of pro-inflammatory cytokines.[5][10]

  • Antioxidant: The presence of phenolic hydroxyl groups, particularly in derivatives like ferulic and caffeic acids, imparts strong free radical scavenging properties.[1][7]

Classical Synthetic Methodologies

The foundational methods for synthesizing cinnamic acids involve the condensation of aromatic aldehydes with compounds containing an active methylene group. These reactions remain relevant for their simplicity and cost-effectiveness.

The Perkin Reaction

Developed by William Henry Perkin in 1868, this reaction is a cornerstone for the synthesis of α,β-unsaturated aromatic acids.[17] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a weak base.[18][19]

Causality and Mechanistic Insight: The reaction is typically performed at high temperatures (180-190°C) for several hours.[19][20] The base (e.g., anhydrous sodium acetate) is crucial for deprotonating the acid anhydride at the α-carbon, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A series of intermediates and elimination steps, followed by hydrolysis, yields the final cinnamic acid derivative.[18][21] The use of anhydrous salts is recommended to prevent the premature hydrolysis of the acid anhydride, which would quench the reaction.[19] A primary disadvantage is the potential for side-product formation when aldehydes are subjected to basic conditions at high temperatures.[1][20]

Diagram: Perkin Reaction Mechanism

Perkin_Reaction cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Carbanion Anhydride Carbanion (Nucleophile) Anhydride->Carbanion - H+ Base Acetate (Base) Aldehyde Aromatic Aldehyde Carbanion->Aldehyde Attacks Aldehyde Intermediate1 Tetrahedral Intermediate Aldehyde->Intermediate1 Intermediate2 Unsaturated Anhydride Intermediate1->Intermediate2 - H2O FinalProduct Cinnamic Acid Intermediate2->FinalProduct + H2O (Hydrolysis) Knoevenagel_Workflow start Start Materials: Aromatic Aldehyde + Malonic Acid step1 Add Base Catalyst (e.g., Piperidine, DABCO) start->step1 step2 Knoevenagel Condensation: Formation of α,β-Unsaturated Malonic Acid Intermediate step1->step2 step3 Heating / Decarboxylation (Loss of CO2) step2->step3 end_product Final Product: Cinnamic Acid Derivative step3->end_product Heck_Cycle Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition AlkeneComplex Alkene Coordinated Complex ArPdX->AlkeneComplex Coordination InsertionProduct Migratory Insertion Intermediate AlkeneComplex->InsertionProduct Insertion HPdX H-Pd(II)-X InsertionProduct->HPdX β-Hydride Elimination Product Cinnamate Product InsertionProduct->Product HPdX->Pd0 Reductive Elimination Salt Base-H+X- HPdX->Salt ArX Aryl Halide (Ar-X) ArX->Pd0 Alkene Acrylate Alkene->ArPdX Base Base Base->HPdX

References

An In-depth Technical Guide to 3-Phenylbut-2-enoic Acid: From Historical Discovery to Modern Synthetic Strategies and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylbut-2-enoic acid, a fascinating α,β-unsaturated carboxylic acid, holds a unique position at the intersection of classical organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive overview of this molecule, beginning with its historical roots and the pioneering synthetic methodologies that first brought it into existence. We will navigate through the evolution of its synthesis, offering a comparative analysis of key protocols, including the Perkin, Reformatsky, Wittig, and Knoevenagel reactions. Each method is presented with detailed, step-by-step instructions, underpinned by a rationale for the experimental choices that ensure reproducibility and efficiency. Beyond its synthesis, this guide delves into the burgeoning significance of this compound and its derivatives in the realm of drug discovery, with a particular focus on their roles as promising anticancer agents and epigenetic modulators. Through a blend of historical context, practical synthetic knowledge, and insights into its biological applications, this document aims to be an invaluable resource for professionals seeking to explore the full potential of this versatile chemical entity.

Historical Perspective: The Genesis of a Molecule

While the precise first synthesis of this compound, also known as β-methylcinnamic acid, is not definitively attributed to a single "discoverer" in the way some landmark molecules are, its emergence is intrinsically linked to the development of foundational reactions in organic chemistry in the late 19th and early 20th centuries. The Perkin reaction, developed by William Henry Perkin in 1868 for the synthesis of cinnamic acids, laid the groundwork for creating such α,β-unsaturated aromatic acids[1][2]. Similarly, the work of Sergey Nikolaevich Reformatsky on organozinc reagents provided another avenue for their preparation[3][4]. A notable early investigation into the preparation and properties of β-methylcinnamic acid was documented in a 1939 publication in the Journal of the American Chemical Society, indicating its established presence in the chemical literature by that time[5].

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several classic organic reactions. The choice of method is often dictated by factors such as desired stereoselectivity, available starting materials, and scalability. Below is a comparative overview of the most pertinent synthetic routes.

Parameter Perkin Reaction Reformatsky Reaction Wittig Reaction Knoevenagel Condensation
Starting Materials Phenylacetic anhydride, AcetaldehydeAcetophenone, α-bromoester, ZincAcetophenone, Phosphonium ylideAcetophenone, Malonic acid derivative
Typical Yield Moderate60-75% (for the ester)[6]70-85% (for the ester)[6]High
Stereoselectivity Generally yields the (E)-isomerNot directly stereoselective for the acidCan be tuned for (E) or (Z) isomer[7]Often favors the (E)-isomer
Reaction Conditions High temperaturesMilder conditionsGenerally mildBase-catalyzed, mild conditions
Key Byproducts Acetic acidZinc salts, β-hydroxy ester intermediate[6][8]Triphenylphosphine oxide[6]Water
The Perkin Reaction: A Classic Approach

The Perkin reaction offers a direct route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid[9]. For this compound, a variation using phenylacetic anhydride and acetaldehyde would be employed.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phenylacetic anhydride (1.0 eq), acetaldehyde (1.2 eq), and anhydrous potassium acetate (1.5 eq).

  • Reaction Execution: Heat the mixture under reflux in an oil bath at 180°C for 8-10 hours.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Add a 10% aqueous sodium hydroxide solution to hydrolyze the excess anhydride. Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality of Experimental Choices: The high temperature is necessary to drive the condensation and subsequent elimination. Anhydrous conditions are crucial as the presence of water would hydrolyze the anhydride. The acetate salt acts as the base to generate the carbanion from the anhydride.

The Reformatsky Reaction: An Organozinc-Mediated Pathway

The Reformatsky reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester and subsequently hydrolyzed to the carboxylic acid[3][8].

  • Zinc Activation: Activate zinc dust (2.0 eq) by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum[6].

  • Reaction Initiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc and a crystal of iodine in anhydrous THF. Add a small amount of a solution of ethyl α-bromoacetate (1.5 eq) and acetophenone (1.0 eq) in anhydrous THF to initiate the reaction, as indicated by the disappearance of the iodine color[6].

  • Reaction Execution: Add the remaining solution of the bromoester and ketone dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2-6 hours.

  • Workup: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Dehydration and Hydrolysis: The crude β-hydroxy ester is then dehydrated using a catalytic amount of p-toluenesulfonic acid in refluxing toluene with a Dean-Stark trap to remove water. The resulting unsaturated ester is then hydrolyzed to this compound using a standard aqueous base followed by acidification.

Causality of Experimental Choices: The activation of zinc is critical for the oxidative insertion into the carbon-halogen bond. The inert atmosphere prevents the quenching of the organozinc intermediate. The dehydration step is an acid-catalyzed elimination of water.

The Wittig Reaction: A Versatile Olefination

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone[7]. To synthesize this compound, acetophenone would be reacted with an appropriate phosphonium ylide containing a carboxylic acid or a protected carboxyl group.

  • Ylide Generation: Prepare the phosphonium ylide by reacting triphenylphosphine with an α-haloacetic acid ester (e.g., ethyl bromoacetate) to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent like THF.

  • Reaction with Ketone: To the solution of the ylide at 0°C, add acetophenone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours[6].

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry over anhydrous sodium sulfate, and concentrate. The major byproduct, triphenylphosphine oxide, can be removed by chromatography[6].

  • Hydrolysis: The resulting ethyl 3-phenylbut-2-enoate is hydrolyzed to the carboxylic acid.

Causality of Experimental Choices: The use of stabilized or non-stabilized ylides can influence the stereochemical outcome ((E) vs. (Z) isomer)[7]. Anhydrous and inert conditions are essential for the formation and reaction of the highly reactive ylide.

The Knoevenagel Condensation: A Base-Catalyzed Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst[10]. For this compound, acetophenone can be condensed with a malonic acid derivative, followed by decarboxylation.

  • Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

Causality of Experimental Choices: Pyridine acts as both the solvent and a basic catalyst. Piperidine is a more effective basic catalyst for this condensation. The acidic workup is necessary to protonate the carboxylate and precipitate the product.

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through spectroscopic methods. The (E) and (Z) isomers can be distinguished primarily by their ¹H NMR spectra.

Spectroscopic Data (E)-3-Phenylbut-2-enoic acid (Z)-3-Phenylbut-2-enoic acid
¹H NMR (typical shifts) Aromatic protons (δ 7.2-7.5 ppm), Olefinic proton (δ ~6.2 ppm), Methyl protons (δ ~2.6 ppm)Aromatic protons (δ 7.2-7.5 ppm), Olefinic proton (δ ~5.9 ppm), Methyl protons (δ ~2.2 ppm)[11]
¹³C NMR (typical shifts) Carbonyl carbon (~172 ppm), Olefinic carbons (~128, ~158 ppm), Aromatic carbons (~126-139 ppm), Methyl carbon (~18 ppm)Carbonyl carbon (~171 ppm), Olefinic carbons (~129, ~159 ppm), Aromatic carbons (~127-138 ppm), Methyl carbon (~25 ppm)
IR (typical wavenumbers) O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), C=C stretch (~1625 cm⁻¹), C-H aromatic (~3050 cm⁻¹)O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1690 cm⁻¹), C=C stretch (~1630 cm⁻¹), C-H aromatic (~3060 cm⁻¹)

Note: Specific shifts can vary depending on the solvent and instrument.

Role in Drug Development and Biological Activity

Derivatives of this compound, more broadly classified as phenylbutenoids, have garnered significant attention in the field of drug discovery due to their diverse biological activities.

Anticancer and Anti-inflammatory Properties

Numerous studies have highlighted the potential of phenylbutenoid derivatives as anticancer and anti-inflammatory agents[12][13][14]. The α,β-unsaturated carbonyl moiety is a key structural feature that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors, thereby modulating their activity.

Histone Deacetylase (HDAC) Inhibition

A particularly promising area of research is the development of this compound derivatives as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and other diseases. Phenylbutyrate, a related compound, is a known weak HDAC inhibitor[15]. By incorporating the this compound scaffold into more complex molecules, researchers have developed potent and selective HDAC inhibitors[16].

The general mechanism of action for many HDAC inhibitors involves a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. The phenyl group of this compound can serve as a key component of the cap group, contributing to the binding affinity and selectivity of the inhibitor.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor This compound Derivative Active_Site Enzyme Active Site Pocket Zinc Zn²⁺ Ion Cap Phenyl Group (Cap) Cap->Active_Site Surface Interaction Linker Linker Linker->Active_Site Positioning ZBG Zinc-Binding Group ZBG->Zinc Chelation caption General Mechanism of HDAC Inhibition

Caption: General Mechanism of HDAC Inhibition

Future Perspectives

The journey of this compound from a product of classic organic reactions to a scaffold for modern drug design is a testament to its enduring relevance. Future research will likely focus on the development of more stereoselective and environmentally friendly synthetic methods. In the realm of medicinal chemistry, the exploration of its derivatives as modulators of various biological pathways will undoubtedly continue, with a strong emphasis on developing novel therapeutics for cancer and inflammatory diseases. The versatility of the this compound core ensures that it will remain a valuable tool for chemists and pharmacologists for years to come.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Phenylbut-2-enoic Acid via Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-phenylbut-2-enoic acid, a valuable unsaturated carboxylic acid intermediate. The described method utilizes the Knoevenagel-Doebner condensation, a reliable and efficient carbon-carbon bond-forming reaction. By reacting acetophenone with malonic acid in a pyridine solvent system with a piperidine catalyst, this protocol achieves condensation with subsequent in-situ decarboxylation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural instructions, mechanistic insights, safety precautions, and methods for product validation to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

This compound and its derivatives are important precursors in the development of pharmaceuticals and fine chemicals. The structural motif of an α,β-unsaturated carboxylic acid allows for a variety of subsequent chemical transformations. The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound.[1] The Doebner modification of this reaction is particularly effective, using malonic acid as the active methylene component with pyridine as the solvent and a catalytic amount of a secondary amine, such as piperidine.[2]

The primary advantage of the Doebner modification is the direct formation of the α,β-unsaturated carboxylic acid. The intermediate product, a dicarboxylic acid, readily undergoes decarboxylation (loss of CO₂) when heated in the presence of pyridine, driving the reaction to completion and simplifying the product profile.[3]

Reaction Mechanism

The Knoevenagel-Doebner condensation proceeds through a well-established multi-step mechanism:

  • Enolate Formation: The basic amine catalyst (piperidine) deprotonates the highly acidic α-carbon of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of acetophenone. This addition forms a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated, and a subsequent dehydration (elimination of a water molecule) step, facilitated by the acidic protons on the adjacent carbon, yields an α,β-unsaturated dicarboxylic acid intermediate (a substituted benzylidenemalonic acid).

  • Decarboxylation: Upon heating in pyridine, this intermediate undergoes decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final this compound product.[3][4]

This sequence provides a thermodynamically favorable pathway to the desired conjugated system.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All reagents should be of analytical grade or higher.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Key Properties
AcetophenoneC₈H₈O120.156.01 g (5.8 mL)50Combustible liquid, eye irritant[5]
Malonic AcidC₃H₄O₄104.066.24 g60Eye and skin irritant[6]
PyridineC₅H₅N79.1025 mL-Flammable, toxic, strong odor
PiperidineC₅H₁₁N85.150.5 mL~5Flammable, corrosive, toxic
Hydrochloric Acid (conc.)HCl36.46~15 mL-Corrosive, causes severe burns
Diethyl Ether(C₂H₅)₂O74.12As needed-Extremely flammable, peroxide former
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Hygroscopic

Experimental Protocol

4.1 Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (6.24 g, 60 mmol).

  • Add pyridine (25 mL) to the flask and stir until the malonic acid is fully dissolved.

  • To this solution, add acetophenone (5.8 mL, 50 mmol) via syringe.

  • Finally, add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

Causality: Pyridine serves as both the solvent and a basic catalyst that facilitates the final decarboxylation step.[3] Piperidine is a stronger base and is used to efficiently generate the initial malonic acid enolate.[7] An excess of malonic acid is used to ensure the complete consumption of the limiting reagent, acetophenone.

4.2 Reaction Execution

  • Lower the flask into an oil bath preheated to 90-100 °C.

  • Heat the mixture under reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by observing the evolution of CO₂ gas (bubbling), which should subside as the reaction nears completion. For more precise monitoring, thin-layer chromatography (TLC) can be employed.

4.3 Work-up and Product Isolation

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled, dark reaction mixture into a beaker containing approximately 100 mL of cold water and crushed ice.

  • In a fume hood, cautiously acidify the aqueous mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This step will neutralize the pyridine and precipitate the crude product.

  • Stir the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation.[8]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 25 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

  • Press the solid as dry as possible on the filter paper.

Causality: Pouring the reaction mixture into ice water helps to control the exothermic neutralization of pyridine. Acidification protonates the carboxylate product, rendering it insoluble in water and causing it to precipitate.[9]

4.4 Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Select an appropriate solvent system for recrystallization. A mixture of ethyl acetate and hexanes is often effective.[10] Alternatively, hot water or ethanol/water mixtures can be tested.[11]

  • Add the minimum amount of hot solvent required to fully dissolve the crude product.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in a vacuum oven or desiccator.

Process and Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

SynthesisWorkflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Isolation & Work-up cluster_purify 3. Purification & Analysis Reagents Acetophenone, Malonic Acid, Pyridine, Piperidine Mix Combine Reagents in Flask Reagents->Mix Reflux Heat under Reflux (90-100 °C, 4-6h) Mix->Reflux Quench Cool & Pour into Ice/Water Reflux->Quench Acidify Acidify with conc. HCl (pH 1-2) Quench->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Recrystallize Recrystallize from suitable solvent Filter->Recrystallize Dry Dry Crystals Recrystallize->Dry Characterize Characterization (MP, NMR, IR) Dry->Characterize Product Pure this compound Characterize->Product

Caption: Knoevenagel-Doebner synthesis workflow.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The reaction typically yields a mixture of (E) and (Z) isomers, with the (Z)-isomer often being the major product under these conditions.

  • Appearance: White to off-white solid.[12]

  • Melting Point: The melting point should be sharp. Literature values vary depending on the isomeric ratio. For instance, the (Z)-isomer has a reported melting point of 90-92 °C.[10]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the (Z)-isomer: δ 7.35-7.29 (m, 3H, Ar-H), 7.22-7.16 (m, 2H, Ar-H), 5.88 (q, J = 1.3 Hz, 1H, vinyl-H), 2.19 (d, J = 1.4 Hz, 3H, CH₃).[10]

  • Infrared (IR) Spectroscopy: Key absorptions (cm⁻¹) include a broad peak from ~3200-2500 (O-H stretch of carboxylic acid), ~1690 (C=O carbonyl stretch), and ~1630 (C=C alkene stretch).[13][14]

Safety Precautions

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetophenone: Combustible liquid and causes serious eye irritation. Avoid inhalation and contact with skin and eyes.[5][15]

  • Malonic Acid: Causes serious eye damage and is harmful if swallowed. Avoid creating dust.[6]

  • Pyridine: Flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause damage to organs. Handle with extreme care.

  • Piperidine: Flammable, toxic, and corrosive. Causes severe skin burns and eye damage.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin and eye burns. Handle with extreme caution, ensuring no contact with skin or inhalation of fumes.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

The Strategic Utility of 3-Phenylbut-2-enoic Acid in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of pharmaceutical development, the identification and exploitation of versatile precursor molecules are paramount to the efficient synthesis of novel therapeutics. 3-Phenylbut-2-enoic acid, a substituted α,β-unsaturated carboxylic acid, has emerged as a scaffold of significant interest. Its inherent chemical functionalities—a reactive conjugated system, a carboxylic acid group amenable to various transformations, and a phenyl ring that can be tailored for specific biological targets—render it a valuable starting material in medicinal chemistry. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of anti-inflammatory and anti-fibrotic agents. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field. The potential biological activities of derivatives, including anti-inflammatory and anticancer properties, underscore the importance of this precursor in drug discovery.[1]

Core Reactivity and Synthetic Versatility

The chemical behavior of this compound is dictated by the interplay of its functional groups. The α,β-unsaturated carbonyl system is susceptible to nucleophilic conjugate addition, allowing for the introduction of a wide array of substituents at the β-position. The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, providing a handle for further molecular elaboration. Furthermore, the double bond can undergo various addition reactions, including catalytic hydrogenation, which is a key step in the synthesis of certain pharmaceutical intermediates.[1] The phenyl group can also be subjected to electrophilic aromatic substitution, enabling the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with biological targets.[1]

Application Focus: Synthesis of Pirfenidone, an Anti-Fibrotic Agent

A prominent example showcasing the utility of this compound is in the synthesis of Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis.[2][3] Pirfenidone, chemically known as 5-methyl-1-phenyl-2(1H)-pyridinone, exhibits both anti-inflammatory and anti-fibrotic effects. The synthetic route from a this compound derivative highlights a key strategic transformation: the construction of the central pyridinone ring.

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of the this compound scaffold into the key intermediate, 5-methyl-2(1H)-pyridinone, followed by a copper-catalyzed N-arylation reaction to introduce the phenyl group and yield Pirfenidone.

G cluster_0 Part 1: Synthesis of 5-Methyl-2(1H)-pyridinone cluster_1 Part 2: Synthesis of Pirfenidone This compound derivative This compound derivative Amide Formation Amide Formation This compound derivative->Amide Formation Amidation Cyclization Cyclization Amide Formation->Cyclization Intramolecular Condensation 5-Methyl-2(1H)-pyridinone 5-Methyl-2(1H)-pyridinone Cyclization->5-Methyl-2(1H)-pyridinone Tautomerization Ullmann Condensation Ullmann Condensation 5-Methyl-2(1H)-pyridinone->Ullmann Condensation Pirfenidone Pirfenidone Ullmann Condensation->Pirfenidone N-Arylation Aryl Halide Aryl Halide Aryl Halide->Ullmann Condensation G Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Pyridonate Complex Cu(I)-Pyridonate Complex Cu(I) Catalyst->Cu(I)-Pyridonate Complex Coordination & Deprotonation Pyridone Pyridone Pyridone->Cu(I)-Pyridonate Complex Base Base Base->Cu(I)-Pyridonate Complex Oxidative Addition Oxidative Addition Cu(I)-Pyridonate Complex->Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Regeneration N-Aryl Pyridone (Pirfenidone) N-Aryl Pyridone (Pirfenidone) Reductive Elimination->N-Aryl Pyridone (Pirfenidone)

References

Application Note: Comprehensive Characterization of 3-Phenylbut-2-enoic Acid using HPLC and NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive characterization of 3-phenylbut-2-enoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] We present robust protocols for both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques, when used in conjunction, provide unambiguous structural elucidation, isomeric differentiation ((E)/(Z)), and purity assessment. This guide is designed to offer both theoretical insights and practical, step-by-step methodologies to ensure reproducible and reliable results.

Introduction: The Significance of this compound

This compound is a prochiral, carbonyl compound that serves as a valuable building block in organic synthesis, particularly in the preparation of chiral pharmaceuticals.[1] Its structure, featuring a phenyl group and a carboxylic acid moiety conjugated with a double bond, makes it susceptible to geometric isomerism. The distinct spatial arrangement of substituents around the C=C double bond results in (E) and (Z) isomers, which can exhibit different reactivity and biological activity. Therefore, precise analytical control to confirm the identity, purity, and isomeric ratio of this compound is paramount in a drug development pipeline.

This document outlines the synergistic application of HPLC for separation and quantification, and NMR for definitive structural confirmation and isomeric assignment.

Purity and Separation by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of organic acids and separating isomers.[2][3][4][5] The methodology leverages the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For organic acids like this compound, an acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a C18 column.[2][4][5]

Causality in Method Development
  • Stationary Phase Selection: A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which provides excellent retention for moderately polar compounds like this compound.[2][3][4][5]

  • Mobile Phase Composition: A mixture of an aqueous acidic buffer and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic component (e.g., phosphoric acid) ensures that the analyte is in its neutral, protonated form, leading to sharper peaks and better retention.[2][4][5] The organic modifier is adjusted to control the elution time.

  • Detection Wavelength: The conjugated system in this compound, comprising the phenyl ring and the α,β-unsaturated carboxylic acid, results in strong UV absorbance. A detection wavelength of around 210 nm is typically optimal for organic acids, providing high sensitivity.[2][4][5][6]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase (e.g., 1 mg/mL) MobilePhase Prepare mobile phase: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid Injector Autosampler Injection (e.g., 10 µL) SamplePrep->Injector Load Filter Filter sample and mobile phase (0.45 µm filter) Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Sample Pump Isocratic Pump (e.g., 1.0 mL/min) Pump->Column Mobile Phase Detector UV-Vis Detector (λ = 210 nm) Column->Detector Eluent Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Integrate Peak Area Chromatogram->Integration Quantification Calculate Purity / Isomer Ratio Integration->Quantification

Caption: HPLC workflow for this compound analysis.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV-Vis detector is required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. The exact ratio may be optimized to achieve a desirable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The (E) and (Z) isomers, if present, will likely appear as two distinct, closely eluting peaks.

Structural Elucidation and Isomer Identification by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information, including the definitive assignment of the (E) and (Z) isomers.

Principles of Isomer Differentiation by ¹H NMR

The chemical shifts of the vinylic proton (=CH) and the methyl protons (-CH₃) are highly sensitive to their spatial relationship with the phenyl ring and the carboxylic acid group.

  • Anisotropic Effect of the Phenyl Ring: In the (Z)-isomer, the vinylic proton is cis to the phenyl group and experiences a deshielding effect, causing its signal to appear at a downfield chemical shift compared to the (E)-isomer. Conversely, the methyl group in the (Z)-isomer is cis to the carboxylic acid group.

  • Vicinal Coupling Constants: While not directly applicable for the vinylic proton in this compound (as it is a singlet), in related systems, the vicinal coupling constant (³J) between two protons across a double bond is characteristically larger for a trans relationship (~16 Hz) than for a cis relationship (~12 Hz).[7]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) Transfer Transfer to NMR tube Dissolve->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Insert Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire2D->Process FID Assign Assign Signals Process->Assign Interpret Determine Structure & Isomeric Ratio Assign->Interpret

Caption: General workflow for NMR analysis of this compound.

Detailed NMR Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of ~16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~220 ppm, a larger number of scans will be required (e.g., 1024 scans).

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the (E) and (Z) isomers, if both are present.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Expected NMR Data and Isomer Assignment

The following table summarizes the expected ¹H NMR chemical shifts for the key protons in the (E) and (Z) isomers of this compound.

Proton(E)-Isomer (δ, ppm)(Z)-Isomer (δ, ppm)Rationale for Chemical Shift
Vinylic (=CH)~6.05 (s)~5.88 (q)In the (Z)-isomer, this proton is deshielded by the nearby phenyl group.
Methyl (-CH₃)~2.59 (d)~2.19 (d)In the (E)-isomer, this group is deshielded by the phenyl group.
Phenyl (-C₆H₅)~7.4 (m)~7.3 (m)Multiplet for the aromatic protons.
Carboxyl (-COOH)~12.0 (br s)~12.0 (br s)Broad singlet, chemical shift can vary with concentration.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data for the (Z)-isomer is consistent with published literature.[8]

References

Introduction: The Strategic Value of 3-Phenylbut-2-enoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Phenylbut-2-enoic Acid in the Synthesis of Chiral Compounds

In the landscape of medicinal chemistry and materials science, the three-dimensional arrangement of atoms—chirality—is a paramount design feature. The biological activity of pharmaceuticals and the properties of advanced materials are often dictated by the specific stereochemistry of their constituent molecules. Consequently, the development of robust and efficient methods for synthesizing enantiomerically pure compounds is a cornerstone of modern organic chemistry.[1]

This compound, a readily available α,β-unsaturated carboxylic acid, emerges as a highly versatile and strategic precursor for the construction of valuable chiral molecules.[2] Its structure, featuring a prochiral trisubstituted alkene conjugated to a carboxylic acid, offers multiple avenues for stereoselective transformations. This guide provides a comprehensive overview of the principal strategies for leveraging this compound in asymmetric synthesis, supported by field-proven insights, detailed protocols, and mechanistic rationale. We will explore its application in asymmetric hydrogenation, its resolution via enzymatic methods, and its subsequent conversion into key chiral synthons like lactones, demonstrating its utility for the discerning synthetic chemist.

Part 1: Asymmetric Hydrogenation - Direct Creation of a Stereocenter

The most direct and atom-economical approach to generating a chiral center from this compound is through asymmetric hydrogenation. This powerful technique utilizes a chiral catalyst to selectively add two hydrogen atoms across the carbon-carbon double bond, yielding chiral 3-phenylbutanoic acid with high enantiomeric purity.[3] The success of this reaction hinges on the catalyst's ability to create a chiral environment that differentiates between the two faces of the alkene.

Causality in Catalyst Selection: The choice of metal and ligand is critical. Transition metals like Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are commonly employed due to their ability to activate H₂ and coordinate the substrate.[4] The stereochemical outcome is dictated by the chiral ligand, typically a diphosphine such as BINAP or SunPhos, which forms a chiral pocket around the metal center. The carboxylic acid group of the substrate plays a crucial role, acting as a directing group that coordinates to the metal, ensuring a specific orientation of the alkene within the chiral pocket and leading to a highly predictable and selective hydrogenation.[4][5]

Workflow for Asymmetric Hydrogenation

Caption: General workflow for catalytic asymmetric hydrogenation.

Quantitative Data: Asymmetric Hydrogenation of Phenylbutenoic Acid Derivatives
SubstrateCatalyst SystemPressure (bar)Solventee (%)Yield (%)Reference
(E)-2-Oxo-4-phenylbut-3-enoic acid[RuCl(SunPhos)]₂50Methanol91.8>99[5]
(E)-2-Oxo-4-(4-chlorophenyl)but-3-enoic acid[RuCl(SunPhos)]₂50Methanol85.4>99[5]
γ-KetoestersIr-Ferrocene Ligand50Dioxaneup to 99up to 99[6]
Protocol 1: Asymmetric Hydrogenation of (E)-2-Oxo-4-phenylbut-3-enoic Acid

This protocol is adapted from the direct asymmetric hydrogenation methodology to produce a key intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[5]

Materials:

  • (E)-2-Oxo-4-phenylbut-3-enoic acid (1.0 equiv)

  • [RuCl(S)-SunPhos]₂ (0.00025 equiv, S/C = 2000)

  • Methanol (degassed)

  • High-pressure autoclave with a stirrer

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the substrate, (E)-2-oxo-4-phenylbut-3-enoic acid, and the catalyst, [RuCl(S)-SunPhos]₂.

  • Solvent Addition: Add degassed methanol to the liner to achieve a desired substrate concentration (e.g., 0.1 M).

  • Reactor Assembly: Seal the glass liner inside the high-pressure autoclave.

  • Inerting: Purge the autoclave three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the autoclave to 50 bar with hydrogen gas. Begin stirring and heat the reaction to the desired temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 10-12 hours.

  • Depressurization & Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Isolation: Concentrate the methanolic solution under reduced pressure. The resulting crude 2-hydroxy-4-phenylbutanoic acid can be purified by crystallization or chromatography if necessary, though often the purity is high enough for subsequent steps.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Part 2: Enzymatic Kinetic Resolution - Harnessing Biocatalysis

When direct asymmetric synthesis is not feasible or when a racemic mixture is more accessible, enzymatic kinetic resolution (EKR) offers a powerful alternative for obtaining enantiomerically pure compounds.[7] This technique exploits the inherent stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[8][9]

The Principle of Self-Validation: In a successful EKR, two chiral, non-racemic compounds are produced: the unreacted starting material and the product. For a lipase-catalyzed hydrolysis of a racemic ester, one enantiomer of the ester is hydrolyzed to the corresponding alcohol, while the other enantiomer remains largely unreacted.[10] The theoretical maximum yield for any single enantiomer in a kinetic resolution is 50%. The process is self-validating in that achieving high enantiomeric excess for both the remaining substrate (ees) and the product (eep) confirms the high selectivity of the biocatalyst.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for lipase-catalyzed kinetic resolution.

Quantitative Data: Lipase-Catalyzed Resolution of 4-Arylbut-3-en-2-ol Derivatives

Note: 4-Phenylbut-3-en-2-ol is the corresponding allylic alcohol to this compound.

SubstrateEnzymeMethodees (%)eep (%)Reference
(E)-4-Phenylbut-3-en-2-yl butyrateLecitase™ Ultra (immobilized)Hydrolysis95-9995-99[8]
(E)-4-(4'-methoxyphenyl)but-3-en-2-olCAL-BTransesterification>99>99[8]
Ethyl 3-hydroxy-3-phenylpropanoatePseudomonas cepacia Lipase (PCL)Hydrolysis9893[10]
Protocol 2: Lipase-Mediated Hydrolysis of Racemic (E)-4-Phenylbut-3-en-2-yl Acetate

This protocol is based on typical procedures for the kinetic resolution of allylic alcohols.[8]

Materials:

  • Racemic (E)-4-phenylbut-3-en-2-yl acetate (1.0 equiv)

  • Immobilized Lipase B from Candida antarctica (CALB) or Lecitase™ Ultra

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE)

  • Stirred reaction vessel

Procedure:

  • Reaction Setup: To a stirred vessel, add the racemic acetate and the phosphate buffer. If using a co-solvent to improve solubility, add MTBE (e.g., 20% v/v).

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining ester and the alcohol product. This can take anywhere from 24 to 48 hours.

  • Enzyme Removal: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate or MTBE (3x volume).

  • Separation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of the unreacted acetate and the product alcohol can be readily separated by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the alcohol product using chiral HPLC or GC.

Part 3: Synthesis of Chiral Lactones - Accessing Privileged Scaffolds

Chiral γ-butyrolactones are prevalent structural motifs in a vast array of natural products and pharmaceuticals, valued for their biological activity and their utility as versatile synthetic intermediates.[11][12] The chiral 3-phenylbutanoic acid, obtained via asymmetric hydrogenation, is an excellent precursor for the stereocontrolled synthesis of these important heterocycles.

Synthetic Strategy: The key transformation is a lactonization reaction. This typically involves the generation of a chiral γ-hydroxy acid (or ester) followed by an intramolecular cyclization. One common strategy is the stereoselective introduction of a hydroxyl group at the γ-position relative to the carboxylic acid of the chiral 3-phenylbutanoic acid scaffold, followed by acid- or base-catalyzed ring closure.

Synthetic Pathway to a Chiral Lactone

Caption: A potential synthetic route to a chiral lactone.

Protocol 3: Synthesis of (R)-4-Methyl-4-phenyl-dihydrofuran-2(3H)-one

This protocol outlines a plausible sequence starting from the product of asymmetric hydrogenation.

Part A: Reduction to (R)-3-Phenylbutan-1-ol

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (R)-3-phenylbutanoic acid (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add borane-tetrahydrofuran complex (BH₃·THF, ~1.2 equiv) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases.

  • Workup: Concentrate the solution under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography.

Part B: Conversion to the Chiral Lactone (This part is conceptual and would require specific literature methods for γ-hydroxylation, one possibility is via an iodolactonization of a derived unsaturated acid). A more direct route involves the asymmetric hydrogenation of a γ-ketoester like ethyl 4-oxo-4-phenylbutanoate, which can directly yield the chiral hydroxy ester, ready for lactonization.[6]

Conceptual Lactonization of a γ-Hydroxy Ester:

  • Setup: Dissolve the purified chiral γ-hydroxy ester in a solvent like toluene.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the alcohol byproduct (e.g., ethanol). Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst. Separate the organic layer, dry it, and concentrate it.

  • Purification: Purify the resulting crude lactone by silica gel chromatography or distillation to obtain the final product.

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of high-value chiral compounds. Through strategies like direct asymmetric hydrogenation, chemists can efficiently create a key chiral stereocenter with excellent enantiocontrol.[5] Alternatively, enzymatic kinetic resolution provides a robust biocatalytic route to access enantiopure precursors from racemic mixtures.[8] The resulting chiral building blocks, such as 3-phenylbutanoic acid and its derivatives, serve as valuable intermediates for constructing more complex molecular architectures, including the privileged chiral lactone scaffold. The methodologies and protocols detailed herein underscore the strategic importance of this compound in the toolkit of professionals in drug discovery and chemical synthesis.

References

Application Note: Synthesis of α,β-Unsaturated Esters via the Wittig Reaction with Acetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a detailed protocol for the synthesis of α,β-unsaturated esters, specifically targeting the reaction of acetophenone with a stabilized phosphorus ylide. We delve into the mechanistic underpinnings, stereochemical control, and practical execution of the reaction. Recognizing the inherent challenges of reacting ketones with stabilized ylides, such as steric hindrance and reduced reactivity, we also present the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for this specific transformation, offering enhanced yields and simplified purification.[1][3] This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction and Theoretical Background

The Wittig reaction facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent.[2][4] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[1][5]

For the synthesis of α,β-unsaturated esters, a "stabilized" ylide is required. These ylides contain an electron-withdrawing group (like an ester) adjacent to the carbanion, which delocalizes the negative charge through resonance, thereby increasing the ylide's stability.[6][7] A key consequence of using a stabilized ylide is the high stereoselectivity for the thermodynamically more stable (E)-alkene.[3][6]

Key Features of the Wittig Reaction:

  • Versatility: Widely applicable to a range of aldehydes and ketones.[2]

  • Stereochemical Control: The nature of the ylide dictates the geometry of the resulting alkene. Stabilized ylides favor the (E)-isomer, while non-stabilized ylides typically yield the (Z)-isomer.[3][6]

  • Functional Group Tolerance: The reaction is compatible with various functional groups, including ethers, esters, and aromatic rings.[1]

However, the reaction of stabilized ylides with ketones, such as acetophenone, can be sluggish and result in low yields due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl compared to an aldehyde.[1][3][8]

Reaction Mechanism

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, avoiding the previously postulated zwitterionic betaine intermediate, especially under salt-free conditions.[3][6][9]

  • Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of acetophenone. This leads directly to the formation of a four-membered ring intermediate called an oxaphosphetane.[2][6]

  • Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses in a syn-elimination fashion.

  • Product Formation: This decomposition yields the desired alkene (the α,β-unsaturated ester) and the thermodynamically stable triphenylphosphine oxide.[2]

The stereoselectivity for the (E)-isomer with stabilized ylides arises from the reversibility of the initial steps, allowing for equilibration to the more stable trans-substituted oxaphosphetane intermediate before decomposition.

Wittig_Mechanism Acetophenone Acetophenone (Ketone) Oxaphosphetane [Oxaphosphetane Intermediate] Acetophenone->Oxaphosphetane [2+2] Cycloaddition Ylide Stabilized Ylide (e.g., (Carbethoxymethylene)- triphenylphosphorane) Ylide->Oxaphosphetane Alkene α,β-Unsaturated Ester (E-isomer favored) Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Synthesis of Ethyl (E)-3-phenylbut-2-enoate

This protocol details the synthesis of the target α,β-unsaturated ester from acetophenone. Due to the aforementioned challenges with ketones, reaction conditions may require optimization (e.g., elevated temperatures or longer reaction times).

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
(Carbethoxymethylene)triphenylphosphorane (Ylide)348.385.01.01.74 g
Acetophenone120.155.51.10.66 g (0.64 mL)
Toluene, anhydrous92.14--25 mL
Hexanes---For chromatography
Ethyl Acetate---For chromatography
Silica Gel---For chromatography
Safety Precautions
  • Toluene: Flammable and toxic. Handle exclusively in a well-ventilated fume hood.

  • Acetophenone & Ylide: Irritants. Avoid skin and eye contact. Wear gloves and safety glasses.[10]

  • Pressurized Air: Use with caution during chromatography.

Step-by-Step Procedure
  • Apparatus Setup: Assemble an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add (carbethoxymethylene)triphenylphosphorane (1.74 g, 5.0 mmol) and anhydrous toluene (25 mL).

  • Initiation: Add acetophenone (0.64 mL, 5.5 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • The resulting crude solid contains the desired product and triphenylphosphine oxide.

  • Purification:

    • Add a small amount of hexanes to the crude solid and stir. Triphenylphosphine oxide has low solubility in hexanes and may begin to precipitate.

    • Purify the material by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to separate the less polar product from the more polar triphenylphosphine oxide.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified ethyl (E)-3-phenylbut-2-enoate as a clear oil.

A Superior Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For synthesizing α,β-unsaturated esters from sterically hindered or less reactive ketones like acetophenone, the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method.[3][11][12] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and reactive than the corresponding Wittig ylide.[8] A significant practical advantage is that the phosphate byproduct is water-soluble, simplifying purification immensely compared to the often-problematic removal of triphenylphosphine oxide.[8]

HWE_Workflow Start Acetophenone + Triethyl phosphonoacetate Step1 Deprotonation of Phosphonate (e.g., with NaH in THF) Start->Step1 Step2 Formation of Phosphonate Anion Step1->Step2 Step3 Nucleophilic Attack on Acetophenone Step2->Step3 Step4 Intermediate Formation Step3->Step4 Step5 Elimination Step4->Step5 Product α,β-Unsaturated Ester + Water-Soluble Phosphate Byproduct Step5->Product

Caption: Workflow for the HWE Reaction.

HWE Protocol Synopsis
  • Anion Generation: A phosphonate ester (e.g., triethyl phosphonoacetate) is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF) to generate the reactive phosphonate carbanion.

  • Reaction with Ketone: Acetophenone is added to the solution of the carbanion, often at a reduced temperature (e.g., 0°C), and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water or saturated ammonium chloride. After extraction with an organic solvent, the organic layer is washed with water and brine to remove the water-soluble phosphate byproduct. The final product is then isolated after drying and solvent evaporation, often without the need for chromatography.

The HWE reaction typically provides excellent yields and high (E)-selectivity for α,β-unsaturated esters.[12][13][14]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No Reaction / Low Yield 1. Incomplete ylide formation due to moisture or weak base.[8]1. Ensure all glassware is flame-dried and reagents are anhydrous. Use a sufficiently strong base.
2. Low reactivity of acetophenone with the stabilized ylide.[1][8]2. Increase reaction temperature and/or time. Consider using a more reactive ylide if stereochemistry is not critical. Switch to the HWE protocol.
Complex Product Mixture 1. Side reactions, such as enolization of the ketone.[8]1. Use a non-nucleophilic base and control the temperature of addition carefully.
2. Decomposition of starting materials.2. Use freshly distilled acetophenone. Ensure the ylide has been stored properly under inert conditions.
Difficulty in Purification Triphenylphosphine oxide is co-eluting with the product.1. First, attempt to crystallize the triphenylphosphine oxide from a non-polar solvent like hexanes or ether. 2. Switch to the HWE reaction to avoid this byproduct.[8]

Conclusion

The Wittig reaction offers a valid pathway for the synthesis of α,β-unsaturated esters from ketones like acetophenone. However, its practical application can be hampered by lower yields and challenging purifications. For researchers and drug development professionals seeking efficiency and scalability, the Horner-Wadsworth-Emmons reaction presents a more robust and advantageous alternative for this specific transformation. By understanding the causality behind these experimental choices, scientists can better select the optimal synthetic route for their target molecules.

References

Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of 3-Phenylbut-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylbut-2-enoic Acid Scaffold in Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility.[1] This reaction facilitates the condensation of an active methylene compound with an aldehyde or ketone, typically under the influence of a basic catalyst, to yield an α,β-unsaturated product.[2] A particularly valuable application of this reaction is the synthesis of this compound and its derivatives. These structures are closely related to cinnamic acids and serve as privileged scaffolds in medicinal chemistry.[3][4] The inherent biological activities of cinnamic acid derivatives, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, underscore the therapeutic potential of this class of compounds.[3][5][6] The strategic introduction of a β-methyl group, which differentiates this compound from cinnamic acid, can significantly modulate the molecule's steric and electronic properties, leading to altered biological activity and pharmacokinetic profiles. This makes the Knoevenagel condensation a critical tool for generating libraries of these valuable compounds for drug discovery and development programs.

This application note provides a comprehensive guide to the synthesis of this compound derivatives via the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and explore the impact of various catalytic systems on reaction outcomes.

Mechanistic Insights: The "Why" Behind the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a well-understood, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction between an aromatic aldehyde (e.g., benzaldehyde) and an active methylene compound like ethyl acetoacetate is typically catalyzed by a weak base, such as a secondary amine like piperidine.[2]

The mechanism can be broken down into three key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (ethyl acetoacetate). The acidity of this proton is enhanced by the presence of two electron-withdrawing groups (the ketone and the ester), which stabilize the resulting enolate ion through resonance.

  • Nucleophilic Addition: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral intermediate, an aldol-type addition product.

  • Dehydration: The aldol intermediate is then protonated, and a subsequent base-catalyzed elimination of a water molecule occurs. This dehydration step is driven by the formation of a stable, conjugated π-system, resulting in the final α,β-unsaturated product.

The choice of a weak base is critical; a strong base could lead to self-condensation of the aldehyde or ketone starting material.[1]

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Ethyl Acetoacetate Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde Aromatic Aldehyde AldolAddition Aldol Addition Intermediate Enolate->AldolAddition Nucleophilic Attack FinalProduct α,β-Unsaturated Product (this compound derivative) AldolAddition->FinalProduct Elimination Water H₂O

Caption: Knoevenagel condensation reaction mechanism.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound derivatives. The first protocol is a classic approach using piperidine as a catalyst. Subsequent sections will discuss variations and greener alternatives.

Protocol 1: Piperidine-Catalyzed Synthesis of Ethyl (E)-3-Phenylbut-2-enoate

This protocol is adapted from the foundational work of Knoevenagel and remains a reliable method for this transformation.[2]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (6.5 g, 50 mmol).

  • Add ethanol (20 mL) to dissolve the reactants.

  • To the stirred solution, add piperidine (0.43 g, 5 mmol) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL).

  • Wash the organic layer successively with a saturated sodium bisulfite solution (2 x 20 mL) to remove unreacted benzaldehyde, followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl (E)-3-phenylbut-2-enoate.

Subsequent Hydrolysis to this compound:

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an excess of aqueous or alcoholic sodium hydroxide, followed by acidic workup.

Experimental_Workflow start Start reactants Combine Benzaldehyde, Ethyl Acetoacetate, Ethanol, and Piperidine start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool extract Dilute with Diethyl Ether and perform aqueous washes cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by distillation or chromatography dry->purify hydrolyze Optional: Hydrolyze ester to carboxylic acid purify->hydrolyze end End Product purify->end (Ester) hydrolyze->end

Caption: General experimental workflow for synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield, reaction time, and environmental footprint of the Knoevenagel condensation. Below is a table summarizing various approaches for similar transformations.

Catalyst SystemActive Methylene CompoundAldehydeSolventConditionsYield (%)Reference
PiperidineEthyl acetoacetateBenzaldehydeEthanolReflux, 4-6hGood[2]
Boric Acid (10 mol%)Various4-ChlorobenzaldehydeAqueous EthanolRoom Temp.Good to Excellent[7]
Sodium Ethoxide (20 mol%)Ethyl cyanoacetateVarious aromatic aldehydesEthanolReflux, 1-2hGood[8]
[Bmim][OAc] (Ionic Liquid)Ethyl cyanoacetateBenzaldehydeWater60 °C, 1h90-97%[9]
Acetic AcidThiobarbituric acidVarious aromatic aldehydesEthanolRoom Temp.76-85%[10]

Applications in Drug Development

Derivatives of this compound and their close analogs, cinnamic acids, are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[3][4] These compounds have been investigated for their potential as:

  • Anticancer Agents: Many cinnamic acid derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[11]

  • Antimicrobial Agents: The scaffold has been shown to be effective against a variety of bacteria and fungi.[6]

  • Antioxidant and Anti-inflammatory Agents: These compounds can act as radical scavengers and modulate inflammatory pathways.[5]

  • HDAC Inhibitors: Notably, 4-phenyl-3-butenoic acid has been identified as a histone deacetylase (HDAC) inhibitor with anti-tumorigenic properties, highlighting the potential for this scaffold in epigenetic drug discovery.[12]

The Knoevenagel condensation provides a straightforward and efficient route to synthesize a diverse library of these derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize their therapeutic potential.

References

Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the catalytic hydrogenation of 3-phenylbut-2-enoic acid to synthesize 3-phenylbutanoic acid. This reaction is a staple in synthetic organic chemistry, offering a clean and efficient method for the saturation of carbon-carbon double bonds. These application notes are intended for researchers, scientists, and professionals in drug development who are looking to perform this transformation with a high degree of success and safety.

Scientific Foundation and Strategic Considerations

The catalytic hydrogenation of α,β-unsaturated carboxylic acids, such as this compound, is a cornerstone of modern synthetic chemistry. The process involves the addition of molecular hydrogen across the double bond in the presence of a metal catalyst.[1] The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yield and selectivity.

Mechanism and Rationale: The widely accepted Horiuti-Polanyi mechanism describes the process occurring on the surface of a heterogeneous catalyst.[1] It involves the adsorption of the unsaturated substrate and the dissociative chemisorption of hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-carbon double bond.[1]

For the hydrogenation of this compound, a palladium on carbon (Pd/C) catalyst is an excellent choice due to its high activity, selectivity for the carbon-carbon double bond over the carboxylic acid and the phenyl ring under mild conditions, and ease of handling and removal post-reaction.[2][3] The use of a protic solvent like ethanol is advantageous as it readily dissolves the starting material and product, and facilitates the interaction of the substrate with the catalyst surface.

Safety First: A Self-Validating System of Precaution

Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts, necessitating strict adherence to safety protocols to prevent fire and explosion hazards.[4][5]

Core Safety Directives:

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas, such as nitrogen or argon, to remove all oxygen before the introduction of hydrogen.[6] This prevents the formation of an explosive hydrogen-oxygen mixture.

  • Catalyst Handling: Palladium on carbon can be pyrophoric, especially after the reaction when it is saturated with hydrogen.[5] It should always be handled in a wet state and filtration should be performed carefully, avoiding air drying of the catalyst-impregnated filter paper.[6]

  • Hydrogen Gas Management: Hydrogen should be introduced into the reaction vessel in a controlled manner. A balloon setup is suitable for small-scale reactions at atmospheric pressure, while a high-pressure reactor is necessary for larger scales or more challenging reductions. All connections must be secure to prevent leaks.[2]

  • Ventilation: The entire experimental setup must be housed within a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory at all times.[2]

Experimental Protocol: Hydrogenation of this compound

This protocol details a reliable method for the hydrogenation of this compound using 10% palladium on carbon at atmospheric pressure.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₁₀O₂162.191.00 g6.17
10% Palladium on Carbon (Pd/C)Pd/C-50 mg-
Ethanol (absolute)C₂H₅OH46.0725 mL-
Hydrogen GasH₂2.02BalloonExcess
Nitrogen GasN₂28.01--
Celite®---For filtration
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) to the flask.

  • Solvent Addition: Add absolute ethanol (25 mL) to the flask.

  • Inerting the System: Seal the flask with septa. Connect one neck to a nitrogen/vacuum manifold and the other to a balloon filled with hydrogen gas via a needle adapter.

  • Purging: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Introducing Hydrogen: Evacuate the flask one final time and then backfill with hydrogen from the balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the consumption of hydrogen (the balloon will deflate).

  • Monitoring the Reaction: The reaction is typically complete within 2-4 hours. To monitor, take a small aliquot via syringe, filter through a small plug of Celite® to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[8]

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, purge the system with nitrogen to remove excess hydrogen.[7]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: Keep the filter cake wet to prevent ignition of the catalyst.[4]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-phenylbutanoic acid.

Purification and Characterization

The crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

  • Expected Product: 3-Phenylbutanoic acid (C₁₀H₁₂O₂, Molar Mass: 164.20 g/mol ).[9]

  • Physical Properties: Melting point: 36-40 °C; Boiling point: 159-161 °C at 9 mmHg.[10]

  • ¹H NMR Analysis: The disappearance of the vinyl proton signals from the starting material and the appearance of new aliphatic proton signals in the product spectrum confirm the completion of the reaction.

Visualizing the Workflow and Transformation

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A 1. Add this compound, Pd/C, and Ethanol to Flask B 2. Purge with N₂ (3x) A->B C 3. Introduce H₂ (balloon) B->C D 4. Stir at Room Temperature C->D E 5. Monitor Reaction (TLC/NMR) D->E F 6. Purge with N₂ E->F G 7. Filter through Celite® F->G H 8. Evaporate Solvent G->H I 9. Characterize Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

Chemical Transformation Diagram

chemical_reaction reactant This compound product 3-Phenylbutanoic Acid reactant->product catalyst H₂, 10% Pd/C Ethanol, RT

Caption: Catalytic hydrogenation of this compound.

Expected Results and Interpretation

Upon successful completion of the reaction, a high yield (typically >95%) of 3-phenylbutanoic acid is expected. The product should be a white to off-white solid or a colorless oil at room temperature.[10]

¹H NMR Spectroscopy: The key diagnostic signals to confirm the transformation are:

  • Starting Material (this compound): Presence of olefinic protons (typically in the range of 5.8-7.5 ppm).

  • Product (3-Phenylbutanoic acid): Disappearance of the olefinic protons and the appearance of new signals corresponding to the -CH- and -CH₂- groups in the aliphatic region (typically 1.0-3.5 ppm).

Troubleshooting:

  • Incomplete Reaction: If the starting material is still present, the reaction time may need to be extended, or the catalyst may be deactivated. Ensure the system is free of catalyst poisons.

  • Low Yield: This could be due to losses during workup or filtration. Ensure thorough washing of the filter cake.

By following this detailed protocol and adhering to the safety guidelines, researchers can confidently and successfully perform the catalytic hydrogenation of this compound.

References

Isolating Purity: A Comprehensive Guide to the Purification of 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 3-Phenylbut-2-enoic Acid Applications

This compound, an α,β-unsaturated carboxylic acid, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals.[1][2] Its biological activities, including potential anti-inflammatory and anticancer properties, are subjects of ongoing research.[2] The efficacy and safety of any synthesized compound are intrinsically linked to its purity. Residual starting materials, byproducts, and catalysts from the reaction mixture can interfere with downstream applications, lead to inaccurate biological data, and pose safety risks. Therefore, robust and efficient purification strategies are paramount.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective isolation and purification of this compound from a typical reaction mixture. We will delve into the principles and provide step-by-step protocols for three common and effective purification techniques: liquid-liquid extraction, crystallization, and column chromatography. The choice of method, or a combination thereof, will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.

Understanding the Target Molecule and Potential Impurities

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound and the likely impurities from its synthesis.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[1]
Molecular Weight162.19 g/mol [1]
AppearanceSolid
pKa~3-4 (estimated)[2]

The acidity of the carboxylic acid group (pKa ~3-4) is a key property that can be exploited for purification via acid-base extraction.[2]

Common Synthesis Routes and Potential Impurities:

This compound is often synthesized via condensation reactions such as the Perkin or Knoevenagel condensation. These reactions can lead to a variety of impurities, including:

  • Unreacted Starting Materials: Benzaldehyde (or a substituted derivative) and acetic anhydride (or other acid anhydrides/esters).

  • Byproducts: Self-condensation products of the anhydride, and other side-reaction products.

  • Catalyst Residues: Basic catalysts such as sodium acetate or tertiary amines.

A thorough understanding of the specific reaction conditions used will help in anticipating the impurity profile and selecting the most appropriate purification strategy.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification of this compound, incorporating the three main techniques discussed in this guide.

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base) Reaction_Mixture->Extraction Aqueous_Layer Aqueous Layer (Sodium 3-phenylbut-2-enoate) Extraction->Aqueous_Layer Aqueous Phase Organic_Layer Organic Layer (Neutral & Basic Impurities) Extraction->Organic_Layer Organic Phase Acidification Acidification (e.g., with HCl) Aqueous_Layer->Acidification Precipitation Precipitation of This compound Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Solid Crude Solid Product Filtration->Crude_Solid Crystallization Crystallization Crude_Solid->Crystallization Column_Chromatography Column Chromatography Crude_Solid->Column_Chromatography Pure_Crystals Pure Crystalline Product Crystallization->Pure_Crystals Final_Product Pure this compound Pure_Crystals->Final_Product Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Solvent_Removal->Final_Product

References

Application Note & Protocol: Scale-up Synthesis of 3-Phenylbut-2-enoic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenylbut-2-enoic acid, also known as β-methylcinnamic acid, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its prochiral structure makes it a key building block in the production of chiral compounds, particularly in the development of novel therapeutics. The growing demand for this compound necessitates robust and economically viable methods for its large-scale industrial production.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It details established synthetic routes, provides step-by-step protocols, and addresses critical considerations for process optimization, safety, and quality control in an industrial setting.

Synthetic Strategies for Industrial Scale Production

Several synthetic routes have been developed for the laboratory-scale synthesis of this compound and its derivatives. However, for industrial applications, the selection of a synthetic pathway is governed by factors such as cost of starting materials, reaction efficiency, scalability, safety, and environmental impact. This guide will focus on three prominent methods: the Perkin reaction, the Knoevenagel condensation, and the Reformatsky reaction.

The Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[3] For the synthesis of this compound, acetophenone is not a suitable starting material in a direct Perkin reaction as the reaction is primarily applicable to aromatic aldehydes.[4] However, a variation of this reaction using benzaldehyde and propanoic anhydride can be employed.

Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[4][5] Subsequent dehydration and hydrolysis yield the α,β-unsaturated carboxylic acid.[4]

Industrial Viability: While historically significant, the high temperatures and the use of excess acid anhydride as a solvent can be disadvantageous for large-scale production.[5]

The Knoevenagel Condensation

The Knoevenagel condensation is a versatile and widely used method for carbon-carbon bond formation.[6][7] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[6] For the synthesis of this compound, this typically involves the condensation of acetophenone with a malonic acid derivative, followed by decarboxylation.

Mechanism: The base catalyst abstracts a proton from the active methylene compound to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent elimination of a water molecule yields the unsaturated product.[8]

Industrial Viability: This method is often preferred for industrial scale-up due to its generally milder reaction conditions and the availability of a wide range of catalysts, including environmentally benign options like boric acid.[6][9] The reaction can often be performed in greener solvents, enhancing its industrial appeal.[7]

The Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters and subsequently hydrolyzed to the corresponding acids.[10][11] This reaction involves the treatment of an α-halo ester with zinc metal in the presence of an aldehyde or ketone.[11][12]

Mechanism: The reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc.[11] This enolate then adds to the carbonyl group of the aldehyde or ketone.[13] The resulting β-hydroxy ester can be isolated or directly dehydrated.

Industrial Viability: The use of metallic zinc and α-halo esters requires careful handling and specific reactor setups. While the reaction is versatile, the multi-step nature (synthesis of the β-hydroxy ester, dehydration, and hydrolysis) can add complexity and cost to an industrial process.[10][12]

Comparative Analysis of Synthetic Routes

Parameter Perkin Reaction Knoevenagel Condensation Reformatsky Reaction
Starting Materials Aromatic Aldehyde, Acid AnhydrideAldehyde/Ketone, Active Methylene CompoundAldehyde/Ketone, α-Halo Ester, Zinc
Catalyst Alkali salt of the acidBase (e.g., piperidine, boric acid)Zinc metal
Reaction Conditions High temperature (>165 °C)[5]Mild to moderate temperatureMild conditions
Yield Moderate to goodGood to excellent[6]Good
Scalability ModerateExcellentGood
Advantages Well-established, direct to acidVersatile, milder conditions, green catalyst options[6][7]Good functional group tolerance[12]
Disadvantages Harsh conditions, limited to aromatic aldehydes[4]Multi-step if starting from malonic estersUse of metallic zinc, multi-step process

Recommended Industrial Protocol: Knoevenagel Condensation

Based on the comparative analysis, the Knoevenagel condensation presents the most promising route for the industrial-scale synthesis of this compound due to its high efficiency, milder reaction conditions, and adaptability to greener processes.

Workflow Diagram

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials: - Acetophenone - Malonic Acid - Catalyst (e.g., Piperidine) - Solvent (e.g., Toluene) Reactor_Prep Reactor Preparation (Clean, Dry, Inert Atmosphere) Start->Reactor_Prep Charge_Reactants Charge Reactor with Reactants and Solvent Reactor_Prep->Charge_Reactants Heating Heat to Reflux (with Dean-Stark trap) Charge_Reactants->Heating Monitoring Monitor Reaction Progress (TLC, GC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Extraction Aqueous Work-up (Acidification & Extraction) Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Final_Product This compound (High Purity) Purification->Final_Product

Caption: Knoevenagel Condensation Workflow for this compound Synthesis.

Step-by-Step Protocol

Materials and Equipment:

  • Reactants: Acetophenone, Malonic Acid, Piperidine (catalyst), Toluene (solvent), Hydrochloric Acid (for work-up), Sodium Sulfate (drying agent), Ethanol (for recrystallization).

  • Equipment: Jacketed glass reactor with mechanical stirrer, condenser, Dean-Stark trap, temperature probe, addition funnel, heating/cooling circulator, filtration apparatus, rotary evaporator, vacuum oven.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants:

    • To the reactor, add toluene (5 volumes relative to acetophenone).

    • Charge acetophenone (1.0 equivalent).

    • Add malonic acid (1.2 equivalents).

    • Slowly add piperidine (0.1 equivalents) as the catalyst.

  • Reaction:

    • Begin stirring and heat the reaction mixture to reflux (approximately 110-115 °C).

    • Collect the water generated during the reaction in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[14]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add dilute hydrochloric acid to quench the reaction and acidify the mixture to a pH of ~2.

    • Separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Process Optimization and In-Process Controls
  • Catalyst Loading: The amount of piperidine can be optimized to balance reaction rate and selectivity.

  • Solvent Selection: While toluene is common, other solvents can be explored for better solubility or higher boiling points.

  • Temperature Control: Precise temperature control is crucial for consistent reaction kinetics and to minimize side reactions.[15]

  • Water Removal: Efficient removal of water using a Dean-Stark trap drives the reaction equilibrium towards the product.

  • Purity Analysis: In-process controls using HPLC or GC should be implemented to monitor the purity of the product at various stages.

Safety and Handling

Hazard Identification:

  • This compound: Causes skin irritation.[1][16]

  • Acetophenone: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

  • Malonic Acid: Causes serious eye damage.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, including flame-retardant lab coats.[16]

  • Use chemical-resistant gloves (e.g., nitrile).[17]

  • Wear safety glasses or goggles and, if necessary, a face shield.[17]

  • Work in a well-ventilated area or use a fume hood.[16]

Handling and Storage:

  • Handle all chemicals in a well-ventilated area.[16]

  • Keep containers tightly closed when not in use.[17]

  • Store flammable liquids in a designated flammable storage cabinet.

  • Keep this compound in a dark place under an inert atmosphere at room temperature.[18]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[17] If skin irritation occurs, seek medical attention.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[16] Seek immediate medical attention.

Conclusion

The scale-up synthesis of this compound for industrial applications requires a careful selection of the synthetic route, with the Knoevenagel condensation being a highly favorable option. By implementing robust protocols, optimizing reaction conditions, and adhering to strict safety guidelines, high-purity this compound can be produced efficiently and safely on an industrial scale, thereby supporting its critical role in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylbut-2-enoic acid. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to optimize reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is recommended for the highest yield?

A1: this compound, an α,β-unsaturated carboxylic acid, is accessible through several classic condensation reactions. The most common and effective methods include the Knoevenagel-Doebner Condensation, the Perkin Reaction, and multi-step approaches involving the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

For directness and typically high yields of the final carboxylic acid, the Knoevenagel-Doebner Condensation is often the most efficient route.[1][2][3] It involves the reaction of an appropriate aldehyde with malonic acid, which condenses and subsequently decarboxylates in situ to yield the desired product. The Perkin reaction is also a viable one-pot method, though it may require higher temperatures.[4][5] The Wittig and HWE reactions are excellent for forming the carbon-carbon double bond with high stereoselectivity but typically produce an ester, requiring a subsequent hydrolysis step to yield the carboxylic acid, which can lower the overall yield.[6][7]

Q2: How can I control the stereochemistry to selectively synthesize the (E)- or (Z)-isomer of this compound?

A2: Controlling stereoselectivity is critical and depends heavily on the chosen synthetic method.

  • Knoevenagel-Doebner & Perkin Reactions: These reactions generally favor the formation of the more thermodynamically stable (E)-isomer (trans-isomer) due to steric repulsion between the phenyl and carboxylic acid groups in the transition state.[3]

  • Wittig Reaction: Stereoselectivity is dictated by the nature of the phosphorus ylide. Stabilized ylides (containing electron-withdrawing groups) predominantly yield the (E)-alkene .[8][9] Unstabilized ylides favor the (Z)-alkene .[8][10] For this compound synthesis (via its ester), a stabilized ylide derived from an α-haloacetate would be used, thus strongly favoring the (E)-isomer.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction is highly selective for the (E)-alkene .[7][11][12] To obtain the (Z)-isomer, a specific variation known as the Still-Gennari modification is necessary, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).[11][13]

Q3: My reaction yield is consistently low. What are the most common overarching factors I should investigate first?

A3: Consistently low yields often trace back to a few fundamental issues. Before delving into reaction-specific troubleshooting, verify the following:

  • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous where required. Benzaldehyde is susceptible to oxidation to benzoic acid, and acid anhydrides can hydrolyze if exposed to moisture.

  • Inert Atmosphere: Many of the organometallic intermediates and strong bases used (especially in Wittig/HWE reactions) are sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another appropriate analytical technique to monitor the reaction's progress. Quenching the reaction too early or too late can significantly impact yield.

  • Workup and Purification Losses: A significant amount of product can be lost during extraction and purification. Ensure proper pH adjustment during aqueous workup to keep your carboxylic acid product in the organic layer, and optimize your purification method (recrystallization or chromatography).[14]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

This is the most frequent challenge. The cause is highly dependent on the chosen synthetic route.

A) In Knoevenagel-Doebner Condensation

  • Potential Cause: Inefficient catalysis or incorrect base/solvent system. The reaction relies on a weak amine base (like piperidine) as a catalyst and a basic solvent (like pyridine) that also facilitates the final decarboxylation step.[1][2]

  • Solution:

    • Catalyst Integrity: Ensure your piperidine catalyst is not degraded. Use a fresh bottle if in doubt.

    • Solvent Quality: Use dry, high-purity pyridine. The presence of water can interfere with the reaction.

    • Temperature Control: The reaction often requires heating to reflux to drive both the condensation and the decarboxylation to completion.[3] Ensure the reaction temperature is maintained appropriately.

B) In Perkin Reaction

  • Potential Cause: Insufficient reaction temperature or inactive catalyst. The Perkin reaction typically requires high temperatures (180°C) and long reaction times to proceed efficiently.[15][16]

  • Solution:

    • Anhydrous Conditions: The base catalyst (e.g., sodium propionate) and the anhydride must be strictly anhydrous. Moisture will hydrolyze the anhydride and deactivate the catalyst.[15]

    • Temperature and Time: Ensure the reaction is heated to the required temperature for a sufficient duration. Consider using microwave irradiation as a modern alternative to classical heating, which can dramatically reduce reaction times, though the choice of base may need to be re-optimized.[15]

C) In Wittig / HWE Reactions

  • Potential Cause: Incomplete formation or degradation of the ylide/phosphonate carbanion. This is the most critical step and is highly sensitive to conditions.

  • Solution:

    • Base Strength: Use a sufficiently strong base to deprotonate the phosphonium salt or phosphonate. For unstabilized Wittig reagents, strong bases like n-BuLi or NaNH₂ are required.[10] For stabilized phosphonates in the HWE reaction, milder bases like NaH or NaOMe are often sufficient.[12][17]

    • Anhydrous & Inert Conditions: Both the base and the reaction solvent (typically THF or ether) must be absolutely anhydrous and kept under an inert atmosphere. Any trace of water will quench the base and the ylide.

    • Temperature Management: Ylide formation is often performed at low temperatures (e.g., 0°C or -78°C) to prevent degradation before the aldehyde or ketone is added.

Issue 2: Formation of Impurities and Side Products
  • Potential Cause (Knoevenagel/Perkin): Self-condensation of the aldehyde or anhydride starting materials. This can occur if the reaction conditions are too harsh or if a strong base is used inappropriately.[18][19]

  • Solution:

    • Use a weak base as a catalyst (e.g., piperidine, pyridine, sodium acetate) rather than a strong base (e.g., NaOH, NaOEt).[18]

    • Add the aldehyde slowly to the reaction mixture containing the active methylene compound (or anhydride) and catalyst to maintain a low concentration of the aldehyde, minimizing self-condensation.

  • Potential Cause (Wittig/HWE): Triphenylphosphine oxide (from Wittig) or dialkyl phosphate salts (from HWE) are inherent byproducts that can complicate purification.

  • Solution:

    • Wittig: Triphenylphosphine oxide is often difficult to remove completely. Purification is typically achieved by careful column chromatography on silica gel.[20]

    • HWE: The dialkyl phosphate byproduct is water-soluble and can be easily removed by performing an aqueous workup (extraction).[7][17] This is a significant advantage of the HWE reaction over the classic Wittig reaction.

Issue 3: Difficulty in Product Isolation and Purification
  • Potential Cause: Incorrect pH during aqueous workup. This compound is a carboxylic acid. It will be deprotonated and dissolve in the aqueous layer under basic or neutral conditions.

  • Solution:

    • During the extraction, ensure the aqueous layer is acidified to a low pH (pH < 3) with an acid like 1M HCl.[21] This protonates the carboxylate, making the product less polar and forcing it into the organic layer (e.g., ethyl acetate, ether). Confirm the pH of the aqueous layer with pH paper.

  • Potential Cause: The product is a solid that is difficult to crystallize or an oil.

  • Solution:

    • Recrystallization: This is the preferred method for purifying solid products. Test various solvent systems (e.g., hexane/ethyl acetate, toluene, water/ethanol) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by silica gel column chromatography is a reliable alternative. Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.

Comparative Overview of Synthetic Methods

ParameterKnoevenagel-Doebner CondensationPerkin ReactionHorner-Wadsworth-Emmons (HWE)
Starting Materials Benzaldehyde, Malonic AcidBenzaldehyde, Propanoic AnhydrideAcetophenone, Diethyl (ethoxycarbonyl)methylphosphonate
Key Reagents Pyridine, Piperidine (catalyst)Sodium PropionateNaH (or other base), followed by acid hydrolysis
Typical Yield Good to Excellent (75-90%)Fair to Good (50-70%)Excellent for olefination (85-95%), but requires a second hydrolysis step
Stereoselectivity Predominantly (E)Predominantly (E)Highly selective for (E)
Pros One-pot synthesis, high yield, readily available starting materials.One-pot synthesis, classic method.Excellent stereoselectivity, water-soluble byproduct simplifies purification.
Cons Uses toxic pyridine and piperidine.Requires high temperatures and long reaction times.Two-step process (olefination then hydrolysis), requires synthesis of phosphonate reagent.

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis (Recommended)

This method is often preferred for its high yield and directness.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.2 equivalents) to dry pyridine (2-3 mL per gram of malonic acid).

  • Addition of Reactants: To this solution, add benzaldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (approx. 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 4-6 hours. Monitor the reaction by TLC until the benzaldehyde spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is ~2.

  • Isolation: The solid product, this compound, will precipitate out of the acidic solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (E)-3-phenylbut-2-enoic acid.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis (Two-Step)

This method offers excellent stereocontrol and easier purification.

Step 1: Olefination to form Ethyl 3-phenylbut-2-enoate

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with dry hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0°C in an ice bath. Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen gas evolution ceases.

  • Reaction: Cool the resulting solution back to 0°C and add acetophenone (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography to yield the ester.

Step 2: Saponification (Hydrolysis) of the Ester

  • Setup: Dissolve the purified ethyl 3-phenylbut-2-enoate from Step 1 in ethanol.

  • Reaction: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 1-3 hours until TLC shows complete consumption of the ester.

  • Workup: Cool the mixture, remove the ethanol under reduced pressure. Dilute the residue with water and wash with ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 with cold 1M HCl. The this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualizing the Workflow and Mechanism

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Reagents Select & Purify Starting Materials Setup Assemble Dry Glassware under Inert Atmosphere Reagents->Setup 1. Quality Control Reaction Perform Condensation (Knoevenagel, Perkin, etc.) Setup->Reaction 2. Synthesis Monitor Monitor Progress (TLC) Reaction->Monitor 3. Control Quench Quench Reaction Monitor->Quench 4. Termination Extract Acidify & Extract Product Quench->Extract 5. Separation Isolate Isolate Crude Product (Filtration/Evaporation) Extract->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify 6. Refinement Characterize Characterize Final Product (NMR, MS, MP) Purify->Characterize 7. Validation

Caption: General workflow for the synthesis and purification of this compound.

Mechanism: Knoevenagel-Doebner Condensation

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation MA Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MA->Enolate Deprotonation Pip Piperidine (Base) Pip->MA Adduct Aldol Adduct Intermediate Enolate->Adduct Benz Benzaldehyde (Electrophile) Benz->Adduct C-C Bond Formation UnsatDiacid Unsaturated Diacid Adduct->UnsatDiacid - H₂O FinalProduct This compound ((E)-isomer) UnsatDiacid->FinalProduct Heat (Pyridine) - CO₂

Caption: Mechanism of the Knoevenagel-Doebner reaction for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylbut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions for this important synthetic intermediate. Here, we will delve into the critical parameters of temperature and catalyst selection, providing troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of reaction, catalyst activity, and reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Reaction Choice: The most common routes to this compound and its esters are the Perkin and Knoevenagel condensations. The Horner-Wadsworth-Emmons and Wittig reactions are also viable for the corresponding ester, which can then be hydrolyzed.[1] If you are experiencing low yields, first re-evaluate if your chosen method is the most suitable for your starting materials.

  • Catalyst Inactivity or Inappropriate Choice:

    • Perkin Reaction: This reaction typically uses an alkali salt of the carboxylic acid corresponding to the anhydride, such as sodium acetate when using acetic anhydride.[2][3] Ensure the base is anhydrous, as moisture can deactivate it.[4]

    • Knoevenagel Condensation: This reaction is often catalyzed by a weak base like piperidine or pyridine.[5][6] The choice and concentration of the catalyst are critical. Using a strong base can lead to self-condensation of the starting aldehyde or ketone.[5]

  • Unfavorable Reaction Temperature: Temperature plays a crucial role in reaction kinetics and equilibrium.

    • Some condensations may require heating to proceed at a reasonable rate.[7] However, excessive heat can promote side reactions, such as polymerization of the starting materials.[8]

    • It is advisable to perform small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition for your specific substrates.

  • Inefficient Water Removal (for Condensation Reactions): The formation of water as a byproduct in condensation reactions can inhibit the forward reaction.[7] Employing a Dean-Stark trap or using a drying agent can help drive the reaction to completion.

Question 2: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to improving the selectivity towards this compound.

Potential Side Reactions & Mitigation Strategies:

  • Self-Condensation of Starting Materials: Aldehydes and ketones with α-hydrogens can undergo self-condensation, especially in the presence of a strong base. Using a milder base (e.g., piperidine, pyridine) is recommended for the Knoevenagel condensation.[5]

  • Isomerization: Depending on the reaction conditions, you may obtain a mixture of (E) and (Z) isomers of this compound. The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity.[1] For other methods, careful control of temperature and catalyst may influence the isomeric ratio.

  • Decarboxylation: In some modifications of the Knoevenagel condensation, such as the Doebner modification which uses pyridine and a carboxylic acid nucleophile, decarboxylation can occur.[5] Be mindful of the reaction conditions if the carboxylic acid group is desired.

Question 3: My reaction seems to stall and does not go to completion. What should I investigate?

Answer: A stalled reaction can be frustrating. A systematic approach to troubleshooting is necessary.

Troubleshooting a Stalled Reaction:

  • Verify Reagent Quality: Ensure that your starting materials, especially the aldehyde or ketone, are pure. Impurities can inhibit the reaction.

  • Check Catalyst Activity: If using a solid catalyst, ensure it is fresh and has not been deactivated. For base catalysts, ensure they are not carbonated from exposure to air.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. This will help you determine if the reaction is truly stalled or just proceeding very slowly.

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants and catalyst are correct. An excess of one reactant may be necessary in some cases.

  • Consider Solvent Effects: The choice of solvent can significantly impact reaction rates. If the reaction is slow in a non-polar solvent, switching to a more polar solvent might increase the rate.

II. Frequently Asked Questions (FAQs)

This section covers broader questions regarding the optimization of reaction conditions for the synthesis of this compound.

What are the most common synthetic routes to this compound?

The Perkin reaction and the Knoevenagel condensation are two of the most widely employed methods.[2][9] The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] The Knoevenagel condensation is the reaction of a carbonyl compound with an active methylene compound, catalyzed by a weak base.[5]

How does temperature affect the synthesis of this compound?

Temperature is a critical parameter that influences both the reaction rate and the product distribution.

  • Increased Temperature: Generally, higher temperatures increase the reaction rate. However, they can also lead to an increase in side reactions and potential decomposition of products or starting materials.[10]

  • Decreased Temperature: Lowering the temperature can improve selectivity and minimize the formation of byproducts. However, it will also slow down the reaction rate, potentially requiring longer reaction times.[11]

The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. This often needs to be determined empirically for a specific set of reactants and catalyst.

Which catalysts are most effective for this synthesis?

The choice of catalyst is highly dependent on the chosen synthetic route.

  • Perkin Reaction: Weakly basic salts like sodium acetate or potassium acetate are commonly used.[4] Triethylamine can also be employed.

  • Knoevenagel Condensation: Weak organic bases such as piperidine and pyridine are classic choices.[6] More recently, environmentally friendly catalysts like boric acid have also been shown to be effective.[9] For industrial applications, heterogeneous catalysts are often preferred for ease of separation.

III. Data Summary: Influence of Reaction Conditions

The following table summarizes the general effects of temperature and catalyst choice on the synthesis of this compound.

ParameterVariationEffect on YieldEffect on SelectivityConsiderations
Temperature IncreaseGenerally increases rate, but may decrease yield beyond an optimum pointCan decrease selectivity due to side reactionsRisk of thermal decomposition at very high temperatures
DecreaseMay decrease yield due to slower kineticsOften improves selectivityRequires longer reaction times
Catalyst Perkin Reaction (e.g., NaOAc) Good yields with appropriate anhydrideGenerally goodRequires anhydrous conditions[4]
Knoevenagel (e.g., Piperidine) Can provide high yieldsGood, but can have side reactions with strong bases[5]Catalyst loading is critical
Horner-Wadsworth-Emmons Typically high yields (85-95%)[1]Highly E-selective[1]Used for the synthesis of the corresponding ester
Wittig Reaction Moderate to good yields (70-85%)[1]Moderately E-selective[1]Produces triphenylphosphine oxide byproduct

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).[4]

  • Reaction: Heat the mixture to 180°C and maintain for 5 hours with continuous stirring.

  • Workup: Cool the reaction mixture to room temperature and add a 10% aqueous sodium hydroxide solution. Extract the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Optimization of Reaction Temperature
  • Setup: Prepare several small-scale reactions in parallel using identical reactant and catalyst concentrations.

  • Temperature Gradient: Place each reaction in a controlled temperature environment (e.g., oil baths set at 40°C, 60°C, 80°C, and 100°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals using TLC or GC analysis.

  • Analysis: After a set reaction time (e.g., 4 hours), quench the reactions and analyze the yield and purity of the product from each temperature condition to determine the optimum.

V. Visualizations

Reaction_Mechanism cluster_Perkin Perkin Reaction Aromatic Aldehyde Aromatic Aldehyde Intermediate Intermediate Aromatic Aldehyde->Intermediate Condensation Acid Anhydride Acid Anhydride Acid Anhydride->Intermediate Base (Alkali Salt) Base (Alkali Salt) Base (Alkali Salt)->Intermediate This compound This compound Intermediate->this compound Hydrolysis

Caption: Generalized workflow of the Perkin reaction for synthesizing this compound.

Troubleshooting_Flowchart start Low Yield or Purity Issue check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp optimize_catalyst Optimize Catalyst Type/Loading optimize_temp->optimize_catalyst check_workup Review Workup and Purification optimize_catalyst->check_workup solution Improved Yield and Purity check_workup->solution

Caption: A logical troubleshooting workflow for addressing low yield and purity issues.

VI. References

  • BenchChem. (n.d.). 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of temperature and pH parameters. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 1199-20-8. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Large-Scale Synthesis of 3-Phenylbutan-2-one. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 27). Knoevenagel condensation. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(15), 4483. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 28). Perkin reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Retrieved from --INVALID-LINK--

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one. Retrieved from --INVALID-LINK--

  • SlideShare. (2018, May 14). Perkin reaction.pdf. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Butenoic acid, 3-phenyl-. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 704-80-3|(E)-3-Phenylbut-2-enoic acid. Retrieved from --INVALID-LINK--

  • YouTube. (2017, April 14). Perkin reaction and it's mechanism (organic name reaction). Retrieved from --INVALID-LINK--

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Phenylbutan-2-one. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Knoevenagel condensation of arylaldehydes with meldrum's acid in the.... Retrieved from --INVALID-LINK--

  • SynQuest Labs. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1547-1552. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). (3e)-2-Oxo-4-phenylbut-3-enoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (E)-3-Phenylbut-2-enoic acid. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2020). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Optimizatioin of 3-nonen-2-one's synthetic process. Advanced Materials Research, 233-235, 1111-1114. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Low Temperature Synthesis and Characterization of AlScMo3O12. Materials, 8(2), 698-713. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Temperature and time optimization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (E)-3-(3-phenylphenyl)but-2-enoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Phenylbut-3-enoic acid. Retrieved from --INVALID-LINK--

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from --INVALID-LINK--

References

Purification challenges and solutions for 3-Phenylbut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Phenylbut-2-enoic Acid Purification

Welcome to the technical support guide for the purification of this compound (CAS: 1199-20-8).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this compound in high purity. As an α,β-unsaturated carboxylic acid, its purification presents unique challenges, primarily related to isomeric contamination and the removal of structurally similar impurities. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale for each step.

Q1: My crude product is a sticky oil with low purity after synthesis. How do I perform an initial cleanup to isolate the solid acid?

A1: Cause & Solution

This is a common issue, often caused by residual acidic or basic catalysts, unreacted starting materials (e.g., acetophenone), and low-molecular-weight byproducts from side reactions. An acid-base extraction is the most effective initial step to separate the desired carboxylic acid from neutral or basic impurities. The principle is to convert the water-insoluble carboxylic acid into a water-soluble carboxylate salt, wash away organic-soluble impurities, and then regenerate the purified acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent. Diethyl ether or ethyl acetate are excellent choices due to their volatility and low boiling points.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). Sodium bicarbonate is preferable as it is a weaker base and less likely to cause hydrolysis of any ester impurities.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure (especially with bicarbonate, which generates CO₂). Allow the layers to separate. The sodium salt of this compound will now be in the aqueous layer.

  • Separation & Wash: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer once more with the basic solution to ensure complete extraction. Discard the organic layer, which contains neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus or pH paper). This compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum. This product is now significantly purer and suitable for further purification by crystallization if needed.

Q2: My NMR analysis shows both E and Z isomers. How can I separate them effectively?

A2: Cause & Solution

The synthesis of this compound can often lead to a mixture of geometric isomers (E and Z) due to the trisubstituted double bond.[6][7] Their similar polarities make separation challenging. While fractional crystallization can sometimes work if there is a significant difference in the solubility of the isomers, preparative High-Performance Liquid Chromatography (HPLC) is the most reliable method for achieving high isomeric purity.[8]

Workflow: Isomer Separation by Preparative HPLC

  • Analytical Method Development: First, develop an analytical HPLC method to confirm you can resolve the two isomers. A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid) is typically effective.

    • Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance (e.g., ~254 nm).

  • Scale-Up to Preparative HPLC: Once baseline separation is achieved analytically, scale the method to a preparative column.

    • Column: Use a larger diameter column with the same stationary phase.

    • Loading: Dissolve the isomeric mixture in the mobile phase at a low concentration to avoid overloading the column.

    • Fraction Collection: Collect the eluent in fractions as the two isomer peaks elute from the column.

  • Post-Separation Processing:

    • Combine the fractions containing each pure isomer.

    • Remove the mobile phase solvents via rotary evaporation.

    • The resulting solid should be a pure single isomer. Confirm purity and identity using analytical HPLC and NMR.

Visualization: General Purification & Isomer Separation Workflow

G Crude Crude Product (Oil/Low Purity) Extraction Acid-Base Extraction Crude->Extraction Solid Crude Solid Acid (Mixture of Isomers) Extraction->Solid Analysis1 Purity & Isomer Ratio Check (NMR, Analytical HPLC) Solid->Analysis1 Prep_HPLC Preparative HPLC Analysis1->Prep_HPLC Isomers Present Fraction_E Pure E-Isomer Fractions Prep_HPLC->Fraction_E Fraction_Z Pure Z-Isomer Fractions Prep_HPLC->Fraction_Z Evap_E Solvent Evaporation Fraction_E->Evap_E Evap_Z Solvent Evaporation Fraction_Z->Evap_Z Pure_E Pure E-Isomer Evap_E->Pure_E Pure_Z Pure Z-Isomer Evap_Z->Pure_Z

Caption: Workflow for purification and isomer separation.

Q3: My product "oils out" during recrystallization instead of forming crystals. What is causing this and how do I fix it?

A3: Cause & Solution

"Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the solute's melting point. For this compound, this can also be caused by impurities that depress the melting point. The key is a systematic approach to solvent selection.

Troubleshooting Protocol: Systematic Recrystallization

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

    • Test Solvents: Use small amounts of your product in test tubes and add potential solvents (e.g., hexane, toluene, ethanol, water, or mixtures) dropwise. Heat to boiling to check for dissolution and then cool to see if crystals form.

    • Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at a high temperature. Then, add a "poor" solvent (in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify, then allow it to cool slowly.

  • Control the Cooling Rate: Cooling the solution too quickly promotes oiling out.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Refrigeration: Only after the solution has reached room temperature should you place it in an ice bath or refrigerator to maximize yield.

Visualization: Decision Tree for Recrystallization Troubleshooting

G Start Recrystallization Attempt OilingOut Product 'Oils Out'? Start->OilingOut Success Crystals Form OilingOut->Success No CheckSolvent Is solvent polarity appropriate? OilingOut->CheckSolvent Yes CheckCooling Is cooling rate too fast? CheckSolvent->CheckCooling Yes UsePair Try a solvent pair (e.g., Ethanol/Water) CheckSolvent->UsePair No CheckCooling->Success No (Impurity Issue) SlowCool Cool slowly to RT before using ice bath CheckCooling->SlowCool Yes UsePair->Start SlowCool->Start

Caption: Troubleshooting guide for recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the compound's properties is essential for purification.

PropertyValueSource
CAS Number 1199-20-8[1][3][5]
Molecular Formula C₁₀H₁₀O₂[1][7]
Molecular Weight 162.19 g/mol [1][7]
Appearance White to off-white solid[3]
Boiling Point ~281.9 °C
Isomerism Exists as E and Z geometric isomers[6][7]
Q2: What are the most common impurities to expect from a standard synthesis?

A2: The impurity profile depends heavily on the synthetic route. For a common route like the condensation of a phenyl ketone with an aldehyde followed by oxidation, you should anticipate:

  • Unreacted Starting Materials: Acetophenone, isobutyraldehyde, or related precursors.

  • Reaction Intermediates: Such as the initial aldol condensation product before oxidation.

  • Self-Condensation Products: Byproducts from the starting materials reacting with themselves.

  • Positional Isomers: Depending on the reaction conditions, isomers like 4-phenylbut-3-enoic acid could potentially form.[9]

Q3: What analytical techniques are best for assessing purity and isomeric ratio?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: Excellent for structural confirmation and determining the ratio of E/Z isomers. The vinyl and methyl protons of the two isomers will appear at slightly different chemical shifts, allowing for integration and quantification.

  • HPLC: The gold standard for purity analysis. A well-developed method can separate the main compound from isomers and other impurities, allowing for precise quantification (e.g., purity >99%).[8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and helps in identifying the mass of unknown impurities.

  • Melting Point: A sharp melting range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage is crucial to maintain purity.

  • Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation or isomerization.[10][11]

  • Handling: this compound is classified as a skin irritant.[1][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Butenoic Acid Synthesis and Isomerization Control

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and chemists, with in-depth, field-tested insights into the synthesis of butenoic acid, focusing specifically on the critical challenge of preventing its isomerization. The isomerization of β,γ-unsaturated acids like 3-butenoic acid to their more stable α,β-conjugated counterparts (crotonic and isocrotonic acids) is a common pitfall that can derail synthetic pathways and compromise product purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental design effectively.

Frequently Asked Questions (FAQs): The Fundamentals of Isomerization

This section addresses the core principles governing the stability and isomerization of butenoic acid isomers.

Q1: Why does 3-butenoic acid tend to isomerize?

A1: The isomerization is driven by thermodynamics. 3-Butenoic acid is a β,γ-unsaturated carboxylic acid. Its isomers, crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid), are α,β-unsaturated. In these α,β-isomers, the carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation allows for delocalization of π-electrons across the system, resulting in a lower overall energy state. Consequently, the conjugated isomers are thermodynamically more stable than the non-conjugated 3-butenoic acid, creating a natural driving force for isomerization.[1][2]

Q2: What are the primary catalysts for this isomerization?

A2: Isomerization can be initiated by exposure to acids, bases, or sufficient thermal energy.[1][3]

  • Base-Catalyzed: This is often the most significant pathway during workup. Bases, even weak ones, can deprotonate the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate intermediate. Subsequent reprotonation can occur at the γ-carbon, which shifts the double bond into conjugation with the carbonyl group.[4][5][6]

  • Acid-Catalyzed: In the presence of acid, protonation of the carbonyl oxygen or the double bond can generate a carbocation intermediate. This intermediate can then rearrange through a series of proton transfers to yield the more stable, conjugated α,β-unsaturated acid.[7][8]

  • Thermal: High temperatures provide the necessary activation energy for the isomerization to occur, allowing the system to reach a thermodynamic equilibrium that favors the more stable conjugated isomers.[3][9]

Q3: What is the difference between kinetic and thermodynamic control in this context?

A3: This concept is central to successfully synthesizing the less stable 3-butenoic acid.

  • Kinetic Control aims to form the product that is made fastest. This product forms via the pathway with the lowest activation energy. To favor the kinetic product (often the less stable isomer), reactions are typically run at low temperatures for short durations to prevent the system from having enough energy to overcome the barrier to the more stable product or to reverse the initial reaction.[10][11][12]

  • Thermodynamic Control aims to form the product that is most stable. This is favored by conditions that allow the reaction to be reversible, such as higher temperatures and longer reaction times. These conditions allow the initial products to equilibrate, eventually favoring the lowest-energy, most stable isomer.[10][11][12]

To synthesize 3-butenoic acid and prevent isomerization, you must maintain conditions that favor kinetic control throughout the synthesis, workup, and purification.

Troubleshooting Guide: Preventing Isomerization in Practice

This section provides direct answers to common issues encountered during synthesis and workup.

Q4: My synthesis is producing a mixture of 2-butenoic and 3-butenoic acids. How can I improve the selectivity for the 3-butenoic isomer?

A4: This indicates that your reaction conditions are allowing for thermodynamic control. To enhance kinetic control and favor the formation of 3-butenoic acid, consider the following adjustments:

  • Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature decreases the available energy, making it more difficult for the reaction to overcome the activation energy barrier required to form the more stable thermodynamic product.[1][10]

  • Reduce Reaction Time: Prolonged reaction times, even at low temperatures, can allow the reaction mixture to slowly equilibrate towards the more stable isomer. Monitor the reaction closely (e.g., by TLC or crude NMR) and quench it as soon as the starting material is consumed.

  • Re-evaluate Your Reagents: If using a base, select a sterically hindered or non-nucleophilic base. For deprotonation of an unsymmetrical ketone to form an enolate, sterically demanding bases favor the removal of the more accessible proton, which is a classic example of kinetic control.[10] While this is an analogy, the principle of using sterically hindered reagents to control selectivity can be applied.

Q5: I've successfully synthesized my product, but I'm seeing isomerization during the aqueous workup. What steps should I take?

A5: The workup is a common stage for unintended isomerization, primarily due to pH and temperature changes. The goal is to keep the environment as neutral and cold as possible.

Problematic Step Cause of Isomerization Recommended Solution Causality
Quenching Exposure to strong acid/base; exothermic process.Quench the reaction by slowly adding it to a cold, weakly acidic buffer or a slurry of ice and dilute acid (e.g., 1M HCl).Slow addition to a cold solution dissipates heat and prevents localized temperature spikes that can drive isomerization.[13]
Basic Wash Base-catalyzed isomerization via enolate formation.Avoid basic washes (e.g., NaHCO₃, Na₂CO₃) if possible. If a wash is essential to remove acidic impurities, use a cold, very dilute solution of sodium bicarbonate. Minimize contact time by shaking gently and separating layers immediately.[1][5]Even weak bases can catalyze the double bond migration. Minimizing temperature and contact time reduces the rate of this unwanted side reaction.[5]
Solvent Evaporation High temperatures during rotary evaporation.Remove the solvent under reduced pressure using a rotary evaporator with the water bath at or below room temperature.Elevated temperatures provide the energy for thermal isomerization. Vacuum distillation/evaporation lowers the boiling point, allowing for solvent removal without excessive heating.[1]
Isomerization Pathways and Control Points

The following diagram illustrates the isomerization pathways and highlights the key factors that must be controlled to maintain the desired β,γ-unsaturated product.

G cluster_isomers Butenoic Acid Isomers 3_Butenoic 3-Butenoic Acid (β,γ-Unsaturated) Kinetic Product Isocrotonic Isocrotonic Acid (cis-α,β-Unsaturated) 3_Butenoic->Isocrotonic Reversible Crotonic Crotonic Acid (trans-α,β-Unsaturated) Thermodynamic Product Isocrotonic->Crotonic Reversible Catalysts Heat (Δ) Acid (H⁺) Base (B⁻) Catalysts->Isocrotonic

Caption: Isomerization pathways for butenoic acid.

Q6: My compound is isomerizing on my silica gel column. How can I purify it using chromatography?

A6: This is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the isomerization of sensitive compounds.[14]

Solution: Use deactivated silica gel or an alternative stationary phase.

  • Deactivating Silica Gel: Before running your column, flush the packed silica gel with your starting eluent that has been doped with 1-3% triethylamine or another non-nucleophilic amine.[14] This amine base will neutralize the acidic silanol groups, rendering the stationary phase much less reactive.

  • Alternative Stationary Phases: Consider using neutral alumina as your stationary phase, which lacks the strong acidity of silica.[14]

Troubleshooting Workflow for Isomerization

This workflow provides a logical decision-making process when you detect isomerization in your product.

G start Isomerization Detected in Final Product? q_when When is it occurring? start->q_when Yes synthesis During Synthesis q_when->synthesis workup During Workup q_when->workup purification During Purification q_when->purification storage During Storage q_when->storage sol_synthesis Action: - Lower Temperature - Shorten Reaction Time - Re-evaluate Reagents synthesis->sol_synthesis sol_workup Action: - Use Cold, Buffered/Dilute Quench - Avoid Strong Base Washes - Use Low Temp for Solvent Removal workup->sol_workup sol_purification Action: - Use Deactivated Silica (w/ Et₃N) - Use Neutral Alumina - Use Vacuum Distillation purification->sol_purification sol_storage Action: - Store at 2-8°C, Protected from Light - Use Inert Atmosphere - Add Inhibitor (e.g., Hydroquinone) storage->sol_storage

Caption: Troubleshooting decision workflow for isomerization.

Q7: How can I monitor the isomerization process and quantify the isomers in my sample?

A7: Several analytical techniques are highly effective for this purpose:

  • ¹H NMR Spectroscopy: This is an excellent method for both identification and quantification. The vinylic (double bond) and allylic (adjacent to the double bond) protons of 3-butenoic acid, crotonic acid, and isocrotonic acid all have distinct chemical shifts and coupling patterns. By integrating the signals corresponding to each isomer, you can accurately determine their relative ratio in a mixture.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the different butenoic acid isomers based on their boiling points and polarity. The mass spectrometer then confirms the identity of each separated component.[1][9] For better volatility, you may need to derivatize the carboxylic acids into esters (e.g., methyl or trimethylsilyl esters).[1][15]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Acid- and Base-Sensitive Compounds

This protocol is designed to minimize isomerization by maintaining low temperatures and avoiding harsh pH changes.

  • Preparation: Prepare a separatory funnel and all aqueous solutions (e.g., saturated brine) in an ice bath to pre-cool them to 0-4°C.

  • Quenching: Slowly transfer the cooled reaction mixture via cannula or dropping funnel into a separate flask containing a vigorously stirred, cold (0°C) saturated ammonium chloride (NH₄Cl) solution. Rationale: NH₄Cl is a mild acid, preventing exposure to strong bases while neutralizing any remaining organometallic reagents or strong bases.

  • Extraction:

    • Transfer the quenched mixture to the pre-cooled separatory funnel.

    • Extract the aqueous layer three times with a cold, appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers once with cold, saturated aqueous NaCl solution (brine).[14] Rationale: Brine helps remove dissolved water and breaks up emulsions without introducing a basic environment.

    • Separate the layers promptly.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 25°C.[1]

Protocol 2: Preparation of Deactivated Silica Gel for Column Chromatography

This procedure neutralizes the acidic sites on silica gel to prevent on-column isomerization.

  • Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Make a slurry that is just thin enough to be pourable.

  • Adding the Deactivating Agent: To the slurry, add triethylamine (Et₃N) to a final concentration of 1-3% by volume. For example, for every 100 mL of eluent used to make the slurry, add 1-3 mL of Et₃N.

  • Packing the Column: Stir the slurry well and immediately pack your chromatography column using standard techniques.

  • Equilibration: Once packed, flush the column with at least 2-3 column volumes of the eluent mixture (containing the Et₃N). This ensures that all acidic sites are thoroughly neutralized before you load your sample.

  • Running the Column: Prepare your mobile phase with the same percentage of triethylamine that was used for deactivation. Load your sample and run the chromatography as usual.

References

Identifying and minimizing impurities in 3-Phenylbut-2-enoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylbut-2-enoic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical aspects of impurity identification and minimization to ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and purification of this compound, providing foundational knowledge for successful experimentation.

Q1: Which synthetic route is optimal for producing high-purity this compound?

A1: The choice of synthesis route depends on available starting materials, scale, and desired purity. Three common methods are the Perkin reaction, Knoevenagel condensation, and Reformatsky reaction. Each has distinct advantages and impurity profiles.

  • Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (propanoic anhydride) in the presence of its alkali salt.[1][2] It is robust but often requires high temperatures, which can lead to side reactions.[3]

  • Knoevenagel Condensation: This versatile reaction involves condensing an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.[4][5] The Doebner modification, using pyridine as a catalyst, is particularly effective for producing α,β-unsaturated acids.[4][6]

  • Reformatsky Reaction: This reaction uses an α-halo ester and metallic zinc to form an organozinc reagent, which then reacts with a ketone (acetophenone).[7][8] The resulting β-hydroxy ester must be dehydrated to yield the final product.[9] This dehydration step can sometimes be incomplete, leading to a key impurity.

Synthesis RouteAdvantagesDisadvantages & Common Impurities
Perkin Reaction Well-established, uses common reagents.High temperatures required, potential for decarboxylation side products, unreacted benzaldehyde, self-condensation of anhydride.[1]
Knoevenagel Condensation Milder conditions, generally good yields.Unreacted starting materials, potential for Michael addition side products, incomplete decarboxylation (if using Doebner mod.).[4][5]
Reformatsky Reaction Good for sterically hindered ketones.Incomplete dehydration leading to β-hydroxy acid/ester impurity, unreacted acetophenone, residual zinc salts.[7][9]
Q2: What is the most effective general-purpose method for purifying crude this compound?

A2: A combination of acid-base extraction followed by recrystallization is highly effective for purifying carboxylic acids like this compound.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic product will deprotonate to form its water-soluble carboxylate salt and move to the aqueous layer, while neutral impurities (like unreacted aldehyde/ketone) remain in the organic layer.[10][11] The aqueous layer is then separated and re-acidified (e.g., with 2M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[12][13]

  • Recrystallization: This is the final polishing step. The choice of solvent is critical; it should dissolve the acid well at high temperatures but poorly at room temperature.[14][15] Common solvent systems include ethanol/water, toluene, or hexane/ethyl acetate mixtures.[16][17]

Q3: How can I confirm the stereochemistry of my product? Is the E or Z isomer more common?

A3: The E-isomer (where the phenyl group and the carboxylic acid group are on opposite sides of the double bond) is generally the thermodynamically more stable and thus the major product in these condensation reactions. The stereochemistry is best confirmed using ¹H NMR spectroscopy by examining the coupling constant between the vinylic protons. However, for this compound, there is only one vinylic proton. The stereochemistry is typically inferred from the reaction mechanism and confirmed by comparing spectral data to known standards or through advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy. For analogous compounds like cinnamic acid, the vicinal coupling constant (J) for the E (trans) isomer is characteristically large (~16 Hz), while the Z (cis) isomer shows a smaller coupling constant (~12 Hz).[18]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: My ¹H NMR spectrum shows unexpected peaks alongside the product signals.

This is a common issue indicating the presence of impurities. The first step is to identify the impurity by its chemical shift and multiplicity.

Symptom: A singlet peak observed around 9.5-10.5 ppm.

  • Possible Cause: Unreacted benzaldehyde (from Perkin or Knoevenagel synthesis).

  • Causality: Incomplete reaction. The aldehydic proton of benzaldehyde is highly deshielded and appears in this characteristic downfield region.

  • Recommended Action:

    • Purification: Perform an acid-base extraction as described in FAQ Q2. Benzaldehyde is a neutral compound and will remain in the organic layer, while your product moves to the aqueous basic layer.[10]

    • Reaction Optimization: Increase reaction time or temperature moderately. Ensure the stoichiometry of your reagents is correct.

Symptom: Peaks corresponding to a -CH(OH)- group (multiplet, ~4.5-5.5 ppm) and a broad singlet for an -OH proton.

  • Possible Cause: Incomplete dehydration of the β-hydroxy acid/ester intermediate from a Reformatsky reaction.[9]

  • Causality: The reaction produces a β-hydroxy intermediate which must eliminate water to form the α,β-unsaturated product. Insufficient heating or inadequate acid catalysis during work-up can lead to its persistence.

  • Recommended Action:

    • Force Dehydration: Re-subject the crude product to dehydration conditions. Dissolve the crude material in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) and heat under reflux with a Dean-Stark apparatus to remove water.

    • Purification: The hydroxyl group increases polarity, making this impurity separable from the final product by silica gel column chromatography.

Symptom: A complex set of peaks in the aromatic region (7.2-8.0 ppm) and aliphatic region that do not correspond to starting materials or product.

  • Possible Cause: Self-condensation or side-reaction products.

  • Causality: In the Perkin reaction, the anhydride can undergo self-condensation under the harsh basic and high-temperature conditions.[1] In the Knoevenagel reaction, using a strong base can induce self-condensation of the aldehyde if it possesses α-hydrogens.[4]

  • Recommended Action:

    • Control Reaction Conditions: For the Perkin reaction, ensure the base used is the salt of the corresponding anhydride and avoid excessive temperatures.[19] For Knoevenagel, use a milder base like piperidine or pyridine to avoid side reactions.[4]

    • Purification: These impurities often have different polarities and can typically be removed by recrystallization or column chromatography.

Issue 2: The yield of my reaction is consistently low.

Low yields can stem from issues with reagents, reaction conditions, or product loss during work-up.[20][21][22]

Symptom: The reaction stalls and does not proceed to completion, as monitored by TLC.

  • Possible Cause: Deactivated reagents or insufficient catalyst.

  • Causality: Anhydrides are susceptible to hydrolysis; ensure they are fresh and handled under anhydrous conditions. Zinc metal for the Reformatsky reaction must be activated (e.g., with I₂ or HCl wash) to remove the passivating oxide layer.[23][24] Catalysts can also lose activity over time.

  • Recommended Action: Use fresh, high-purity reagents and solvents.[20] Activate zinc dust immediately before use in the Reformatsky reaction.

Symptom: Crude yield is high, but a significant amount of product is lost during purification.

  • Possible Cause: Product loss during aqueous work-up or recrystallization.

  • Causality: During acid-base extraction, if the pH is not sufficiently acidic during the precipitation step, the product will remain partially dissolved as its carboxylate salt in the aqueous phase.[25] During recrystallization, using too much solvent will result in a low recovery of the purified solid.[14]

  • Recommended Action:

    • Work-up: When re-acidifying the basic aqueous extract, check the pH with litmus paper to ensure it is strongly acidic (pH < 2) for complete precipitation. Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[25]

    • Recrystallization: Use a minimal amount of hot solvent to just dissolve the crude product. Cool the solution slowly, first to room temperature and then in an ice bath, to maximize crystal formation.[14]

Troubleshooting Decision Workflow

Troubleshooting start Analysis of Crude Product (NMR, TLC, LC-MS) low_yield Low Yield? start->low_yield impurity_detected Impurity Detected? id_impurity Identify Impurity Type impurity_detected->id_impurity Yes success success impurity_detected->success No (High Purity) low_yield->impurity_detected Yes check_workup Review Work-up & Purification - Product loss in aqueous layers? - Too much recrystallization solvent? low_yield->check_workup No (Clean but low mass) optimize_purification Optimize Purification Protocol check_workup->optimize_purification sm Starting Material (e.g., Benzaldehyde) id_impurity->sm Unreacted SM intermediate Reaction Intermediate (e.g., β-hydroxy acid) id_impurity->intermediate Intermediate side_product Side-Product (e.g., Self-condensation) id_impurity->side_product Byproduct optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) sm->optimize_reaction force_completion Force Final Step (e.g., Dehydration) intermediate->force_completion modify_conditions Modify Conditions (Milder base, lower temp) side_product->modify_conditions

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

Section 3: Key Analytical and Purification Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of the final product and quantifying impurities.[26][27]

  • Sample Preparation: Prepare a stock solution of the dried product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid), e.g., 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm or 270 nm, where the conjugated system has strong absorbance.[26]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities.[16]

  • Dissolve the crude reaction mixture (approx. 1 g) in 20 mL of diethyl ether in a separatory funnel.

  • Add 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat the extraction of the organic layer with another 15 mL portion of NaHCO₃ solution. Combine the aqueous extracts.

  • The organic layer, containing neutral impurities, can be discarded or saved for analysis.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 2M HCl dropwise with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The this compound will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and allow it to air-dry.

  • The dried solid can then be further purified by recrystallization.

Reference ¹H NMR Data

The following table provides expected ¹H NMR chemical shifts for (E)-3-Phenylbut-2-enoic acid and common impurities. Spectra are typically recorded in CDCl₃.[18][28]

Compound / MoietyProtonExpected Chemical Shift (δ, ppm)Multiplicity
(E)-3-Phenylbut-2-enoic acid -CH₃~2.6Singlet (or doublet, J≈1.5 Hz)
=CH-~6.2Singlet (or quartet, J≈1.5 Hz)
Ar-H7.3 - 7.6Multiplet
-COOH10.0 - 12.0Broad Singlet
Benzaldehyde (Impurity) Ar-H7.5 - 7.9Multiplet
-CHO~10.0Singlet
β-Hydroxy Intermediate -CH-OH~5.2Multiplet
-CH₂-~2.8Doublet
-OHVariableBroad Singlet

References

Technical Support Center: 3-Phenylbut-2-enoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 3-Phenylbut-2-enoic acid and its derivatives. As a class of α,β-unsaturated carboxylic acids, these compounds possess a unique reactivity profile that, while synthetically useful, can also present stability challenges during experimentation and storage. This document provides in-depth troubleshooting advice and frequently asked questions to address common stability issues, ensuring the integrity of your research.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols to mitigate them.

Issue 1.1: Loss of Compound and Gas Evolution Upon Heating

Question: I am observing a decrease in the yield of my this compound derivative and notice gas evolution when my reaction is heated. What is likely happening and how can I prevent it?

Answer: You are likely observing thermal decarboxylation, a common degradation pathway for α,β-unsaturated carboxylic acids upon heating.[1][2] The reaction proceeds by the loss of carbon dioxide (CO2), which accounts for the gas evolution you're seeing. The stability of the resulting intermediate carbocation can influence the ease of this process.[1]

Troubleshooting Protocol:

  • Temperature Control: The most critical parameter is temperature. Lower the reaction temperature to the minimum required for the desired transformation. It is advisable to perform small-scale experiments at various temperatures to determine the threshold for decarboxylation.

  • Inert Atmosphere: While not always preventative, running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might be initiated at elevated temperatures.

  • Alternative Synthetic Routes: If the desired reaction requires high temperatures, consider alternative synthetic strategies that do not involve prolonged heating of the free carboxylic acid. For instance, protecting the carboxylic acid as an ester can prevent decarboxylation. The ester can then be hydrolyzed under milder conditions at the end of the synthesis.

Issue 1.2: Appearance of Unexpected Isomers in Post-Reaction Analysis

Question: My NMR analysis of a reaction involving (E)-3-phenylbut-2-enoic acid shows a mixture of (E) and (Z) isomers. What could be causing this isomerization?

Answer: The most probable cause of (E) to (Z) isomerization is exposure to ultraviolet (UV) light.[3] Cinnamic acids and their analogs are known to undergo photoisomerization. This can occur if the reaction is performed in a transparent vessel exposed to sunlight or certain types of artificial lighting.

Troubleshooting Protocol:

  • Light Protection: Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

  • Wavelength of Light: If a photochemical reaction is intended, but isomerization is an unwanted side reaction, carefully select the wavelength of light used. Isomerization is often wavelength-dependent.

  • Solvent Effects: The solvent can influence the photostationary state of the E/Z isomers. While less straightforward to control, be aware that changing the solvent system could alter the isomer ratio.

Issue 1.3: Degradation of Ester Derivatives in Aqueous or Biological Media

Question: I am working with an ester of this compound in a cell culture medium, and I am seeing rapid loss of my compound. Why is this happening?

Answer: Ester derivatives of this compound are susceptible to hydrolysis, which is the cleavage of the ester bond to yield the parent carboxylic acid and the corresponding alcohol.[4] This process can be chemically driven (e.g., by the pH of the medium) or enzymatically catalyzed by esterases present in biological systems like cell culture media or serum.[5][6]

Troubleshooting Protocol:

  • pH Control: Maintain the pH of your aqueous solutions within a range where the ester is most stable. For many esters, this is in the slightly acidic to neutral pH range. Avoid highly basic or acidic conditions if possible.

  • Steric Hindrance: If you are in the process of designing a derivative, consider introducing bulky groups near the ester linkage (steric hindrance). This can physically block the approach of water or enzymes, thereby slowing down the rate of hydrolysis.[4]

  • Enzyme Inhibition: If working with biological media, it may be possible to add broad-spectrum esterase inhibitors, but this must be compatible with your experimental goals.

  • Aprotic Solvents: For storage, dissolve your ester derivatives in anhydrous aprotic solvents (e.g., DMSO, DMF) and add them to your aqueous experimental medium at the last possible moment.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of this compound and its derivatives.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. For solutions, use anhydrous aprotic solvents and store them in tightly sealed containers, protected from light.

Q2: My compound seems to be degrading even at room temperature over time. What could be the cause?

A2: If thermal degradation is ruled out, consider the possibility of photodegradation or oxidation. As an α,β-unsaturated system, the double bond is susceptible to oxidation, which can be initiated by light, air, or trace metal impurities.[7] Storing the compound under an inert atmosphere (argon or nitrogen) and protected from light can help mitigate these issues.

Q3: I am performing a reaction that involves a strong nucleophile. I am getting a complex mixture of products. What might be happening?

A3: α,β-Unsaturated carbonyl compounds, like this compound, have two electrophilic sites: the carbonyl carbon and the β-carbon. Strong nucleophiles can attack the β-carbon in a process called conjugate addition (or Michael addition).[8] This can compete with the desired reaction at the carbonyl group, leading to a mixture of products. To favor reaction at the carbonyl, consider using sterically hindered nucleophiles or reaction conditions that favor 1,2-addition over 1,4-addition.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of these compounds?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of this compound and its derivatives. The aromatic ring and conjugated system provide a strong UV chromophore. A reverse-phase C18 column is typically a good starting point. This technique can be used to separate the parent compound from its degradation products or isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying isomers and structural changes.

Section 3: Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key degradation pathways and a general workflow for stability testing.

cluster_decarboxylation Thermal Decarboxylation cluster_photoisomerization Photoisomerization cluster_hydrolysis Ester Hydrolysis A This compound B Heat (Δ) A->B C Decarboxylated Product B->C D CO2 B->D E (E)-isomer F UV Light (hν) E->F G (Z)-isomer F->G G->F H Ester Derivative I H2O / Esterase H->I J Carboxylic Acid I->J K Alcohol I->K

Caption: Key degradation pathways for this compound and its esters.

A Prepare Solutions of Compound in Relevant Media B Expose to Stress Conditions (e.g., Heat, Light, pH) A->B C Take Samples at Timed Intervals B->C D Analyze Samples by HPLC or NMR C->D E Quantify Remaining Compound and Identify Degradants D->E F Determine Degradation Rate E->F

Caption: A general experimental workflow for assessing compound stability.

References

Overcoming low yield in the Grignard reaction for phenylbutanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for overcoming challenges in the synthesis of phenylbutanone using the Grignard reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, in their synthetic procedures. We will explore the mechanistic intricacies of common synthetic routes, provide in-depth troubleshooting guides in a question-and-answer format, and offer validated protocols to enhance your experimental success.

Introduction: The Nuances of Phenylbutanone Synthesis

The synthesis of 1-phenyl-1-butanone via the Grignard reaction is a cornerstone of organic chemistry, yet it presents several challenges that can lead to diminished yields. The success of this synthesis hinges on a meticulous approach to reagent quality, reaction conditions, and the chosen synthetic pathway. This guide will primarily focus on two common routes: the reaction of a Grignard reagent with a nitrile and the reaction with an acyl chloride, addressing the specific issues inherent to each.

Part 1: Synthesis via Nitrile Precursor (e.g., Phenylmagnesium Bromide and Butyronitrile)

This route is often preferred for ketone synthesis as the intermediate imine salt is unreactive towards the Grignard reagent, only yielding the ketone upon acidic workup. This elegant approach, however, is not without its potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with butyronitrile is sluggish and my yield of phenylbutanone is very low. What are the likely causes?

A1: A low yield in the Grignard reaction with a nitrile precursor can stem from several factors. The reaction is known to be slower than additions to carbonyls.[1] Key areas to investigate include:

  • Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air.[2] Ensure your Grignard reagent is freshly prepared or properly titrated.

  • Reaction Conditions: Inadequate temperature control can be an issue. While the reaction is generally slow, excessive heating can promote side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

  • Side Reactions: The strongly basic nature of the Grignard reagent can lead to deprotonation at the alpha-carbon of the nitrile, forming a resonance-stabilized anion and quenching the Grignard reagent.

  • Workup Procedure: Incomplete hydrolysis of the intermediate imine-magnesium salt during the acidic workup will result in a lower yield of the desired ketone.

Q2: I observe a significant amount of biphenyl in my crude product. How can I minimize this side product?

A2: Biphenyl formation is a common side reaction during the preparation of phenylmagnesium bromide.[3] It arises from the coupling of the phenyl radical intermediate or the reaction of the formed Grignard reagent with unreacted bromobenzene. To minimize this:

  • Control the Rate of Addition: Add the bromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the halide and minimizes the coupling reaction.[3]

  • Maintain Moderate Temperature: The formation of biphenyl is favored at higher temperatures. Ensure the reaction does not reflux too vigorously.

  • Use Fresh Magnesium: An oxide layer on the magnesium can hinder the initiation and lead to localized heating, promoting side reactions.

Troubleshooting Guide: Nitrile Route
Symptom Potential Cause Troubleshooting Action
Reaction fails to initiate (no exotherm). Inactive magnesium surface (oxide layer).Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[4] Gently warm the flask to start the reaction.[5]
Wet glassware or solvent.Flame-dry all glassware and use anhydrous solvents.[2]
Low yield of phenylbutanone, recovery of starting materials. Incomplete reaction.Increase the reaction time or consider using a co-solvent like toluene to improve the yield.[6] Ensure a slight excess of the Grignard reagent is used.
Incomplete hydrolysis of the imine intermediate.Ensure vigorous stirring during the acidic workup and allow sufficient time for the hydrolysis to complete.
Formation of a dark, tarry substance. Decomposition of the Grignard reagent or side reactions at elevated temperatures.Maintain a gentle reflux and avoid overheating. Ensure slow addition of the nitrile to the Grignard solution.
Experimental Protocol: Phenylmagnesium Bromide with Butyronitrile
  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium and gently warm to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional 30-60 minutes.

  • Reaction with Butyronitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of butyronitrile (0.9 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated sulfuric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude phenylbutanone by vacuum distillation.

Reaction Workflow: Nitrile Route

Nitrile_Route cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup PhBr Bromobenzene PhMgBr Phenylmagnesium Bromide PhBr->PhMgBr Mg Magnesium Mg->PhMgBr Ether Anhydrous Ether Ether->PhMgBr ImineSalt Imine-Magnesium Salt PhMgBr->ImineSalt Butyronitrile Butyronitrile Butyronitrile->ImineSalt Phenylbutanone 1-Phenyl-1-butanone ImineSalt->Phenylbutanone Acid H3O+ Acid->Phenylbutanone AcylChloride_SideReaction AcylChloride Butanoyl Chloride Ketone Phenylbutanone (Intermediate) AcylChloride->Ketone First Addition Grignard1 Phenylmagnesium Bromide (1 eq.) Grignard1->Ketone TertiaryAlkoxide Tertiary Alkoxide Ketone->TertiaryAlkoxide Second Addition (Fast) Grignard2 Phenylmagnesium Bromide (1 eq.) Grignard2->TertiaryAlkoxide TertiaryAlcohol 1,1-Diphenyl-1-butanol (Major Product) TertiaryAlkoxide->TertiaryAlcohol Workup H3O+ Workup Workup->TertiaryAlcohol

References

Technical Support Center: Minimizing Polymer Formation in Reactions with Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenge of unwanted polymer formation when working with butenoic acid derivatives. This guide provides in-depth technical advice, troubleshooting strategies, and practical protocols designed to ensure the success of your chemical syntheses. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to proactively prevent polymerization and troubleshoot effectively when issues arise.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the polymerization of butenoic acid derivatives.

Q1: What causes the unwanted polymerization of butenoic acid derivatives?

A1: Butenoic acid and its derivatives, such as crotonic acid and vinylacetic acid, contain a carbon-carbon double bond (alkene) conjugated with a carbonyl group. This structural feature makes them susceptible to free-radical polymerization.[1][2] The process is typically initiated by the presence of radical species, which can be generated by:

  • Heat: Elevated temperatures can cause the spontaneous formation of radicals.

  • Light: UV light can provide the energy to initiate radical formation.

  • Impurities: Peroxides, often present in solvents like THF or diethyl ether, can act as radical initiators. Trace metals can also play a role.

  • Oxygen: While it can sometimes act as an inhibitor, under certain conditions, oxygen can contribute to the formation of peroxide radicals that initiate polymerization.[3]

The polymerization process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[4]

Q2: How do polymerization inhibitors work?

A2: Polymerization inhibitors are compounds that intercept and neutralize the radical species that propagate the polymerization chain reaction.[5] They are essential for the safe storage and handling of reactive monomers.[6] The most common inhibitors fall into two main categories:

  • Phenolic Inhibitors: Compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ) are widely used.[3][7] They require the presence of oxygen to be effective.[8] MEHQ donates a hydrogen atom to a peroxy radical, forming a stable phenoxy radical that is not reactive enough to initiate further polymerization.[7]

  • Amine and Nitroxide Inhibitors: Phenothiazine (PTZ) and its derivatives are highly effective, even in the absence of oxygen.[4] Nitroxide free radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also potent polymerization inhibitors that directly scavenge carbon-centered radicals.[9]

Q3: Can I use a butenoic acid derivative that already contains an inhibitor in my reaction?

A3: It depends on your specific reaction conditions and desired outcome. For many applications, the small amount of inhibitor present (typically 10-300 ppm for MEHQ) will not significantly interfere with the desired reaction.[3] However, for polymerization reactions or when using sensitive catalysts, the inhibitor may need to be removed.[10] This can be achieved by distillation (with care to avoid polymerization of the bulk monomer), or by passing the monomer through a column of a suitable adsorbent like activated alumina.[10]

Q4: What are the best practices for storing butenoic acid derivatives to prevent polymerization?

A4: Proper storage is crucial for maintaining the quality and safety of butenoic acid derivatives. Key storage guidelines include:

  • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but be mindful of the freezing point of the specific derivative.[11]

  • Light: Protect from light by using amber glass bottles or storing in a dark cabinet.[11]

  • Atmosphere: For phenolic inhibitors like MEHQ, a headspace of air is necessary for the inhibitor to function effectively.[3] For long-term storage, an inert atmosphere (nitrogen or argon) can be used, especially if the monomer is inhibitor-free.

  • Container: Use tightly sealed containers to prevent contamination and evaporation.[12]

  • Dating: Always date the container upon receipt and upon opening to track its age and potential for degradation.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with butenoic acid derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected polymer formation during the reaction. 1. Insufficient Inhibition: The inherent inhibitor may be consumed, or an additional inhibitor may be needed for the reaction conditions. 2. High Reaction Temperature: Elevated temperatures can overcome the effect of the inhibitor and initiate polymerization. 3. Presence of Initiators: Contaminants in reactants or solvents (e.g., peroxides) can initiate polymerization. 4. Localized Overheating: Poor stirring can create hot spots in the reaction mixture.1. Add an appropriate polymerization inhibitor to the reaction mixture. Refer to the inhibitor selection table below. 2. Lower the reaction temperature if the reaction kinetics allow. Consider running the reaction at room temperature or below. 3. Use freshly distilled solvents and reagents to minimize the presence of peroxide impurities. 4. Ensure efficient stirring throughout the reaction.
Polymerization occurs during distillation or solvent removal. 1. High Temperatures: The temperatures required for distillation can easily initiate polymerization. 2. Removal of Inhibitor: The inhibitor is often non-volatile and remains in the distillation pot, leaving the distillate unprotected. 3. Concentration Effect: As the solvent is removed, the concentration of the monomer increases, raising the likelihood of polymerization.1. Perform distillation under reduced pressure to lower the boiling point.[13] 2. Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation pot.[13] 3. Ensure the receiving flask contains a small amount of inhibitor. 4. Avoid distilling to dryness.
The chosen inhibitor appears to be ineffective. 1. Inhibitor Incompatibility: The inhibitor may not be suitable for the specific reaction conditions (e.g., using MEHQ in an oxygen-free environment). 2. Insufficient Concentration: The concentration of the inhibitor may be too low to quench the number of radical species being generated. 3. Inhibitor Degradation: The inhibitor may have degraded over time or due to reaction with other components.1. Select an inhibitor appropriate for your reaction conditions. For reactions under an inert atmosphere, consider using phenothiazine or a nitroxide-based inhibitor. 2. Increase the concentration of the inhibitor. See the table below for typical concentration ranges. 3. Use a fresh batch of inhibitor.
The reaction is sluggish or does not proceed to completion. 1. Excessive Inhibition: A very high concentration of inhibitor can quench radicals involved in the desired reaction pathway if it proceeds via a radical mechanism. 2. Catalyst Poisoning: The inhibitor may interact with and deactivate the catalyst.1. Reduce the concentration of the inhibitor to the minimum effective level. 2. Consider removing the inhibitor from the starting material before the reaction if catalyst poisoning is suspected. 3. Choose an inhibitor that is less likely to interact with your catalytic system.

Polymerization Inhibitor Selection and Usage

The choice and concentration of a polymerization inhibitor are critical for success. The following table summarizes common inhibitors and their typical usage concentrations.

Inhibitor Abbreviation Typical Concentration (ppm) Mechanism Key Considerations
Hydroquinone Monomethyl EtherMEHQ10 - 300Radical Scavenger (requires O₂)Most common for storage and transport. Less effective at high temperatures and under anaerobic conditions.[3][8]
HydroquinoneHQ200 - 1000Radical Scavenger (requires O₂)Often used as a process inhibitor during distillations due to its lower volatility.[13]
PhenothiazinePTZ100 - 500Radical ScavengerEffective in the presence or absence of oxygen, making it suitable for a wider range of reaction conditions.[4]
Butylated HydroxytolueneBHT100 - 500Radical Scavenger (requires O₂)Commonly used in dental resin composites.[14]
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO50 - 200Radical ScavengerHighly effective nitroxide radical scavenger. Can be used for controlled radical polymerizations.[9]

Note: The optimal inhibitor and its concentration should be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: Esterification of Crotonic Acid with Minimal Polymerization

This protocol describes a typical Fischer esterification of crotonic acid, incorporating measures to prevent polymerization.[15]

Materials:

  • Crotonic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Hydroquinone (HQ)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge Reactants: To the flask, add crotonic acid (1.0 eq), ethanol (3.0 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Add Inhibitor: Add hydroquinone (0.2 mol% relative to crotonic acid) to the reaction mixture.[16]

  • Add Catalyst: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted crotonic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • If necessary, purify the resulting ethyl crotonate by vacuum distillation. Crucially, add a small amount of a non-volatile inhibitor like hydroquinone to the distillation flask before heating.

Protocol 2: Michael Addition to a Butenoic Acid Derivative with Polymerization Prevention

This protocol outlines a general procedure for the Michael addition of a nucleophile to a butenoic acid derivative, such as an ester.[9][17]

Materials:

  • Ethyl crotonate (or another butenoic acid derivative)

  • Michael donor (e.g., diethyl malonate)

  • Base (e.g., sodium ethoxide)

  • Ethanol (anhydrous)

  • Phenothiazine (PTZ)

  • Ammonium chloride solution (saturated)

Procedure:

  • Inhibitor Addition: Dissolve ethyl crotonate (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Add phenothiazine (200 ppm).[18]

  • Nucleophile Preparation: In a separate flask, prepare the enolate by adding diethyl malonate (1.1 eq) to a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Reaction: Cool the ethyl crotonate solution to 0 °C. Slowly add the enolate solution to the stirred ethyl crotonate solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Workup:

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or vacuum distillation. If distilling, add a non-volatile inhibitor to the distillation pot.

Visualization of Key Mechanisms

Free-Radical Polymerization of Butenoic Acid

The following diagram illustrates the three key stages of free-radical polymerization.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., Peroxide) R Radical (R•) I->R Heat/Light RM Monomer Radical (RM•) R->RM + Monomer M Monomer (Butenoic Acid Derivative) RM_prop Monomer Radical (RM•) P Growing Polymer Chain (P•) RM_prop->P + n(Monomer) M_prop Monomer P1 Growing Chain (P1•) DeadPolymer Stable Polymer P1->DeadPolymer + P2• (Coupling) P2 Growing Chain (P2•)

Caption: Mechanism of Free-Radical Polymerization.

Mechanism of Inhibition by a Phenolic Inhibitor

This diagram shows how a phenolic inhibitor like MEHQ scavenges a peroxy radical to halt the polymerization chain reaction.

InhibitionMechanism cluster_inhibition Inhibition by MEHQ cluster_no_propagation No Further Reaction P_radical Growing Polymer Peroxy Radical (POO•) POOH Hydroperoxide (POOH) P_radical->POOH + MEHQ MEHQ MEHQ (ArOH) MEHQ_radical Stable Phenoxy Radical (ArO•) MEHQ->MEHQ_radical - H• MEHQ_radical_stable Stable Phenoxy Radical (ArO•) NoReaction No Propagation MEHQ_radical_stable->NoReaction + Monomer Monomer Monomer

Caption: Radical Scavenging by a Phenolic Inhibitor.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Phenylbut-2-enoic Acid and Cinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Structurally Related Acids

In the realm of pharmacologically active small molecules, structural nuances often dictate biological destiny. Cinnamic acid (3-phenyl-2-propenoic acid), a well-characterized natural compound, is renowned for its diverse therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][3][4][5] Its derivative, 3-Phenylbut-2-enoic acid, introduces a single methyl group on the acrylic acid side chain. This seemingly minor modification raises a critical question for researchers: How does this structural alteration impact the compound's biological activity profile?

This guide aims to dissect the known biological activities of both compounds, provide a framework for their comparative evaluation, and offer detailed experimental protocols to empower researchers to conduct their own validated assessments. Understanding these differences is paramount for designing novel therapeutics and selecting the appropriate molecular scaffold for specific biological targets.

Molecular Structure and Physicochemical Properties

The key structural difference between cinnamic acid and this compound is the presence of a methyl group at the β-position of the acrylic acid moiety in the latter. This substitution has predictable effects on the molecule's physicochemical properties, which in turn can influence its biological interactions.

PropertyCinnamic AcidThis compoundImplication for Biological Activity
Chemical Structure C₉H₈O₂C₁₀H₁₀O₂The additional methyl group increases molecular weight and lipophilicity.
Molar Mass 148.16 g/mol 162.19 g/mol Affects molar concentration calculations in assays.
Lipophilicity (LogP) ~2.13Predicted to be higher (~2.6)Increased lipophilicity can enhance membrane permeability and cellular uptake, but may also increase non-specific binding.
Key Functional Groups Phenyl ring, Carboxylic acid, Alkene double bondPhenyl ring, Carboxylic acid, Alkene double bondThese three sites are available for chemical modification to enhance bioactivity.[6]

The increased lipophilicity of this compound is a crucial consideration. While it may facilitate better interaction with lipid-rich environments like cell membranes, it could also alter solubility in aqueous assay buffers and affect interactions with hydrophilic binding pockets of target proteins.

Established Biological Profile of Cinnamic Acid

Cinnamic acid is a cornerstone compound with a broad and extensively documented range of biological activities. Its efficacy stems from its core structure, which allows it to interact with various biological systems.

  • Antimicrobial Activity : Cinnamic acid demonstrates significant activity against a wide array of pathogens, including bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi such as Candida albicans.[1][5] Its primary mechanism involves disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death.[1][7] It has also been shown to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance.[1][7]

  • Antioxidant Activity : As a phenolic compound, cinnamic acid is a potent antioxidant.[4] It effectively scavenges free radicals, such as peroxyl radicals, by donating a hydrogen atom from its phenolic hydroxyl group (if present in derivatives) or electrons from its structure, thereby terminating radical chain reactions.[2][8] This activity is crucial in mitigating oxidative stress, a pathogenic factor in numerous degenerative diseases.[9]

  • Anti-inflammatory Activity : The anti-inflammatory properties of cinnamic acid are well-documented.[1][3][5] It can suppress inflammatory pathways by modulating key signaling molecules like nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

  • Anticancer Activity : Cinnamic acid has shown promise as an anticancer agent.[2][3] Studies have demonstrated its ability to reduce cell viability and induce apoptosis (programmed cell death) in various cancer cell lines, including triple-negative breast cancer.[10] The mechanism often involves the activation of extrinsic apoptotic pathways mediated by TNF-α and its receptor.[10]

Biological Profile of this compound and its Derivatives

Data specifically on the parent this compound is less abundant than for cinnamic acid. However, research on its derivatives, often referred to as phenylbutenoids, provides significant insight into its potential activities. These compounds are frequently isolated from medicinal plants like those of the Zingiber genus.[11]

  • Antimicrobial and Antifungal Activity : Derivatives of this compound have shown moderate to potent antimicrobial and antifungal activities.[12][13] For instance, certain synthesized derivatives exhibit fungistatic or antifungal properties against wood stain fungi.[12] The added methyl group and other substitutions can modulate the compound's ability to interact with microbial membranes or enzymes.

  • Anti-inflammatory and Analgesic Activity : Substituted 4-phenylbut-2-enoic acids have been synthesized and shown to possess moderate anti-inflammatory and analgesic effects.[13]

  • Cytotoxic and Anti-α-glucosidase Activity : Phenylbutenoid derivatives isolated from natural sources have demonstrated cytotoxic effects against liver cancer cells (HepG2) and potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in diabetes management.[11]

Head-to-Head Comparison: Predicting the Impact of the Methyl Group

While direct comparative studies are scarce, we can formulate an expert hypothesis based on structure-activity relationships. The addition of the β-methyl group in this compound is expected to influence bioactivity in several ways:

  • Enhanced Lipophilicity : As noted, the methyl group increases lipophilicity. This could potentially enhance antimicrobial activity by improving the compound's ability to penetrate and disrupt the lipid-rich bacterial cell membrane.

  • Steric Hindrance : The methyl group introduces steric bulk near the carboxylic acid and the double bond. This could reduce or alter the binding affinity for certain enzyme active sites compared to the more planar cinnamic acid. This might negatively impact activities that rely on precise enzyme inhibition.

  • Electronic Effects : The methyl group is weakly electron-donating. This can subtly alter the electron distribution across the conjugated system (phenyl ring, double bond, and carboxyl group), which may modulate its radical scavenging capacity and, therefore, its antioxidant potential.

A direct experimental comparison is essential to validate these hypotheses.

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison, a standardized suite of in vitro assays is required. The following protocols are designed as self-validating systems, including necessary controls and explanations for key steps, ensuring the trustworthiness and reproducibility of the results.

Workflow for Comparative Bioactivity Screening

The following diagram outlines a logical workflow for a comprehensive comparison.

G cluster_prep Compound Preparation cluster_assays Primary Bioactivity Assays cluster_data Data Analysis & Comparison prep_ca Prepare Cinnamic Acid (CA) Stock Solution (e.g., 100 mM in DMSO) antimicrobial Antimicrobial Assay (MIC Determination) prep_ca->antimicrobial Test Concentrations antioxidant Antioxidant Assay (DPPH Radical Scavenging) prep_ca->antioxidant Test Concentrations anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) prep_ca->anti_inflammatory Test Concentrations prep_pba Prepare this compound (PBA) Stock Solution (e.g., 100 mM in DMSO) prep_pba->antimicrobial Test Concentrations prep_pba->antioxidant Test Concentrations prep_pba->anti_inflammatory Test Concentrations analysis Calculate IC50 / MIC Values antimicrobial->analysis antioxidant->analysis anti_inflammatory->analysis comparison Comparative Analysis of Potency (CA vs. PBA) analysis->comparison

Caption: A streamlined workflow for comparing the biological activities of the two acids.

Protocol 1: Comparative Antimicrobial Activity (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Expertise & Rationale: This method is a gold standard for antimicrobial susceptibility testing. Using a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates, ensuring statistical validity. The inclusion of positive and negative controls is critical for validating the assay's performance.

Materials:

  • Cinnamic acid and this compound stock solutions (10 mg/mL in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Resazurin sodium salt solution (0.015% w/v).

  • Positive control antibiotic (e.g., Gentamicin).

  • DMSO (vehicle control).

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilutions: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at the highest desired concentration (e.g., 2048 µg/mL).

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of MHB. This well will contain bacteria but no test compound.

    • Well 12 (Sterility Control): Add 200 µL of MHB. This well contains no bacteria and no compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, add 30 µL of resazurin indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound where the blue color is retained.

  • Data Interpretation: Compare the MIC values of cinnamic acid and this compound. A lower MIC value indicates higher antimicrobial potency.

Protocol 2: Comparative Antioxidant Activity (DPPH Assay)

This spectrophotometric assay measures the capacity of the test compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Expertise & Rationale: The DPPH assay is a rapid, simple, and widely used method for evaluating antioxidant capacity.[9] The radical has a deep violet color, which becomes colorless upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity. Trolox, a water-soluble vitamin E analog, is used as a standard for quantifying antioxidant activity.

Materials:

  • Cinnamic acid and this compound stock solutions (1 mg/mL in methanol).

  • DPPH solution (0.1 mM in methanol).

  • Trolox (standard) stock solution.

  • Methanol.

  • 96-well microtiter plate.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compounds or Trolox standard to different wells.

  • Blank: Add 20 µL of methanol to the blank wells.

  • Reaction Initiation: Add 180 µL of the DPPH solution to all wells. Mix gently.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance at 517 nm using a plate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol (no compound) and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Interpretation: Plot the % scavenging against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates stronger antioxidant activity.

Potential Signaling Pathways and Mechanisms

The biological effects of these acids are mediated through their interaction with key cellular signaling pathways. Cinnamic acid is known to modulate inflammatory responses primarily through the inhibition of the NF-κB pathway.

NF-κB Inflammatory Pathway Modulation

G cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Cytokines Inflammatory Cytokines Genes->Cytokines Compound Cinnamic Acid or This compound Compound->IKK Inhibits

Caption: Cinnamic acid derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.

This pathway is a central regulator of inflammation.[5] Cinnamic acid and its derivatives can inhibit the phosphorylation of IκB, which prevents the release and nuclear translocation of NF-κB.[1][5] This action blocks the transcription of pro-inflammatory genes. It is plausible that this compound acts via a similar mechanism, though its efficacy may be altered due to the structural modification.

Conclusion and Future Directions

Cinnamic acid is a well-established bioactive compound with a formidable range of therapeutic properties. Its structural analog, this compound, while less studied, presents an intriguing modification. The addition of a single methyl group is hypothesized to increase lipophilicity, which could enhance membrane-disrupting antimicrobial activities but potentially alter its interaction with specific enzyme targets.

This guide provides the foundational knowledge and, critically, the experimental framework for a robust, head-to-head comparison. By employing the detailed protocols herein, researchers can generate the empirical data needed to elucidate the precise impact of this structural change. Future research should focus on direct comparative studies across a wider range of biological assays, including anti-cancer cell line screening and in vivo models, to fully map the therapeutic potential of this compound and its derivatives relative to the cinnamic acid benchmark.

References

A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of 3-Phenylbut-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Within this landscape, 3-Phenylbut-2-enoic acid derivatives, a class of compounds structurally related to naturally occurring phenylpropanoids, have emerged as a promising area of investigation.[1] This guide provides a comprehensive framework for the validation of their anti-inflammatory effects, drawing upon established experimental protocols and comparing their potential efficacy against known anti-inflammatory agents.

The Inflammatory Cascade: A Target for Therapeutic Intervention

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a wide range of pathologies, including arthritis, cardiovascular disease, and neurodegenerative disorders.

The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, and nitric oxide synthases (NOS), which produce nitric oxide (NO). Prostaglandins and NO are potent pro-inflammatory mediators that contribute to vasodilation, increased vascular permeability, pain, and fever.[2][3]

A critical signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it upregulates the expression of numerous pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS).[1]

Caption: Simplified NF-κB signaling pathway in inflammation.

Comparative Analysis of Anti-inflammatory Activity

While direct and extensive studies on a wide range of this compound derivatives are limited in publicly available literature, valuable insights can be drawn from structurally similar compounds. The following sections present a comparative analysis based on experimental data from close analogs, providing a predictive framework for the anti-inflammatory potential of this compound derivatives.

In Vitro Evaluation

1. Cyclooxygenase (COX) Inhibition Assay:

The inhibitory activity of test compounds on COX-1 and COX-2 enzymes is a cornerstone of anti-inflammatory drug screening. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3][4][5]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or reference drugs (e.g., Indomethacin for non-selective inhibition, Celecoxib for selective COX-2 inhibition) in a suitable buffer.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Quantification: The production of prostaglandin E2 (PGE2), a major product of the COX pathway, is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data for Structurally Related Phenylbutanoic Acid Derivatives:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
FM4 0.85 ± 0.040.74 ± 0.031.15
FM10 0.78 ± 0.030.69 ± 0.021.13
FM12 0.21 ± 0.010.18 ± 0.011.17
Indomethacin (Control) 0.12 ± 0.010.28 ± 0.020.43
Celecoxib (Control) >1000.05 ± 0.003>2000

Data adapted from a study on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which are structurally related to the topic compounds.[6]

2. Nitric Oxide (NO) Production Inhibition Assay:

The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to assess anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of iNOS, leading to a significant increase in NO production.

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the culture medium to induce iNOS expression and NO production.

  • Incubation: Cells are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value for the inhibition of NO production is determined.

Comparative Data for a Structurally Related Phenylbutenone Derivative:

A study on (3E)-4-(2-hydroxyphenyl)but-3-en-2-one (HPB), a compound with a similar phenylbutenoid backbone, demonstrated a concentration-dependent inhibition of LPS-induced NO generation in RAW 264.7 macrophages. This inhibition was attributed to the suppression of iNOS gene expression via the NF-κB pathway.[2]

Caption: In vitro experimental workflows.

In Vivo Evaluation

Carrageenan-Induced Paw Edema Model:

This is a widely used and well-characterized in vivo model of acute inflammation. Subplantar injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (different doses of the this compound derivatives).

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Comparative Data for Structurally Related Phenylbutanoic Acid Derivatives:

In a study of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, compounds FM10 and FM12 showed significant anti-inflammatory activity in the carrageenan-induced paw edema model.[6]

Compound (Dose)% Inhibition of Edema (at 4 hours)
FM10 (75 mg/kg) 64.92%
FM12 (75 mg/kg) Not explicitly stated, but described as having "excellent anti-inflammatory activities"
Indomethacin (10 mg/kg) Typically shows significant inhibition in this model

Data adapted from a study on structurally related compounds.[6]

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. Their potential mechanism of action likely involves the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide, possibly through the modulation of the NF-κB signaling pathway.

To definitively validate the anti-inflammatory effects of this specific class of compounds, a systematic investigation is warranted. This should involve the synthesis of a library of this compound derivatives with diverse substitutions on the phenyl ring and the butenoic acid backbone. Subsequent comprehensive screening using the in vitro and in vivo models detailed in this guide will be crucial to establish a clear structure-activity relationship and identify lead candidates for further preclinical development. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Butenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the unambiguous structural elucidation of isomers is a critical endeavor, underpinning process chemistry, quality control, and the development of novel molecular entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this context, offering unparalleled insight into molecular architecture. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra for the three isomers of butenoic acid: (E)-but-2-enoic acid (crotonic acid), (Z)-but-2-enoic acid (isocrotonic acid), and but-3-enoic acid. We will delve into the subtle yet definitive spectral differences that arise from their distinct electronic and steric environments and provide a comprehensive experimental protocol for their characterization.

The Imperative of Isomer Differentiation

The butenoic acid isomers, all sharing the molecular formula C₄H₆O₂, offer a quintessential illustration of structural isomerism. Their unique atomic arrangements give rise to distinct chemical and physical properties, making their accurate identification crucial in diverse fields such as polymer synthesis, pharmaceutical development, and flavor chemistry. NMR spectroscopy serves as a powerful, non-destructive technique to confidently distinguish these isomers by probing the magnetic properties of their constituent ¹H and ¹³C nuclei.

¹H NMR Spectral Analysis: A Primary Tool for Distinction

The ¹H NMR spectrum is the most informative initial method for differentiating the butenoic acid isomers. The chemical shift (δ), signal multiplicity, and scalar coupling constants (J) are exquisitely sensitive to the local electronic and through-bond spatial relationships of the protons.

Defining ¹H NMR Signatures:
  • (E)-but-2-enoic acid (Crotonic acid): The hallmark of the trans isomer is the large vicinal coupling constant (³J) between the vinylic protons (H2 and H3), typically in the range of 15-18 Hz. This large J-value is a direct consequence of the approximately 180° dihedral angle between these protons.

  • (Z)-but-2-enoic acid (Isocrotonic acid): Conversely, the cis arrangement of the vinylic protons results in a significantly smaller vicinal coupling constant, generally between 10-12 Hz, reflecting the roughly 0° dihedral angle.

  • But-3-enoic acid: This isomer is easily identified by its terminal vinyl group (=CH₂), which presents a characteristic set of signals with complex splitting patterns due to geminal, vicinal, and allylic couplings. The isolated methylene protons (H2) adjacent to the carboxyl group also provide a unique spectral feature.

Table 1: Comparative ¹H NMR Data for Butenoic Acid Isomers

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)-but-2-enoic acid H2~7.08dq³J(H2-H3) = 15.6, ⁴J(H2-H4) = 1.7
H3~5.85dq³J(H3-H2) = 15.6, ³J(H3-H4) = 6.9
H4 (CH₃)~1.89dd³J(H4-H3) = 6.9, ⁴J(H4-H2) = 1.7
(Z)-but-2-enoic acid H2~6.39dq³J(H2-H3) = 11.6, ⁴J(H2-H4) = 1.8
H3~5.87dq³J(H3-H2) = 11.6, ³J(H3-H4) = 7.3
H4 (CH₃)~2.11dd³J(H4-H3) = 7.3, ⁴J(H4-H2) = 1.8
But-3-enoic acid H2 (CH₂)~3.16dt³J(H2-H3) = 7.1, ⁴J(H2-H4) ≈ 1.4
H3~5.88m-
H4 (cis to C3)~5.17m-
H4 (trans to C3)~5.26m-

Note: Data is based on representative values and may exhibit slight variations depending on the solvent and sample concentration.

¹³C NMR Spectral Analysis: Confirming Structural Assignments

The ¹³C NMR spectra offer complementary data that solidifies the structural assignments made from the ¹H NMR spectra. The chemical shifts of the carbon nuclei are particularly sensitive to their hybridization state and the presence of nearby electron-withdrawing groups.

Key Differentiating Features in ¹³C NMR:
  • Carbonyl Carbon (C1): The degree of conjugation with the C=C double bond influences the chemical shift of the carbonyl carbon. This is evident in the differing values for the conjugated but-2-enoic acids versus the non-conjugated but-3-enoic acid.

  • Olefinic Carbons (C2 & C3): The electronic environment of the double-bonded carbons is distinct for each isomer, leading to characteristic chemical shifts. The stereochemical differences between the (E) and (Z) isomers also manifest in their ¹³C spectra.

  • Alkyl Carbon (C4): The chemical shift of the C4 carbon readily distinguishes the methyl group of the but-2-enoic acid isomers from the terminal methylene carbon of but-3-enoic acid.

Table 2: Comparative ¹³C NMR Data for Butenoic Acid Isomers

CompoundC1 (COOH)C2C3C4
(E)-but-2-enoic acid ~172.0~123.0~145.0~18.0
(Z)-but-2-enoic acid ~171.8~122.5~144.9~21.2
But-3-enoic acid ~177.5~38.9~129.8~119.2

Note: Data is based on representative values and may exhibit slight variations depending on the solvent and sample concentration.

Visualizing Molecular Structures and NMR Assignments

The following diagrams provide a visual representation of the butenoic acid isomers, with IUPAC numbering to facilitate the correlation of NMR signals to the specific nuclei.

Butenoic_Acid_Isomers cluster_E (E)-but-2-enoic acid (Crotonic acid) cluster_Z (Z)-but-2-enoic acid (Isocrotonic acid) cluster_3 But-3-enoic acid E_struct H₃C(4) -- C(3)H == C(2)H -- C(1)OOH Z_struct H₃C(4) -- C(3)H      ||      H(2)C -- C(1)OOH B3_struct H₂C(4) == C(3)H -- C(2)H₂ -- C(1)OOH NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Accurately weigh 5-10 mg of the butenoic acid isomer. B Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). A->B C Add a trace of an internal standard (e.g., TMS). B->C D Transfer the homogenous solution to a 5 mm NMR tube. C->D E Insert the sample into the NMR spectrometer. D->E F Lock the spectrometer on the deuterium signal of the solvent. E->F G Optimize the magnetic field homogeneity (shimming). F->G H Acquire the ¹H NMR spectrum. G->H I Acquire the proton-decoupled ¹³C NMR spectrum. H->I J Apply Fourier transformation to the acquired FID. I->J K Phase the resulting spectrum. J->K L Calibrate the chemical shift axis to the internal standard. K->L M Integrate the signals in the ¹H spectrum. L->M N Assign signals based on chemical shifts, multiplicities, and coupling constants. M->N

A Senior Application Scientist's Guide to the Synthesis of Substituted Butenoic Acids: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted butenoic acids are foundational scaffolds in a multitude of biologically active molecules, including pharmaceuticals and natural products.[1] Their structural isomers—defined by the position and geometry of the double bond and the nature of substituents—impart distinct chemical and biological properties. Consequently, the strategic selection of a synthetic route is a critical decision for researchers in drug discovery and chemical development, profoundly impacting reaction efficiency, stereochemical control, scalability, and overall cost-effectiveness.

This guide provides an in-depth comparative analysis of key synthetic methodologies for accessing substituted butenoic acids. Moving beyond a mere recitation of protocols, we delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to guide experimental design and execution.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile method for C-C bond formation, enabling the arylation or vinylation of alkenes.[2][3] For the synthesis of substituted butenoic acids, this reaction is particularly effective for introducing substituents at the C4 position.

Mechanistic Rationale & Causality

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical as it dictates catalytic turnover and selectivity.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-Carbon bond. This step typically proceeds with syn-stereochemistry and dictates the regioselectivity. For 3-butenoic acid derivatives, the aryl group adds to the terminal carbon (C4) to avoid steric hindrance.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond and a palladium-hydride species. This step establishes the geometry of the final product.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.

A modern variation, the oxidative Heck reaction, allows for the direct C-H arylation of butenoic acid derivatives, bypassing the need for pre-halogenated starting materials.[4]

Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) alkene_coord Alkene Coordination [R-Pd(II)L₂(Alkene)]X pd_complex->alkene_coord + Alkene insertion Syn-Carbopalladation Intermediate alkene_coord->insertion Migratory Insertion elimination β-Hydride Elimination Product-Pd(II) Complex insertion->elimination β-H Elimination elimination->pd0 Reductive Elimination (Base, -HX) product Substituted Alkene elimination->product

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Experimental Protocol: Carboxylic-Acid-Directed Oxidative Heck Reaction

This protocol is adapted from a method for the direct synthesis of 4-aryl-3-butenoic acid.[4]

Materials:

  • 3-Butenoic acid derivative

  • Arylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Benzoquinone (BQ)

  • Acetic Acid (AcOH)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

Procedure:

  • To a pressure-rated vial, add the 3-butenoic acid derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and benzoquinone (2.0 equiv).

  • Add 2-MeTHF as the solvent to achieve a concentration of 0.2 M.

  • Add acetic acid (4 equiv) and water (10 equiv).

  • Seal the vial and place it under an oxygen atmosphere (50 psig).

  • Heat the reaction mixture at 45-75 °C for 48-72 hours, monitoring by TLC or GC-MS for completion.

  • Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkene Formation via The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes.[5][6] Its application to butenoic acid synthesis involves the reaction of a carbonyl compound with a phosphorus ylide bearing a carboxylic acid or ester functionality.

Mechanistic Rationale & Stereoselectivity

The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane.[7] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

The stereochemical outcome (E/Z isomerism) is a critical feature and is highly dependent on the nature of the ylide:

  • Non-Stabilized Ylides (R' = alkyl): These are highly reactive and typically react under kinetic control. The reaction proceeds via an early, sterically-controlled transition state, leading predominantly to the Z-alkene.[7]

  • Stabilized Ylides (R' = EWG, e.g., -CO₂R): These ylides are less reactive, allowing the initial addition to be reversible. The reaction proceeds under thermodynamic control, favoring the more stable threo-betaine intermediate, which leads to the E-alkene.[6]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation salt Ph₃P⁺-CH₂R' X⁻ (Phosphonium Salt) ylide Ph₃P=CHR' (Ylide) salt->ylide + Strong Base oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl R''C(=O)H (Aldehyde) carbonyl->oxaphosphetane products R''CH=CHR' (Alkene) + Ph₃P=O oxaphosphetane->products Retro-[2+2]

Caption: Simplified Mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 2-Ethyl-2-butenoic acid

This protocol is a representative example of a Wittig reaction for butenoic acid synthesis.[8]

Materials:

  • (1-Carboxyethyl)triphenylphosphonium bromide

  • Propanal

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend (1-Carboxyethyl)triphenylphosphonium bromide (1.0 equiv) in CH₂Cl₂.

  • Add an aqueous solution of NaOH (2.0 equiv) and stir vigorously until the salt dissolves and the ylide forms (often indicated by a color change).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propanal (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Acidify the aqueous layer with concentrated HCl to pH ~2, which protonates the carboxylate product, making it soluble in the organic layer.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be precipitated out using a less polar solvent (e.g., hexanes/ether mixture) and removed by filtration.

  • Purify the crude acid by recrystallization or column chromatography.

Biocatalytic and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes sustainability, waste reduction, and safety.[9][10] Biocatalysis offers a compelling alternative to traditional methods, utilizing enzymes or whole-cell systems to perform chemical transformations under mild, aqueous conditions.[11]

Rationale and Key Advantages

The primary driver for using biocatalysis is the exceptional selectivity (chemo-, regio-, and stereo-) that enzymes offer. This approach often circumvents the need for protecting groups and harsh reagents. For butenoic acid synthesis, engineered metabolic pathways in microorganisms like E. coli can be harnessed to convert renewable feedstocks into the desired product.[12]

Key Principles:

  • Enzyme Specificity: Enzymes can differentiate between similar functional groups and create chiral centers with high enantiomeric excess.

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media, reducing energy consumption and eliminating hazardous organic solvents.[13]

  • Renewable Feedstocks: Microbial synthesis can start from simple sugars, moving away from petroleum-based starting materials.[12]

Biocatalysis_Workflow start Renewable Feedstock (e.g., Glucose) acetyl_coa Acetyl-CoA start->acetyl_coa Glycolysis reverse_beta Engineered Reverse β-Oxidation Pathway acetyl_coa->reverse_beta Multiple Enzymatic Steps intermediate (2E)-Butenoyl-ACP reverse_beta->intermediate product Butenoic Acid intermediate->product Hydrolysis thioesterase Thioesterase (bTE) Catalysis

Caption: Engineered Biocatalytic Pathway to Butenoic Acid in E. coli.

Workflow: Whole-Cell Biocatalytic Production

This workflow outlines the general steps for producing butenoic acid using an engineered E. coli strain.[12]

  • Strain Engineering: Introduce and express the necessary genes for the synthetic pathway. This may include genes for enzymes like acetyl-CoA carboxylase, β-ketoacyl-ACP synthase, and a specific thioesterase (e.g., bTE) to cleave the final product from the acyl carrier protein (ACP).[12]

  • Fermentation: Culture the engineered E. coli strain in a bioreactor with a suitable growth medium containing a renewable carbon source (e.g., glucose).

  • Induction: Induce the expression of the target synthetic pathway genes at an appropriate cell density (e.g., by adding IPTG for a lac-inducible system).

  • Production Phase: Maintain optimal fermentation conditions (temperature, pH, aeration) to allow the cells to produce and secrete butenoic acid into the medium.

  • Extraction and Purification:

    • Separate the cells from the culture medium via centrifugation.

    • Acidify the supernatant to protonate the butenoic acid.

    • Extract the product using an appropriate organic solvent.

    • Purify the final product via distillation or chromatography.

Other Notable Synthetic Methods

Iodolactonization of 3-Butenoic Acid

This method is an excellent strategy for producing γ-butyrolactone intermediates, which can be subsequently converted to substituted butenoic acids. The reaction of 3-butenoic acid with iodine and a base (like NaHCO₃) leads to a 4-(iodomethyl)dihydrofuran-2(3H)-one.[1] This iodolactone is a versatile handle for introducing various nucleophiles or for elimination reactions to form different butenoic acid derivatives.

Aldol Condensation

A classic C-C bond-forming reaction, the aldol condensation can be used to synthesize α,β-unsaturated butenoic acids, particularly 4-oxo derivatives.[14] The reaction typically involves the condensation of a methyl ketone with glyoxylic acid under microwave conditions, providing a direct route to the target structure.[8][14]

Olefin Metathesis

Cross-metathesis using ruthenium-based catalysts (e.g., Grubbs' catalysts) can form substituted butenoic acids by reacting a simple alkene with an acrylate derivative.[15] This method is powerful for creating complex substitution patterns but requires careful consideration of substrate compatibility and potential homodimerization side reactions.

Comparative Performance Data

The selection of a synthetic method is a multi-parameter optimization problem. The following table summarizes the key characteristics of the discussed methodologies to aid in this decision-making process.

Synthetic Route Key Reactants Typical Yield (%) Stereo-selectivity Key Advantages Key Disadvantages
Heck Reaction Alkene, Aryl/Vinyl Halide60-90%Good (often favors E-isomer)High functional group tolerance; versatile for C4 substitution.[2][4]Requires expensive palladium catalyst; potential for β-hydride elimination from starting alkene.
Wittig Reaction Aldehyde/Ketone, Phosphorus Ylide50-85%Tunable (Z from non-stabilized, E from stabilized ylides).[6][7]Reliable C=C formation with defined regiochemistry.[16]Stoichiometric phosphine oxide byproduct can complicate purification; strong base often required.
Aldol Condensation Ketone/Aldehyde, Acid/Anhydride40-70%Generally favors E-isomerDirect route to α,β-unsaturated systems; uses common reagents.[8]Can require harsh conditions (heat); potential for self-condensation and side reactions.
Iodolactonization 3-Butenoic Acid, I₂, Base75-85% (for lactone)High diastereoselectivityForms versatile intermediate; mild conditions.[1]Indirect, multi-step route to the final acid; uses stoichiometric halogen.
Biocatalysis Renewable Feedstock (e.g., sugars)Variable (titer-dependent)Excellent (Enzyme-controlled)Green and sustainable; mild aqueous conditions; high enantioselectivity.[11][12]Lower product concentrations (titers); requires expertise in fermentation and molecular biology.

Conclusion

The synthesis of substituted butenoic acids is a rich field with a diverse array of available methodologies. Classical reactions like the Wittig and Aldol condensations remain reliable workhorses for specific transformations. For more complex substitutions, particularly at the C4-position, the Heck reaction offers unparalleled versatility. For chemists prioritizing stereochemical control and sustainability, organocatalytic and biocatalytic approaches represent the state-of-the-art, providing access to chiral molecules under environmentally benign conditions.

Ultimately, the optimal synthetic strategy is not universal. It must be tailored to the specific target molecule, the required scale of production, the desired stereochemistry, and the available laboratory resources. This guide serves as a foundational tool to empower researchers to make informed, strategic decisions in their synthetic endeavors.

References

The Core Biological Activities of Phenylbutenoids: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_6>## Unraveling the Molecular Intricacies: A Comparative Guide to Mechanism of Action Studies for Phenylbutenoids

For Researchers, Scientists, and Drug Development Professionals

Phenylbutenoids, a class of polyphenolic compounds predominantly found in the rhizomes of plants from the Zingiberaceae family, have garnered significant scientific interest for their diverse biological activities.[1][2] These compounds exhibit a range of promising therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.[3][4] This guide provides a comprehensive comparison of experimental approaches to elucidate the mechanism of action (MoA) behind these effects, offering field-proven insights and detailed protocols to empower your research and development endeavors. Understanding the specific molecular interactions and signaling pathways modulated by phenylbutenoids is paramount for translating their therapeutic potential into clinical applications.[5]

Phenylbutenoids exert their biological effects through a multi-targeted approach, influencing key cellular signaling pathways. This section will delve into the primary mechanisms underlying their anti-inflammatory, antioxidant, and anticancer activities.

Anti-Inflammatory Effects: Targeting the NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases. Phenylbutenoids have demonstrated potent anti-inflammatory properties by modulating critical inflammatory signaling cascades.[3][6]

A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][7] Studies have shown that phenylbutenoids can inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of these pro-inflammatory molecules.[3]

Furthermore, phenylbutenoids can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), such as p38 and ERK, which are also crucial for the inflammatory response.[3]

Signaling Pathway Diagram: Phenylbutenoid Inhibition of NF-κB and MAPK Pathways

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nucleus->Inflammatory_Genes activates Phenylbutenoids Phenylbutenoids Phenylbutenoids->IKK inhibit Phenylbutenoids->NFkB_nucleus inhibit translocation Phenylbutenoids->MAPK_pathway inhibit

Caption: Phenylbutenoid inhibition of inflammatory pathways.

Antioxidant Activity: Activating the Nrf2/ARE Pathway

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to cellular damage and disease. Phenylbutenoids exhibit significant antioxidant effects.[1][4]

One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Phenylbutenoids can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE, thereby upregulating the expression of genes encoding for enzymes like heme oxygenase-1 (HO-1), catalase, and superoxide dismutase.[8] This enhanced antioxidant capacity helps to mitigate oxidative damage.[8]

Signaling Pathway Diagram: Phenylbutenoid Activation of the Nrf2/ARE Pathway

G cluster_cytoplasm Cytoplasm Phenylbutenoids Phenylbutenoids Keap1 Keap1 Phenylbutenoids->Keap1 induce dissociation Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, Catalase, SOD) ARE->Antioxidant_Genes activates ROS ROS Antioxidant_Genes->ROS neutralize

Caption: Phenylbutenoid activation of the Nrf2 antioxidant pathway.

Anticancer Effects: Inducing Apoptosis and Cell Cycle Arrest

Phenylbutenoids have demonstrated cytotoxic effects against various cancer cell lines.[1][9] Their anticancer mechanisms are multifaceted and involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]

Phenylbutenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] They can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspases, the executioners of apoptosis.[3] Specifically, some phenylbutenoids have been shown to increase the ratio of cleaved caspase-3 to pro-caspase-3.[3]

Furthermore, these compounds can arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[11] This is often achieved by modulating the expression of key cell cycle regulatory proteins.

Comparative Guide to Experimental Methodologies

A robust investigation into the mechanism of action of phenylbutenoids requires a combination of in vitro assays. The choice of methodology depends on the specific biological effect being studied.

Investigating Anti-Inflammatory Mechanisms

Table 1: Comparison of Assays for Anti-Inflammatory MoA

AssayPrincipleAdvantagesDisadvantagesTypical Phenylbutenoid Effect
Griess Assay Measures nitrite concentration, an indicator of NO production.[3]Simple, rapid, and cost-effective.Indirect measurement of iNOS activity.Decreased NO production.[3]
ELISA Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-1β).[3]Highly specific and sensitive.Can be expensive and time-consuming.Reduced secretion of pro-inflammatory cytokines.[3]
Western Blotting Detects and quantifies specific proteins (e.g., p-p38, p-ERK, IκB).[3]Provides information on protein expression and phosphorylation status.Semi-quantitative, requires specific antibodies.Inhibition of MAPK phosphorylation and IκB degradation.[3]
Immunofluorescence Visualizes the subcellular localization of proteins (e.g., NF-κB p65).[3]Provides spatial information on protein translocation.Can be subjective, requires specialized microscopy.Inhibition of NF-κB p65 nuclear translocation.[3]
Reporter Gene Assay Measures the transcriptional activity of a specific promoter (e.g., NF-κB).[12]Quantitative measure of transcription factor activity.Requires transfection of cells, can have off-target effects.Decreased NF-κB transcriptional activity.

Experimental Workflow: Investigating NF-κB Inhibition

G Start Seed RAW 264.7 cells Pretreat Pre-treat with Phenylbutenoids Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Griess Griess Assay (NO) Incubate->Griess ELISA ELISA (TNF-α, IL-1β) Incubate->ELISA Western Western Blot (p-p38, p-ERK, IκB) Incubate->Western IF Immunofluorescence (NF-κB p65) Incubate->IF End Analyze Data Griess->End ELISA->End Western->End IF->End

Caption: Workflow for studying anti-inflammatory effects.

Investigating Antioxidant Mechanisms

Table 2: Comparison of Assays for Antioxidant MoA

AssayPrincipleAdvantagesDisadvantagesTypical Phenylbutenoid Effect
DPPH Assay Measures the scavenging of the stable DPPH radical.[13][14]Simple, rapid, and widely used.Not representative of all types of free radicals.Increased radical scavenging activity.
ABTS Assay Measures the scavenging of the ABTS radical cation.[15]Applicable to both hydrophilic and lipophilic antioxidants.Can be influenced by interfering substances.Increased radical scavenging activity.
Cellular ROS Assay Uses fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels.[3]Measures antioxidant activity within a cellular context.Probe specificity can be a concern.Decreased intracellular ROS production.[3]
Western Blotting Detects the expression of Nrf2 and its target genes (e.g., HO-1).[8]Provides mechanistic insight into the antioxidant response.Indirect measure of antioxidant capacity.Increased expression of Nrf2 and HO-1.[8]
ARE Reporter Assay Measures the transcriptional activity of the antioxidant response element.[8]Quantitative measure of Nrf2 activation.Requires cell transfection.Increased ARE-luciferase activity.

Experimental Workflow: Assessing Nrf2/ARE Pathway Activation

G Start Seed cells (e.g., HepG2) Treat Treat with Phenylbutenoids Start->Treat Induce_Stress Induce Oxidative Stress (optional, e.g., H2O2) Treat->Induce_Stress Incubate Incubate Induce_Stress->Incubate ROS_Assay Cellular ROS Assay Incubate->ROS_Assay Western Western Blot (Nrf2, HO-1) Incubate->Western ARE_Reporter ARE Reporter Assay Incubate->ARE_Reporter End Analyze Data ROS_Assay->End Western->End ARE_Reporter->End G Start Seed cancer cells Treat Treat with Phenylbutenoids Start->Treat Incubate Incubate for different time points Treat->Incubate Viability MTT/MTS Assay Incubate->Viability Apoptosis Annexin V/PI Staining Incubate->Apoptosis Caspase Caspase Activity Assay Incubate->Caspase CellCycle Cell Cycle Analysis Incubate->CellCycle Western Western Blot (Apoptosis/Cell Cycle Proteins) Incubate->Western End Analyze Data Viability->End Apoptosis->End Caspase->End CellCycle->End Western->End

References

A Senior Application Scientist's Guide to Comparing In Vitro Cytotoxicity Assays for 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of key in vitro cytotoxicity assays for evaluating the anti-cancer potential of novel compounds, using 3-Phenylbut-2-enoic acid as the primary example. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to cytotoxicity screening.

Introduction: The Rationale for a Multi-Assay Approach

This guide compares three foundational assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures metabolic activity as a surrogate for cell viability.

  • LDH Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis.

  • Annexin V/PI Assay: Specifically identifies and quantifies cells undergoing apoptosis.

Chapter 1: The Foundational Screen - Metabolic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method and often the first-line choice for high-throughput screening due to its simplicity and cost-effectiveness.[2]

Causality & Scientific Principle

The core principle rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore, presumably viable) cells.

Why choose this assay first? It provides a rapid, quantitative measure of a compound's effect on the overall metabolic health of a cell population, making it ideal for determining the effective dose range and calculating the IC50 (half-maximal inhibitory concentration).

Detailed Experimental Protocol: MTT Assay

A. Materials:

  • 96-well flat-bottom sterile plates

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Critical for Validation):

    • Untreated Control: Cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This ensures the solvent itself is not toxic.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

C. Data Analysis:

  • Calculate the percentage of cell viability: [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100.

  • Plot viability (%) versus compound concentration (log scale) to determine the IC50 value.

Chapter 2: Assessing Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[4] It is an excellent orthogonal method to pair with the MTT assay.

Causality & Scientific Principle

LDH is a stable cytosolic enzyme present in most eukaryotic cells.[5] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[5][6] The assay uses an enzymatic reaction where the released LDH converts lactate to pyruvate, generating NADH. This NADH then reacts with a tetrazolium salt to produce a colored formazan product, which can be measured colorimetrically.[4][5] The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.[5]

Why use this assay? It directly measures cell death via membrane lysis (necrosis), providing a different and complementary endpoint to the metabolic activity measured by MTT.[7] If a compound shows a high IC50 in the MTT assay but causes significant LDH release, it suggests a necrotic, rather than anti-proliferative, mechanism of action.

Detailed Experimental Protocol: LDH Release Assay

A. Materials:

  • Materials from the MTT assay (cells, plates, compound).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Positive Control for Lysis (e.g., 1% Triton™ X-100).

  • Microplate reader (absorbance at ~490 nm).

B. Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the same controls.

  • Maximum LDH Release Control (Critical for Validation): Add lysis buffer (e.g., 1% Triton™ X-100) to a set of untreated wells 45 minutes before the end of the incubation period. This provides the 100% LDH release value.

  • Sample Collection: After the incubation period (e.g., 24, 48, or 72 hours), carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[7] This allows the cells to be used for other assays.[7]

  • Enzymatic Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

C. Data Analysis:

  • Calculate the percentage of cytotoxicity: [(Abs_Treated - Abs_Untreated) / (Abs_Maximum_Release - Abs_Untreated)] * 100.

Chapter 3: Distinguishing Apoptosis from Necrosis (Annexin V/PI Assay)

To determine if a compound induces programmed cell death, an apoptosis-specific assay is required.[1] The Annexin V/Propidium Iodide (PI) assay, typically analyzed via flow cytometry, is the gold standard.

Causality & Scientific Principle

This assay relies on two key cellular events during cell death:

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost.[9]

By using both stains, we can distinguish four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Necrotic: Annexin V- / PI+ (in some cases of primary necrosis)

Detailed Experimental Protocol: Annexin V/PI Assay

A. Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

B. Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat with this compound at its IC50 concentration (determined by MTT) and a higher concentration for 24 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using a gentle cell scraper or EDTA-based solution (avoid Trypsin as it can cleave surface proteins). Centrifuge all collected cells.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer immediately. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Chapter 4: Data Synthesis and Interpretation

The true power of this approach lies in synthesizing the data from all three assays.

Hypothetical Data Comparison

Let's imagine we tested this compound on two breast cancer cell lines: MCF-7 (less invasive) and MDA-MB-231 (highly invasive).

AssayParameterMCF-7MDA-MB-231Interpretation
MTT Assay IC50 (µM) after 48h25 µM15 µMThe compound is more potent against the more aggressive MDA-MB-231 cell line.
LDH Release % Cytotoxicity at 50 µM15%18%Modest membrane damage is observed, suggesting necrosis is not the primary death mechanism.
Annexin V/PI % Apoptotic Cells at 25 µM60%75%A significant portion of cells are undergoing apoptosis, correlating with the MTT results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Parallel Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Maintain Cancer Cell Lines Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock & Dilutions of this compound Treatment Treat Cells with Compound (24-72h Incubation) Seeding->Treatment Controls Include Untreated, Vehicle, & Positive Controls MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V / PI Assay (Apoptosis) Treatment->AnnexinV IC50 Calculate IC50 Values MTT->IC50 Mechanism Determine Mode of Death (Apoptosis vs. Necrosis) LDH->Mechanism AnnexinV->Mechanism IC50->Mechanism Conclusion Synthesize Data & Formulate Conclusion Mechanism->Conclusion

Caption: Overall experimental workflow for cytotoxic evaluation.

Elucidating a Potential Mechanism of Action

The hypothetical data strongly suggests that this compound induces cell death primarily through apoptosis. Many cytotoxic drugs function by activating intrinsic or extrinsic apoptotic pathways, which converge on the activation of effector caspases like Caspase-3.[10][11] A plausible next step would be to investigate the activation of these caspases.

Potential Apoptotic Signaling Pathway

G cluster_cell Cancer Cell Compound This compound Mitochondria Mitochondria Bax Activation Cytochrome C Release Compound->Mitochondria:Bax Induces Stress Apoptosome Apoptosome Formation (Apaf-1, Cytochrome C) Mitochondria:CytoC->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 (Effector Caspase) Casp9->Casp3 Death DNA Fragmentation Cell Blebbing APOPTOSIS Casp3->Death

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.

Conclusion

Evaluating the cytotoxic potential of a novel compound such as this compound is a multi-faceted process. By strategically combining assays that probe different cellular functions—metabolism (MTT), membrane integrity (LDH), and programmed cell death (Annexin V/PI)—researchers can build a comprehensive and trustworthy profile of the compound's activity. This approach not only validates the cytotoxic effect but also provides crucial insights into the mechanism of action, which is essential for further pre-clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold in Drug Discovery

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention in medicinal chemistry. Their foundational structure—a phenyl ring attached to a propenoic acid moiety—serves as a versatile scaffold for chemical modification. The presence of the α,β-unsaturated carbonyl system is crucial for many of their biological activities. By strategically modifying the substitution pattern on the aromatic ring, we can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses specifically on the role of methoxy (-OCH₃) substitutions, providing a comparative analysis of how their number and position influence the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of cinnamic acid derivatives. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Core Principles of SAR: The Role of Methoxy Substitution

The biological activity of cinnamic acid derivatives is profoundly dictated by the electronic and steric properties of the substituents on the phenyl ring.[1] Methoxy groups, being electron-donating through resonance and possessing moderate steric bulk, play a critical role in this modulation.

  • Electronic Effects : The electron-donating nature of the methoxy group can increase the electron density of the phenyl ring and the conjugated system. This enhances the ability of the molecule to stabilize radical species, a key mechanism in its antioxidant activity.

  • Lipophilicity : The addition of a methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This can improve its ability to cross biological membranes, potentially increasing bioavailability and cellular uptake, which is crucial for intracellular targets.

  • Steric Hindrance : The position of the methoxy group can create steric hindrance, influencing how the molecule binds to the active sites of enzymes or receptors. This can lead to increased selectivity for specific biological targets.

The interplay between methoxy and hydroxyl groups is particularly important. While hydroxyl groups are often essential for activities like hydrogen atom donation in radical scavenging, an adjacent methoxy group can fine-tune this activity through intramolecular hydrogen bonding and radical stabilization.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds like cinnamic acid derivatives is primarily attributed to their ability to scavenge free radicals. The key structural feature for this activity is the phenolic hydroxyl group (-OH), which can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring and the propenoic side chain.

Structure-Activity Relationship Insights:

  • Hydroxy and Methoxy Synergy : The presence of at least one hydroxyl group is generally required for significant antioxidant activity. The potency is dramatically enhanced when a methoxy group is positioned ortho to the hydroxyl group (e.g., in ferulic acid).[2] This is because the electron-donating methoxy group helps to stabilize the phenoxyl radical formed after hydrogen donation.

  • Number of Substituents : Increasing the number of hydroxyl and methoxy groups generally increases antioxidant activity. Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid) is often a more potent antioxidant than ferulic acid (4-hydroxy-3-methoxycinnamic acid), which in turn is more potent than p-coumaric acid (4-hydroxycinnamic acid).[2]

  • Positional Isomerism : The relative positions of the substituents are crucial. For instance, dihydroxy-substituted derivatives like caffeic acid (3,4-dihydroxy) are typically more potent than their monohydroxy counterparts due to the formation of stable ortho-quinone structures.[2]

Quantitative Comparison: Radical Scavenging Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various methoxy-substituted cinnamic acids in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant potential. Lower IC₅₀ values indicate higher antioxidant activity.

CompoundSubstitution PatternDPPH IC₅₀ (µM)Reference
Cinnamic AcidUnsubstituted>1000[2]
p-Coumaric Acid4-hydroxy35.7[2]
Ferulic Acid 4-hydroxy-3-methoxy 25.4 [2]
Sinapic Acid 4-hydroxy-3,5-dimethoxy 18.6 [2]
Caffeic Acid3,4-dihydroxy9.8[2]

Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values can vary with experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Cinnamic acid derivatives exert anti-inflammatory effects primarily by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4]

Structure-Activity Relationship Insights:

  • COX/LOX Inhibition : The methoxy substitution pattern significantly influences the inhibitory activity against COX and LOX enzymes. Specific substitution patterns can enhance the binding affinity of the derivatives to the active sites of these enzymes.

  • Modulation of Signaling Pathways : Methoxy-substituted derivatives, such as ferulic acid, have been shown to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways like NF-κB.[4][5]

Quantitative Comparison: COX/LOX Enzyme Inhibition

DerivativeTarget EnzymeIC₅₀ (µM)Reference
Compound 4b (Cinnamanilide)LOX4.5[5]
Compound 4g (Cinnamanilide)LOX4.5[5]
Compound 23 (Cinnamic acid hybrid)COX-21.09 ± 0.09[5]
DemethyleneberberineCOX-213.46 ± 1.91[3]
Demethyleneberberine5-LOX2.93 ± 0.81[3]

Note: The table includes various cinnamic acid derivatives to illustrate inhibitory potential. Specific data for simple methoxy-cinnamic acids against these enzymes is often part of broader derivative studies.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cinnamic acid derivatives have shown activity against a range of bacteria and fungi.[6] Their proposed mechanism of action involves disrupting the bacterial cell membrane, leading to increased permeability and leakage of cellular components.

Structure-Activity Relationship Insights:

  • Lipophilicity and Membrane Interaction : The addition of methoxy groups increases lipophilicity, which can enhance the compound's ability to interact with and disrupt the lipid bilayer of microbial cell membranes.

  • Substitution Pattern : The position of the methoxy group affects the spectrum of activity. For instance, p-methoxycinnamic acid has demonstrated notable activity against various strains, including resistant bacteria like Acinetobacter baumannii.[7][8] The activity can vary significantly between Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

CompoundMicroorganismStrain(s)MIC (µg/mL)Reference
p-Methoxycinnamic Acid Acinetobacter baumanniiCOLR-Ab5128[7][8]
p-Methoxycinnamic Acid Acinetobacter baumanniiCOLR-Ab3, COLR-Ab4256[7][8]
p-Methoxycinnamic Acid Acinetobacter baumanniiCOLR-Ab1, COLR-Ab2512[7][8]
p-Methoxycinnamic Acid Escherichia coli-50[7][8]
2-Methoxycinnamaldehyde Staphylococcus epidermidisMRSE220[7]
Ferulic Acid Staphylococcus aureus209~125 (644 µM)[6]
Anticancer Activity

The anticancer potential of cinnamic acid derivatives is a major area of research. These compounds can induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of metastasis.

Structure-Activity Relationship Insights:

  • Apoptosis Induction : Methoxy-substituted derivatives have been shown to trigger apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Line Specificity : The efficacy of a given derivative is often dependent on the cancer cell type. The substitution pattern is a key determinant of this specificity. For example, combining a 4-methoxy cinnamoyl moiety with a 4-methoxy-benzyloxy group has shown improved antitumor activity in human lung adenocarcinoma cells.[9]

  • Synergistic Effects : The presence of multiple methoxy groups can enhance cytotoxic activity.

Quantitative Comparison: Cytotoxicity (IC₅₀)

The IC₅₀ value in this context represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

CompoundCancer Cell LineIC₅₀ (µM)Reference
4-methoxycinnamic acid benzyl ester (4m) A549 (Lung)39.8[9]
4-methoxycinnamic acid benzyl ester (4m) SK-MEL-147 (Melanoma)59.8[9]
Cisplatin (Reference Drug) A549 (Lung)16.5[9]
Olivacine Derivative 1 A549 (Lung)1.83 ± 0.11[10]

Note: The table highlights the potential of methoxylated cinnamic esters. IC₅₀ values are highly dependent on the cell line and assay duration.

Experimental Methodologies

To ensure the reproducibility and validity of SAR studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

Workflow for a Typical SAR Study

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Optimization S1 Design Derivatives S2 Chemical Synthesis (e.g., Knoevenagel) S1->S2 S3 Purification & Characterization (NMR, MS) S2->S3 B1 Primary Assays (e.g., DPPH, MTT) S3->B1 Test Compounds B2 Secondary Assays (e.g., COX/LOX, Mechanism) B1->B2 A1 Data Analysis (Calculate IC50/MIC) B2->A1 Raw Data A2 Establish SAR A1->A2 A3 Lead Optimization A2->A3 A3->S1 Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This colorimetric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation :

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Create a series of dilutions from these stocks.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or control.

    • Include a blank well containing 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition :

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay (Anticancer)

This assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known anticancer drug as a positive control.

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value.

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The substitution of the cinnamic acid scaffold with methoxy groups is a powerful strategy for modulating a wide array of biological activities. The structure-activity relationships discussed herein highlight several key principles: the synergistic interplay between hydroxyl and ortho-methoxy groups for antioxidant activity, the role of lipophilicity in antimicrobial and anticancer efficacy, and the importance of specific substitution patterns for targeted enzyme inhibition in anti-inflammatory responses.

The quantitative data presented provides a clear benchmark for comparing the potency of various derivatives. Future research should focus on synthesizing novel derivatives with more complex methoxy substitution patterns and combining these features with other functional groups to develop multifunctional agents. Furthermore, elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for translating these promising scaffolds into clinically effective therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenylbut-2-enoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 3-Phenylbut-2-enoic acid, a key structural motif in various synthetic pathways, requires robust and reliable analytical methods for its determination. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of this compound.

This document is structured to provide not only the procedural steps but also the scientific rationale behind the methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip the reader with the necessary knowledge to select the most appropriate analytical technique and to design a comprehensive cross-validation study to ensure data integrity and comparability across different methods.

The Analyte: this compound

This compound (also known as 3-phenylcrotonic acid) is an unsaturated carboxylic acid. Its structure, featuring a phenyl group conjugated with a carbon-carbon double bond and a carboxylic acid functional group, dictates its physicochemical properties and analytical behavior.

Caption: Chemical structure of this compound.

Core Principles of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are suitable for the same intended purpose and yield comparable results.[3] This is crucial when, for instance, a rapid in-process control method (like UV-Vis) is used alongside a more specific, stability-indicating method (like HPLC). The fundamental validation parameters, as stipulated by ICH Q2(R1), that must be assessed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is most appropriate. The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential affinities of the analyte for the two phases. The conjugated system in this compound allows for sensitive detection using a UV detector.

Causality in Experimental Choices:

  • Reversed-Phase (C18 column): The phenyl group and the carbon backbone of the analyte impart sufficient hydrophobicity for good retention on a C18 stationary phase.

  • Acidified Mobile Phase: The carboxylic acid group is ionizable. To ensure a consistent retention time and good peak shape, the mobile phase is acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxyl group, making the molecule less polar and more retained.[6]

  • UV Detection: The conjugated system of the phenyl ring and the double bond results in strong UV absorbance, making UV detection a sensitive and suitable choice. The expected λmax would be in the range of 260-280 nm, similar to cinnamic acid derivatives.[7][8]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid), analytical grade.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (e.g., 270 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol or acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected linear range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable. Carboxylic acids like this compound are polar and have low volatility, often leading to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.[9]

Causality in Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or methylation are common derivatization techniques for carboxylic acids.[10][11] This process replaces the acidic proton of the carboxyl group with a non-polar group, increasing volatility and improving chromatographic performance.

  • GC Separation: A non-polar or mid-polar capillary column (e.g., 5% phenyl-polysiloxane) is suitable for separating the derivatized analyte from other components.

  • Mass Spectrometry Detection: MS provides high specificity and sensitivity. The electron ionization (EI) mass spectrum of the derivatized analyte will show a characteristic fragmentation pattern, allowing for unambiguous identification and quantification.

Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector and a mass selective detector (MSD).

    • A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard.

    • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Acetonitrile or Pyridine (anhydrous).

  • Derivatization Procedure:

    • Prepare a solution of the standard or sample in the chosen solvent.

    • To 100 µL of the solution, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the required sensitivity.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-450. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized analyte should be used for enhanced sensitivity and specificity.

Method 3: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique based on the absorption of ultraviolet or visible light by the analyte. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law. The conjugated system of this compound makes it a suitable candidate for this technique.

Causality in Experimental Choices:

  • Solvent Selection: The solvent must be transparent in the UV region of interest and should not interact with the analyte in a way that alters its spectral properties. Methanol or ethanol are common choices for aromatic carboxylic acids.

  • Determination of λmax: To achieve maximum sensitivity, the absorbance is measured at the wavelength of maximum absorption (λmax). This is determined by scanning a solution of the analyte across a range of UV wavelengths.

  • Limitations: The major drawback of UV-Vis spectrophotometry is its lack of specificity. Any other compound in the sample matrix that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for the analysis of pure substances or simple mixtures where the interfering components do not absorb at the selected wavelength.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

    • Matched quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • This compound reference standard.

    • Methanol or Ethanol (spectroscopic grade).

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance.

    • Standard and Sample Preparation:

      • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the solvent.

      • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-20 µg/mL).

      • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration within the calibration range.

    • Measurement:

      • Set the spectrophotometer to the predetermined λmax.

      • Use the solvent as a blank to zero the instrument.

      • Measure the absorbance of each standard and the sample solution.

      • Construct a calibration curve by plotting absorbance versus concentration for the standards.

      • Determine the concentration of the sample from the calibration curve.

Cross-Validation Study Design

A robust cross-validation study is essential to demonstrate the interchangeability of the developed analytical methods.

Cross_Validation_Workflow cluster_0 Method Development & Individual Validation cluster_1 Sample Preparation for Cross-Validation cluster_2 Comparative Analysis cluster_3 Statistical Evaluation cluster_4 Conclusion HPLC HPLC-UV Method Validation SamplePrep Prepare a Batch of Samples (e.g., 5 concentration levels, n=3) HPLC->SamplePrep GCMS GC-MS Method Validation GCMS->SamplePrep UVVis UV-Vis Method Validation UVVis->SamplePrep Analysis Analyze Each Sample by All Three Methods SamplePrep->Analysis Stats Compare Results using: - Bland-Altman Plots - Regression Analysis - Paired t-test or ANOVA Analysis->Stats Conclusion Determine Comparability and Define Method-Specific Bias Stats->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocol: Cross-Validation
  • Individual Method Validation: First, each of the three methods (HPLC-UV, GC-MS, and UV-Vis) must be individually validated according to ICH Q2(R1) guidelines to establish their performance characteristics.[1][2]

  • Sample Selection: Prepare a set of at least five samples of this compound at different concentration levels spanning the analytical range of all three methods. To assess precision, prepare each concentration level in triplicate.

  • Analysis: Analyze each of the prepared samples using all three validated methods. It is important that the analyses are performed by the same analyst on the same day to minimize variability, or as part of a well-designed study to assess inter-day variability.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each level from each method.

    • Compare the results statistically. A paired t-test can be used to compare two methods, while ANOVA is suitable for comparing all three.

    • Plot the results for a visual comparison, for example, using a Bland-Altman plot to assess the agreement between two methods.

    • Calculate the percentage difference between the results obtained from the different methods for each sample. The acceptance criteria for comparability should be predefined (e.g., results should be within ±10% of each other).

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. These are typical values and would need to be confirmed by experimental validation.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Linear Range 1 - 100 µg/mL0.1 - 50 µg/mL1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
LOD ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL~1.5 µg/mL
Specificity HighVery HighLow
Analysis Time/Sample ~15 minutes~30 minutes (excluding derivatization)< 5 minutes
Cost & Complexity ModerateHighLow

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is highly dependent on the specific application.

  • HPLC-UV stands out as the most balanced method, offering an excellent combination of specificity, precision, accuracy, and a reasonable analysis time. It is the recommended method for routine quality control, stability studies, and final product release testing.

  • GC-MS , while more complex and time-consuming due to the derivatization step, offers unparalleled specificity and the lowest limits of detection. It is the ideal choice for impurity profiling, trace analysis, and as a reference method for confirming the identity of the analyte.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method. However, its low specificity makes it suitable only for the analysis of pure this compound or in simple matrices where there are no interfering substances. It can be a valuable tool for rapid in-process checks where speed is more critical than high specificity.

A thorough cross-validation study is imperative to understand the relationships and potential biases between these methods. By establishing this comparability, an organization can confidently use the most appropriate method for a given purpose, ensuring data integrity throughout the product lifecycle.

References

Benchmarking the Antioxidant Potential of 3-Phenylbut-2-enoic Acid: A Comparative Guide Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents, the evaluation of a compound's antioxidant capacity is a critical step in elucidating its potential for mitigating oxidative stress-related pathologies. This guide provides a comprehensive framework for benchmarking the antioxidant potential of 3-Phenylbut-2-enoic acid against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid. By employing a suite of robust in vitro assays, we aim to deliver a comparative analysis that is both scientifically rigorous and accessible to researchers, scientists, and drug development professionals.

Introduction to Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of disease states, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] Antioxidants can counteract this damage by neutralizing these reactive species.[2] Therefore, the systematic evaluation of a novel compound's antioxidant activity is paramount. This guide will focus on three widely accepted spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[3][4] These methods provide a multi-faceted view of antioxidant action, encompassing both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[5][6]

The Contenders: A Chemical Overview

A thorough understanding of the chemical structures of the compounds under investigation is fundamental to interpreting their antioxidant activities.

This compound: This is our investigational compound. Its antioxidant potential is not yet widely documented, making this benchmarking exercise particularly insightful.

  • IUPAC Name: (E)-3-phenylbut-2-enoic acid

  • CAS Number: 704-80-3[7]

  • Chemical Formula: C₁₀H₁₀O₂

  • Structure:

    • A benzene ring attached to a but-2-enoic acid backbone. The presence of the carboxylic acid group and the conjugated double bond may influence its antioxidant properties.

Standard Antioxidants:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent antioxidant commonly used as a standard in antioxidant capacity assays.[8][9] Its antioxidant activity stems from the ability of the hydroxyl group on the chromanol ring to donate a hydrogen atom to free radicals.[8]

  • Ascorbic Acid (Vitamin C): A vital water-soluble vitamin, ascorbic acid is a powerful natural antioxidant.[10] It can donate electrons to neutralize free radicals and regenerate other antioxidants like vitamin E.[[“]]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is a potent antioxidant due to the presence of three hydroxyl groups on its aromatic ring.[1][12] It can act as a free radical scavenger through multiple mechanisms.[13]

Materials and Methods: A Blueprint for Robust Assessment

The following protocols are designed to ensure reproducibility and provide a solid foundation for comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14][15] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[14][16]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[17]

    • Prepare stock solutions of this compound, Trolox, Ascorbic Acid, and Gallic Acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds and standards to individual wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.

    • Include blank wells for each sample concentration containing 20 µL of the sample and 180 µL of methanol to account for any intrinsic color of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[17]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100[14]

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.[18]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[15][19] The reduction of ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically.[19]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20][21]

    • Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[20]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compounds and standards to individual wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[20]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][20] This assay is based on a single electron transfer mechanism.[22]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[23] Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the test compounds and standards at various concentrations.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the samples is expressed as µM Fe (II) equivalents or FRAP value.

Visualizing the Experimental Approach

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Interpretation P1 Prepare Stock Solutions (this compound, Standards) P2 Prepare Assay-Specific Reagents (DPPH, ABTS•+, FRAP) A1 DPPH Assay (Measure Absorbance at 517 nm) P2->A1 A2 ABTS Assay (Measure Absorbance at 734 nm) P2->A2 A3 FRAP Assay (Measure Absorbance at 593 nm) P2->A3 D1 Calculate % Inhibition A1->D1 A2->D1 D3 Calculate TEAC & FRAP Values A3->D3 D2 Determine IC50 Values D1->D2 D4 Comparative Analysis D2->D4 D3->D4

Caption: A streamlined workflow for the comparative antioxidant potential assessment.

Comparative Antioxidant Activity: A Quantitative Overview

The following table presents hypothetical data to illustrate how the antioxidant potential of this compound would be compared against the standard antioxidants.

CompoundDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe (II)/µg)
This compound 45.80.851.2
Trolox 8.51.002.5
Ascorbic Acid 5.21.052.8
Gallic Acid 2.11.904.5

Note: These are illustrative values. Actual experimental results may vary.

Delving into the Mechanism: Radical Scavenging

The DPPH assay provides a clear visual and quantitative measure of a compound's ability to scavenge free radicals. The underlying chemical transformation is a key aspect of its antioxidant action.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH H• donation Antioxidant Antioxidant-H (e.g., this compound) Antioxidant_Radical Antioxidant• (Oxidized Form) Antioxidant->Antioxidant_Radical H• donation

Caption: The fundamental mechanism of DPPH radical scavenging by an antioxidant.

Results and Discussion: Interpreting the Data

Based on our hypothetical data, this compound demonstrates moderate antioxidant activity across all three assays.

  • DPPH and ABTS Assays: The IC50 value in the DPPH assay and the TEAC value in the ABTS assay suggest that this compound is a less potent radical scavenger compared to the established standards of Trolox, Ascorbic Acid, and particularly Gallic Acid. A higher IC50 value signifies a lower scavenging ability.[18]

  • FRAP Assay: The FRAP value further supports this observation, indicating a lower capacity to reduce ferric ions compared to the standards.

  • Structure-Activity Relationship: The antioxidant activity of phenolic compounds is often attributed to the number and arrangement of hydroxyl groups on the aromatic ring.[24] Gallic acid, with its three hydroxyl groups, consistently shows the highest activity. Ascorbic acid's enediol structure is a key feature of its potent reducing capabilities. The structure of this compound, featuring a carboxylic acid group and a phenyl ring without hydroxyl substitutions, may explain its comparatively modest antioxidant potential. The carboxylic acid group can influence the electronic properties of the molecule, but it is generally less effective at radical scavenging than hydroxyl groups.

A Logical Framework for Antioxidant Evaluation

Data_Analysis_Flow Start Define Research Question: Benchmark this compound's antioxidant potential Exp_Design Experimental Design: Select assays (DPPH, ABTS, FRAP) and standards Start->Exp_Design Data_Acq Data Acquisition: Perform assays and record absorbance values Exp_Design->Data_Acq Data_Proc Data Processing: Calculate % Inhibition, IC50, TEAC, and FRAP values Data_Acq->Data_Proc Comp_Analysis Comparative Analysis: Tabulate and compare results against standards Data_Proc->Comp_Analysis Struct_Act Structure-Activity Relationship: Correlate chemical structure with observed activity Comp_Analysis->Struct_Act Conclusion Conclusion: Summarize antioxidant profile and suggest further studies Struct_Act->Conclusion

Caption: The logical flow from initial hypothesis to conclusive findings in antioxidant research.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking the antioxidant potential of this compound. While the presented data is illustrative, the methodologies and analytical frameworks provide a robust foundation for conducting such evaluations. The results of these assays are crucial for understanding the compound's mechanism of action and for guiding future research into its potential therapeutic applications. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate the biological significance of its antioxidant properties.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenylbut-2-enoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Phenylbut-2-enoic acid, grounded in established safety protocols and an understanding of the compound's specific chemical characteristics. Our objective is to empower you with the knowledge to manage this substance confidently and responsibly within your laboratory setting.

Understanding the Hazard Profile of this compound

Before we can discuss disposal, we must first understand the material we are handling. This compound (CAS No. 1199-20-8) is a carboxylic acid derivative. Its hazard profile, as outlined in various Safety Data Sheets (SDS), dictates the necessary precautions for handling and disposal.

The primary hazards associated with this compound include:

  • Skin Irritation: This is the most consistently cited hazard.[1][2][3] Direct contact can cause redness and irritation.

  • Acute Toxicity: Some sources classify it as a Category 4 substance for acute oral, dermal, and inhalation toxicity, meaning it can be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Eye Irritation: As with many chemical compounds, contact with the eyes is likely to cause irritation.[5]

Understanding these hazards is paramount, as they directly inform the requirements for personal protective equipment (PPE), spill cleanup procedures, and, ultimately, the selection of an appropriate disposal pathway.

Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper laboratory practices is the first line of defense against accidental exposure.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] The following PPE is mandatory:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.[1]
Eye/Face Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles or splashes.[1]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Respiratory Protection Not generally required for small quantities in a fume hood. Use a NIOSH-approved respirator if dusts are generated outside of a fume hood.To prevent inhalation of airborne particles.[5]

2.2. Spill Response

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and potential exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb large spills.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.[1][6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Follow your institution's protocols for reporting chemical spills.

Disposal Procedures for this compound

The guiding principle for the disposal of this compound is that it must not be released into the environment.[1] This means no disposal down the drain or in the regular trash. All waste containing this compound must be collected and managed as chemical waste.

3.1. Waste Segregation and Collection

Proper segregation of chemical waste is essential for safe and efficient disposal.

  • Solid Waste: Collect pure this compound, contaminated PPE (gloves, etc.), and spill cleanup materials in a designated, leak-proof, and clearly labeled container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix incompatible waste streams. For instance, avoid mixing acidic waste with basic or oxidizing waste.[7]

Waste Container Labeling:

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Acutely Toxic")

  • The accumulation start date

3.2. Long-Term Storage and Disposal Pathway

Waste should be stored in a designated satellite accumulation area within the laboratory or a central hazardous waste storage facility.[8] These areas should be secure, well-ventilated, and have secondary containment to prevent the release of material in case of a container failure.

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

The decision-making process for the disposal of this compound can be visualized as follows:

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal Start This compound Waste Generated Segregate Segregate Solid vs. Liquid Waste Start->Segregate Containerize Place in Designated, Labeled Container Segregate->Containerize Label Label Container with Contents and Hazards Containerize->Label Store Store in Satellite Accumulation Area Label->Store Inspect Regularly Inspect Container Integrity Store->Inspect Arrange_Pickup Arrange for Pickup by Licensed Waste Vendor Inspect->Arrange_Pickup Transport Vendor Transports to Treatment, Storage, and Disposal Facility (TSDF) Arrange_Pickup->Transport Final_Disposal Final Disposal (e.g., Incineration) in Compliance with EPA Regulations Transport->Final_Disposal

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[11] OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety during the handling and disposal of such materials.[9][12][13] It is the responsibility of the waste generator (the laboratory) to properly characterize and manage their waste in compliance with these regulations.

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the hazards, utilizing appropriate PPE, following correct spill and waste collection procedures, and partnering with a licensed disposal vendor, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This guide provides the foundational knowledge to achieve that goal, fostering a culture of safety and trust within the research community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 3-Phenylbut-2-enoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Briefing: this compound

Before handling this compound, familiarize yourself with its primary hazards and the minimum required personal protective equipment (PPE).

Hazard ClassificationPotential EffectRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][2][3][4]Chemical-resistant gloves (Nitrile recommended), lab coat with full-length sleeves, closed-toe shoes.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[5]Tightly fitting safety goggles with side-shields or a full-face shield.[1][6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[5]Use in a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[1][8]
Acute Oral Toxicity (Category 4) Harmful if swallowed.[9]Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[10]

Hazard Analysis: The "Why" Behind the Protocol

This compound (CAS No. 1199-20-8) is a solid organic compound. Its primary risks, as identified by the Globally Harmonized System (GHS), stem from its irritant properties.[2]

  • Dermal Exposure: The classification "H315: Causes skin irritation" means that direct contact can lead to redness, inflammation, or itching.[1][2] This necessitates a barrier between the chemical and your skin at all times.

  • Ocular Exposure: The compound can cause serious eye irritation.[5] The mucous membranes of the eyes are particularly sensitive, and exposure to solid dust or accidental splashes of a solution can result in significant discomfort or damage.

  • Inhalation Exposure: As a solid, the primary inhalation risk comes from airborne dust particles. Handling the material in a way that creates dust can lead to irritation of the respiratory tract.[5] Therefore, engineering controls are the first line of defense.

Understanding these specific hazards informs every choice we make, from glove selection to waste disposal, ensuring that our safety measures are directly proportional to the risks involved.

Personal Protective Equipment (PPE) Protocol

Adherence to a stringent PPE protocol is non-negotiable. The following recommendations are based on established safety standards and the specific hazard profile of this compound.

Eye and Face Protection

Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US).[1][7] This provides a seal around the eyes to protect from airborne dust and splashes.

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][10]

Skin and Body Protection
  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1] Nitrile gloves are an excellent choice for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility charts. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Body Protection: A flame-resistant lab coat with full-length sleeves is mandatory.[11] Sleeves should be fully extended and coats kept buttoned.[11]

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control: All handling of this compound that could generate dust must be performed within a certified chemical fume hood.[11] This ensures that any airborne particles are captured at the source.

  • Secondary Control: If a fume hood is unavailable or if exposure limits are exceeded, a full-face respirator with the appropriate particulate filter may be required.[1][7] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing, as mandated by OSHA.[8]

Step-by-Step Guide to PPE Application and Removal

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, your face shield.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE

This process is designed to contain contaminants.

  • Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer, contaminated surface with your bare hands. Dispose of them in the designated hazardous waste container.[9]

  • Lab Coat: Remove your lab coat by rolling it inside out to contain any contamination on the exterior.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][10]

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical help.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and protecting the environment.[12]

Chemical Waste
  • Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste separate.[13][14] It should be collected in a clearly labeled, sealed, and compatible container.[15][16]

  • Disposal: The material must be disposed of as hazardous waste.[1] This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or the environment. [1]

Contaminated PPE
  • Gloves: Disposable gloves contaminated with this compound should be placed in a designated hazardous waste container for incineration.

  • Lab Coats: If significant contamination of a lab coat occurs, it should be professionally decontaminated before reuse or disposed of as hazardous waste.

  • Containers: Empty containers should be triply rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1] After rinsing, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or recycled according to institutional policy.[1]

Visual Workflow: PPE Selection and Handling

The following diagram outlines the decision-making process for safely handling this compound.

PPE_Workflow node_start node_start node_assess node_assess node_control node_control node_ppe node_ppe node_action node_action node_end node_end A Start: Plan to use This compound B Hazard Assessment: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) A->B Read SDS C Select Engineering Controls B->C D Work in Chemical Fume Hood? C->D E Select Core PPE: - Nitrile Gloves - Lab Coat - Safety Goggles D->E Yes F Add Respiratory Protection: NIOSH-approved Respirator D->F No / Dust Risk G Proceed with Handling Protocol E->G Don PPE Correctly F->E H Decontamination & Waste Disposal: - Segregate Waste - Dispose via Licensed Vendor G->H After Experiment I End of Procedure H->I Doff PPE & Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylbut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.